2-Aminoimidazole sulfate
Description
Properties
IUPAC Name |
1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJVEZIEALICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1450-93-7 | |
| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |
| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10932469 | |
| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42383-61-9, 1450-93-7 | |
| Record name | 2-Aminoimidazole sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-amino-1H-imidazole) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazol-2-ylamine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1450-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazol-2-ylamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminoimidazole sulfate CAS number and properties
An In-Depth Technical Guide to 2-Aminoimidazole Sulfate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its burgeoning applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this important chemical entity.
Core Identity and Physicochemical Properties
This compound is a crucial building block in synthetic and medicinal chemistry.[1] Its identity is formally registered under CAS Number 1450-93-7 .[2]
It's important to clarify the compound's stoichiometry, as it can be represented in two equivalent ways. It is a salt formed from two molecules of 2-aminoimidazole and one molecule of sulfuric acid. This is often referred to as bis(2-aminoimidazole) sulfate or 2-aminoimidazole hemisulfate.[3][4] This leads to two common representations for its molecular formula and weight, which are chemically identical:
-
As a hemisulfate: C₃H₅N₃ · 0.5H₂SO₄ (Molecular Weight: ~132.13 g/mol ).
-
As a bis-sulfate salt: C₆H₁₀N₆·H₂SO₄ (Molecular Weight: ~264.26 g/mol ).[2][4]
For the purpose of this guide and to reflect the actual salt structure, we will primarily use the bis-sulfate representation.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1450-93-7 | [2][3] |
| Molecular Formula | C₆H₁₀N₆·H₂SO₄ or C₃H₅N₃ · 0.5H₂SO₄ | [2] |
| Molecular Weight | 264.26 g/mol or 132.13 g/mol | [2] |
| Appearance | White to yellow or orange crystalline powder | [3][5] |
| Melting Point | 270 °C (with decomposition) | [5] |
| Purity | Typically ≥98% (by HPLC) | [3][5] |
| Solubility | Soluble in water | [5] |
| Synonyms | 2-Imidazoleamine sulfate, Bis(2-aminoimidazole) Sulfate, 2-Aminoimidazole hemisulfate | [3][4] |
Synthesis and Analytical Characterization
The synthesis of 2-aminoimidazole derivatives is a well-established field, driven by their utility.[6][7] A common laboratory-scale synthesis for the sulfate salt is outlined below. The rationale behind this procedure is a condensation and cyclization reaction to form the imidazole ring, followed by salt formation to yield a stable, crystalline product that is easy to handle and purify.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic routes.[8]
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Aminoacetaldehyde dimethyl acetal
-
o-Methylisourea hemisulfate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in deionized water.
-
Guanidinylation: To this solution, add o-methylisourea hemisulfate (1.0 eq) portion-wise while stirring at room temperature. The reaction is typically stirred for 1 hour.
-
Cyclization: Heat the reaction mixture to 50°C and maintain this temperature for approximately 5 hours.[8] This step facilitates the initial condensation.
-
Acid-Catalyzed Hydrolysis and Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the solution to 90°C and stir for 10 hours to complete the cyclization and form the imidazole ring.[8]
-
Work-up and Crystallization: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting residue in a minimal amount of a 1:1 ethanol/water mixture.
-
Isolation: Cool the solution to -20°C to induce crystallization of the sulfate salt.
-
Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Ensuring the purity and identity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Experimental Protocol: Purity Assessment by Reversed-Phase HPLC
This is a general-purpose method that can be adapted for 2-aminoimidazole and its derivatives.[9]
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the sample diluent. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient: Isocratic elution with 20% Mobile Phase B for 10 minutes.[9]
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is common for commercial-grade material.[3][5]
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[8][10]
Applications in Drug Development and Research
This compound is not merely a chemical curiosity; it is a versatile scaffold with significant applications in medicinal chemistry and materials science.[1]
A. Foundational Building Block in Synthesis
The primary utility of this compound is as a precursor for more complex molecules.[2] Its structure is a key component in the synthesis of various imidazole derivatives which are known to possess antimicrobial and antifungal properties.[1] It also serves as an important intermediate in the creation of nitroimidazole-type electronic radiation sensitizers.[11]
B. Advanced Glycation End-product (AGE) Inhibition
In the context of metabolic diseases like diabetes, the formation of Advanced Glycation End-products (AGEs) contributes to long-term complications. Research has identified 2-aminoimidazole-based compounds as potent inhibitors of AGE formation.[12] Furthermore, some derivatives have demonstrated the ability to break pre-formed AGEs, a clinically significant feature that could potentially reverse disease progression.[12]
C. Antimicrobial and Antibiofilm Activity
Bacterial biofilms represent a major challenge in treating chronic infections due to their high tolerance to conventional antibiotics. The 2-aminoimidazole (2-AI) scaffold is a cornerstone of a class of molecules that can disrupt and disperse biofilms of multidrug-resistant bacteria.[13][14]
These compounds are generally non-bactericidal, meaning they do not kill the bacteria directly but rather disrupt their ability to form protective biofilm communities.[13] This mode of action is advantageous as it may exert less selective pressure for the development of resistance. 2-AI derivatives have been shown to re-sensitize bacteria like Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics and are being explored as topical adjuvants for persistent dermal infections.[13]
Caption: Simplified mechanism of 2-AI derivatives in preventing and disrupting bacterial biofilms.
D. Enzyme Inhibition and Biochemical Research
The 2-aminoimidazole moiety serves as a bioisostere for guanidine groups, making it a valuable structure for designing enzyme inhibitors.[15] It has been identified as a weak noncompetitive inhibitor of human arginase I, an enzyme involved in the urea cycle.[9][14] This inhibitory activity makes 2-AI derivatives useful tools for studying metabolic pathways and as starting points for developing therapeutic agents targeting such enzymes.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure safety.
Hazard Identification: The compound is classified as a hazardous substance.[16] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335, STOT SE 3).[17]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [17] |
| H319 | Causes serious eye irritation | [17] | |
| H335 | May cause respiratory irritation | ||
| Precautionary | P261 | Avoid breathing dust | [18] |
| P280 | Wear protective gloves/eye protection/face protection | [18] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][18] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder.[17]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[18]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For fine dusts, a dust mask (e.g., N95) is recommended.
-
General Hygiene: Avoid creating dust.[18] Wash hands and exposed skin thoroughly after handling.[17]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Some suppliers recommend freezer storage (-20°C) under an inert atmosphere for long-term stability.[18]
Conclusion and Future Outlook
This compound is a foundational chemical with a rapidly expanding profile in applied science. While its role as a synthetic building block is well-established, its true potential is being realized in the fields of drug discovery and antimicrobial research. The ability of the 2-aminoimidazole scaffold to modulate complex biological processes like biofilm formation and advanced glycation end-product accumulation positions it as a highly promising lead structure for developing new therapeutics to address pressing global health challenges, from chronic infections to complications of diabetes. Continued research into novel derivatives and their mechanisms of action will undoubtedly unlock further applications for this versatile and valuable compound.
References
-
This compound | CAS 1450-93-7 | SCBT . Source: Santa Cruz Biotechnology.
-
This compound 98 1450-93-7 . Source: Sigma-Aldrich.
-
This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: TCI Chemicals.
-
This compound . Source: Chem-Impex.
-
This compound | 1450-93-7 | 東京化成工業株式会社 . Source: TCI Chemicals (Japan).
-
This compound 1450-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) . Source: TCI Chemicals (APAC).
-
2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 . Source: PubChem.
-
42383-61-9, this compound Formula . Source: ECHEMI.
-
Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers . Source: National Institutes of Health (NIH).
-
2-Aminoimidazole synthesis . Source: ChemicalBook.
-
This compound | 1450-93-7 | FA02695 . Source: Biosynth.
-
Essential Safety and Operational Guidance for Handling 2-Aminoimidazole . Source: Benchchem.
-
This compound 98 1450-93-7 . Source: Sigma-Aldrich.
-
This compound Material Safety Data Sheet . Source: Santa Cruz Biotechnology.
-
Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole . Source: Benchchem.
-
Safety Data Sheet - this compound . Source: Thermo Fisher Scientific.
-
36946-29-9|this compound|BLD Pharm . Source: BLD Pharm.
-
An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . Source: MDPI.
-
An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . Source: National Institutes of Health (NIH).
-
2-Aminoimidazole (cas 7720-39-0) SDS/MSDS download . Source: Guidechem.
-
What are the applications of 2-AMINOIMIDAZOLE HEMISULFATE . Source: Guidechem.
-
Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections . Source: National Institutes of Health (NIH).
-
2-Aminoimidazoles in medicinal chemistry . Source: PubMed.
-
Synthesis and biological activity of some 2-aminoimidazoles . Source: PubMed.
-
Synthesis and Characterization of Some New Aminoimidazoles . Source: Asian Journal of Chemistry.
-
Exploring the Applications of 2-Aminoimidazole in Research and Industry . Source: NINGBO INNO PHARMCHEM CO.,LTD.
-
2-Aminoimidazole | Antibiofilm Agent . Source: MedchemExpress.com.
-
2-Aminoimidazole Reduces Fouling and Improves Membrane Performance . Source: National Institutes of Health (NIH).
-
2-aminoimidazole hemisulfate | CAS 1450-93-7 | SCBT . Source: Santa Cruz Biotechnology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1450-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Aminoimidazole Sulfate in Organic Solvents
Introduction
Physicochemical Properties of 2-Aminoimidazole Sulfate
A deep understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility behavior. These properties dictate the intermolecular forces at play between the solute and the solvent.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄ | |
| Molecular Weight | 132.13 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 270 °C (decomposes) | |
| pKa (of 2-aminoimidazole) | ~8.4 (estimated for the imidazolium ion) | Inferred from similar compounds |
| LogP (of 2-aminoimidazole) | -0.3 (predicted) | |
| Hydrogen Bond Donors | 3 (for the 2-aminoimidazolium cation) | |
| Hydrogen Bond Acceptors | 2 (for the 2-aminoimidazolium cation) |
Theoretical Principles of Solubility for Organic Salts
The solubility of an organic salt like this compound in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that "like dissolves like," but for ionic compounds, this extends beyond simple polarity to encompass the energetics of crystal lattice disruption and ion solvation.
The dissolution process can be conceptually broken down into two main steps:
-
Overcoming the Crystal Lattice Energy: The ionic bonds holding the 2-aminoimidazolium cations and sulfate anions together in the solid crystal must be broken. This is an endothermic process, and the energy required is known as the crystal lattice energy.
-
Solvation of the Ions: The liberated ions are then surrounded and stabilized by solvent molecules. This is an exothermic process, and the energy released is the solvation energy.
For dissolution to occur, the Gibbs free energy of the process must be negative. This is favored when the solvation energy is comparable to or greater than the crystal lattice energy.
Several key factors influence this energy balance:
-
Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at dissolving ionic compounds. The high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are particularly effective at solvating both the 2-aminoimidazolium cation (via its -NH₂ and ring -NH groups) and the sulfate anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, effectively solvating the cation, but are less effective at solvating the anion.
-
Solvent Size and Steric Hindrance: Smaller solvent molecules can more effectively pack around and solvate the ions. Bulky solvents may be sterically hindered from closely approaching the ionic centers.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system to ensure accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required agitation time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
Multiple Time Points: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that a true equilibrium has been reached. The solubility values should be consistent at the later time points.
-
Mass Balance: After removing the saturated solution, the remaining solid can be dried and weighed to perform a mass balance calculation, further validating the results.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the method.
Caption: Workflow for equilibrium solubility determination.
Predicted Solubility of this compound in Organic Solvents
In the absence of comprehensive experimental data, the following table provides qualitative predictions of the solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Methanol | Polar Protic | High | Polar, protic solvent capable of extensive hydrogen bonding with both the cation and anion. Small molecular size allows for efficient solvation. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol but slightly less polar and larger, which may slightly reduce its solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Highly polar aprotic solvent. Excellent at solvating the 2-aminoimidazolium cation through dipole-dipole interactions and as a hydrogen bond acceptor. Less effective at solvating the sulfate anion. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Similar to DMSO, a polar aprotic solvent that can effectively solvate the cation but not the anion. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Polar aprotic, but less polar than DMSO and DMF. Its ability to solvate ions is weaker. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low | Lower polarity and dielectric constant compared to the other polar aprotic solvents. Poor at solvating ions. |
| Toluene | Nonpolar | Insoluble | Nonpolar solvent with a very low dielectric constant. Unable to overcome the crystal lattice energy of the salt. |
| Hexane | Nonpolar | Insoluble | Highly nonpolar solvent, incapable of solvating ions. |
Intermolecular Interactions Influencing Solubility
The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent like methanol.
Caption: Key intermolecular interactions in solution.
Conclusion
References
-
2-Aminoimidazoles in Medicinal Chemistry.
-
This compound.
-
2-Aminoimidazole.
-
2-Aminoimidazole hemisulfate.
Sources
2-Aminoimidazole derivatives from marine sponges
The 2-aminoimidazole alkaloids derived from marine sponges represent a compelling and highly valuable class of natural products. [11][12]Their structural novelty and potent, diverse biological activities underscore their significance as lead compounds in the ongoing search for new antimicrobial and anticancer therapeutics. [4][16]The ability of many 2-AI derivatives to inhibit and disperse drug-resistant bacterial biofilms is particularly noteworthy, addressing a critical and growing challenge in global health. [18][19] Future research in this field will likely focus on several key areas. First, continued exploration of marine biodiversity, especially in underexplored ecological niches, will undoubtedly lead to the discovery of new 2-AI structures. [13]Second, advances in synthetic chemistry will enable the efficient total synthesis of these complex molecules and their analogs, facilitating in-depth structure-activity relationship studies and lead optimization. [9][26]Finally, harnessing the power of genomics and synthetic biology to understand and engineer the biosynthetic pathways of these alkaloids could provide a sustainable and scalable method for their production, moving these promising compounds from the seabed to the bedside. [14]
References
- Healey, R.S., Zeng, D., & Anderson, K.L. (n.d.). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulanse negative staphylococci {CNS) isolated from goat mastitis.
- (n.d.). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed.
-
Huigens, R. W., et al. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(7), 3585–3593. Retrieved from [Link]
-
Bariwal, J., et al. (2017). Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead. European Journal of Medicinal Chemistry, 138, 1038–1049. Retrieved from [Link]
-
Koswatta, P. B., & Lovely, C. J. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511–528. Retrieved from [Link]
-
(2009). 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Semantic Scholar. Retrieved from [Link]
-
El-Demerdash, A., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 106. Retrieved from [Link]
-
(n.d.). The Alkaloids from Indonesian Marine Sponges. Longdom Publishing. Retrieved from [Link]
-
Blackledge, M. S., et al. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Chemical Biology, 8(8), 1640–1645. Retrieved from [Link]
-
Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511-528. Retrieved from [Link]
-
Kumar, R., Khan, S., & Chauhan, P. M. S. (2011). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 12(11), 1689-1708. Retrieved from [Link]
-
Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511-528. Retrieved from [Link]
-
(2025). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Kumar, R., Khan, S., & Chauhan, P. M. S. (2011). 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures. Current Drug Targets, 12(11), 1689-1708. Retrieved from [Link]
-
Wijesinghe, M. B., et al. (2023). Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria. Natural Product Reports, 40(9), 1594-1647. Retrieved from [Link]
-
(2025). 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. ResearchGate. Retrieved from [Link]
-
Lee, Y.-J., et al. (2018). Two new pyrrolo-2-aminoimidazoles from a Myanmarese marine sponge, Clathria prolifera. Natural Product Research, 33(10), 1485-1491. Retrieved from [Link]
-
(n.d.). Naturally occurring marine sponge alkaloids (Oroidin, Clathrodin, Hymenin, and Naamines) and their synthetic descendants focusing on their structural modification at carbon 4 and/or 5 position. ResearchGate. Retrieved from [Link]
-
Ogi, T., et al. (2007). Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis. Journal of Natural Products, 70(8), 1339–1341. Retrieved from [Link]
-
(2025). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. ResearchGate. Retrieved from [Link]
-
Leal, M. C., et al. (2021). From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds. Marine Drugs, 19(6), 336. Retrieved from [Link]
-
Wang, Y., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Marine Drugs, 17(11), 606. Retrieved from [Link]
-
Roy, M.-C., et al. (2022). An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis. Marine Drugs, 20(10), 643. Retrieved from [Link]
-
(n.d.). Studies in Natural Products Chemistry. ResearchGate. Retrieved from [Link]
-
Kashman, Y., et al. (1987). Two imidazole alkaloids from a sponge. The Journal of Organic Chemistry, 52(12), 2512–2516. Retrieved from [Link]
-
(n.d.). Polycyclic Diamine Alkaloids from Marine Sponges. Semantic Scholar. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5859. Retrieved from [Link]
-
Hassan, S. S. U., et al. (2016). Marine Sponges as a Drug Treasure. Biomolecules & Therapeutics, 24(4), 348–361. Retrieved from [Link]
-
Bhadury, P., & Wright, P. C. (2021). Marine sponge-derived/inspired drugs and their applications in drug delivery systems. Future Medicinal Chemistry, 13(7), 715–736. Retrieved from [Link]
-
Sharma, D., et al. (2022). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 13(10), 1185–1207. Retrieved from [Link]
-
D’Amato, E. M., & Wolfe, J. P. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 14(3), 796–799. Retrieved from [Link]
-
(n.d.). Antimicrobial and anticancer activities of Laminaria ochroleuca collected from the coast of El Jadida (Morocco). Retrieved from [Link]
-
Ferreira, M., et al. (2023). Marine Natural Products as Anticancer Agents 2.0. Marine Drugs, 21(4), 241. Retrieved from [Link]
-
Abdel-Raouf, N., et al. (2022). Anticancer and Antimicrobial Activity of Red Sea Seaweeds Extracts-Mediated Gold Nanoparticles. Journal of Pure and Applied Microbiology, 16(1), 133-145. Retrieved from [Link]
Sources
- 1. From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine sponge-derived/inspired drugs and their applications in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Sponges as a Drug Treasure [biomolther.org]
- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00048C [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 20. Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Marine Natural Products as Anticancer Agents 2.0 | MDPI [mdpi.com]
- 24. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Product Analogs of 2-Aminoimidazole: From Marine Origins to Therapeutic Potential
Introduction
The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products, particularly those of marine origin.[1][2] Marine sponges, especially from the genera Agelas, Leucetta, and Clathrina, are prolific producers of these alkaloids.[3] This guide provides a comprehensive technical overview of natural product analogs of 2-aminoimidazole, intended for researchers, scientists, and drug development professionals. We will explore their structural diversity, biosynthetic origins, multifaceted biological activities, and the synthetic strategies that enable their further investigation and development as therapeutic agents. The unique chemical architecture and potent bioactivities of these compounds, ranging from antimicrobial and antibiofilm to anticancer and immunomodulatory effects, make them a fertile ground for drug discovery.[4][5]
Structural Diversity of 2-Aminoimidazole Natural Products
The structural landscape of 2-AI natural products is remarkably varied, encompassing monomeric, dimeric, and complex polycyclic architectures. This diversity arises from different substitutions on the 2-aminoimidazole core and the fusion with other cyclic systems.
Monomeric 2-Aminoimidazole Alkaloids
The simplest members of this family are the monomeric 2-AI alkaloids. A prominent example is oroidin , first isolated from the marine sponge Agelas oroides.[6][7] Oroidin consists of a 2-aminoimidazole ring linked to a brominated pyrrole carboxamide via a propyl chain.[7] It is considered a key biosynthetic precursor to many more complex 2-AI alkaloids.[7] Other examples of monomeric 2-AI natural products include clathrodin and hymenidin.[1]
Dimeric 2-Aminoimidazole Alkaloids
A significant number of 2-AI natural products exist as dimers, exhibiting a wide range of complex and stereochemically rich structures. These dimers are often formed through formal [4+2] cycloaddition reactions of monomeric precursors.[8] Notable examples include:
-
Sceptrin: Isolated from Agelas sceptrum, sceptrin is a dimeric alkaloid formed from two hymenidin units.[7] It has demonstrated antiviral and antimicrobial activities.[8]
-
Ageliferin: Co-isolated with sceptrin, ageliferin and its brominated analogs also possess a dimeric structure and exhibit potent antibiofilm properties.[8][9]
-
Palau'amine: This highly complex, polycyclic dimeric alkaloid, isolated from the sponge Stylotella agminata, features a unique hexacyclic core with a strained trans-azabicyclo[3.3.0]octane substructure.[10][11] Its intricate architecture has made it a formidable challenge for total synthesis.[12]
Other Structural Classes
Beyond simple monomers and dimers, the structural diversity of 2-AI natural products extends to:
-
Cyclic Guanidine Alkaloids: Compounds like the phakellins feature a tetracyclic core where the 2-aminoimidazole is part of a larger fused ring system.[3]
-
Diterpene-Adenine Conjugates: The agelasines are a family of compounds where a diterpene moiety is conjugated to an adenine base, which can be considered a modified 2-aminoimidazole derivative.[13][14] These compounds have shown cytotoxic and antimicrobial activities.[14]
Biosynthesis of 2-Aminoimidazole Alkaloids
While the exact biosynthetic pathways for many 2-AI natural products are still under investigation, several hypotheses have been put forward and are supported by biomimetic synthesis studies.[3] The core 2-aminoimidazole ring is believed to be derived from amino acids. For instance, in the biosynthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a proposed pathway involves the conversion of the terminal amine of lysine into a guanidine group, which then cyclizes to form the 2-aminoimidazole ring after oxidative modifications. The pyrrole moiety is often derived from proline or ornithine.
The dimerization of monomeric units to form complex structures like sceptrin and ageliferin is thought to proceed through cycloaddition reactions, highlighting nature's efficiency in generating molecular complexity.[8]
Below is a simplified diagram illustrating a plausible biosynthetic relationship among key 2-AI alkaloids.
Caption: Proposed biosynthetic pathway of 2-AI alkaloids.
Biological Activities and Therapeutic Potential
Natural product analogs of 2-aminoimidazole exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Antibiofilm and Antimicrobial Activity
One of the most extensively studied properties of 2-AI natural products and their synthetic analogs is their ability to inhibit and disperse bacterial biofilms.[6][15][16] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[17]
Mechanism of Action: The antibiofilm activity of many 2-AIs is not due to direct bactericidal effects but rather the disruption of bacterial signaling pathways.[5] For example, some 2-AI compounds have been shown to interfere with bacterial two-component signaling (TCS) systems and quorum sensing, which are crucial for biofilm formation and virulence.[5]
A significant finding is the synergistic effect observed when 2-AI compounds are used in combination with conventional antibiotics.[15] These compounds can resensitize multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to the effects of antibiotics.[15][18]
The following workflow illustrates a typical screening process for identifying antibiofilm agents.
Caption: Workflow for screening 2-AI analogs for antibiofilm activity.
Anticancer Activity
Several 2-AI derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5] Their mechanisms of action can be multifaceted, often involving the inhibition of key enzymes or signaling pathways critical for cancer cell proliferation and survival.[5] For example, some analogs have been shown to act as tubulin-binding agents or inhibitors of epidermal growth factor receptor (EGFR).[4]
Other Biological Activities
The biological activities of 2-AI natural products are not limited to antibiofilm and anticancer effects. Other reported activities include:
-
Antiviral activity [8]
-
Antifungal activity [19]
-
Immunomodulatory effects: Some ageliferin derivatives have been found to inhibit the ubiquitin ligase activity of Cbl-b, an important negative regulator of T-cell activation, suggesting their potential as cancer immunotherapeutic agents.[13]
The diverse biological activities of representative 2-AI natural products are summarized in the table below.
| Natural Product | Biological Activity | Reference(s) |
| Oroidin | Antibiofilm, Antimicrobial | [7][20][21] |
| Sceptrin | Antimicrobial, Antiviral | [8] |
| Ageliferin | Antibiofilm, Cbl-b Inhibition | [8][13] |
| Palau'amine | Proteasome Inhibitor | [10] |
| Agelasine F | Antimycobacterial, Cytotoxic | [14] |
Synthetic Strategies for 2-Aminoimidazole Analogs
The promising biological activities of 2-AI natural products have spurred significant efforts in the development of synthetic methodologies to access these compounds and their analogs for further biological evaluation. Classical methods for constructing the 2-aminoimidazole ring often involve the condensation of α-haloketones or α-aminoketones with guanidine or its derivatives.[4]
More recent and efficient methods have been developed, including metal-catalyzed reactions. For instance, Pd-catalyzed carboamination of N-propargyl guanidines has emerged as a powerful tool for the synthesis of substituted 2-aminoimidazoles, allowing for the rapid construction of diverse analogs.[4][22][23]
Experimental Protocol: Pd-Catalyzed Synthesis of a 2-Aminoimidazole Analog
This protocol is a generalized example based on reported methodologies for the Pd-catalyzed carboamination of N-propargyl guanidines.[22]
Objective: To synthesize a 4,5-disubstituted 2-aminoimidazole via Pd-catalyzed carboamination.
Materials:
-
N-propargyl guanidine substrate
-
Aryl triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (buchwaldphos ligand)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous trifluorotoluene (PhCF₃)
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-propargyl guanidine substrate (1.0 equiv), aryl triflate (2.0 equiv), lithium tert-butoxide (2.4 equiv), Pd(OAc)₂ (4 mol %), and RuPhos (8 mol %).
-
Solvent Addition: Add anhydrous trifluorotoluene to achieve a desired concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminoimidazole product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note: This is a general protocol and may require optimization for specific substrates. The choice of ligand, base, solvent, and temperature can significantly impact the reaction outcome.
Conclusion and Future Perspectives
Natural product analogs of 2-aminoimidazole represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their unique structural features and broad spectrum of biological activities, particularly their ability to combat antibiotic resistance by targeting biofilms, make them a compelling area of research for drug discovery and development. Continued exploration of the chemical space around the 2-aminoimidazole scaffold, enabled by innovative synthetic methodologies, is expected to yield novel therapeutic agents for a range of diseases, from infectious diseases to cancer. The journey from marine sponges to the clinic is a long one, but the remarkable properties of these natural products provide a strong foundation for future success.
References
-
Kelly, M., et al. (2011). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central. [Link]
-
National Genomics Data Center. (n.d.). Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids. CNCB-NGDC. [Link]
-
Wolfe, B. L., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]
-
Wolfe, B. L., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. [Link]
-
Krajczyk, A., et al. (2015). 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]
-
Worthington, R. J., et al. (2012). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PubMed Central. [Link]
-
Gautier, C., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. PubMed. [Link]
-
Wolfe, B. L., et al. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. [Link]
-
Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Royal Society of Chemistry. [Link]
-
Park, J., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci from goat mastitis. Conference of Research Workers in Animal Diseases. [Link]
-
Wang, W., et al. (2021). Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana. PubMed Central. [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]
-
Wei, X., et al. (2020). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. MDPI. [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. ResearchGate. [Link]
-
Liu, D., et al. (2022). Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity. PubMed Central. [Link]
-
D'Ambrosio, M., et al. (2013). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PubMed Central. [Link]
-
Wei, X., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) Fibrosa. PubMed. [Link]
-
Laphookhieo, S., et al. (2018). Two new pyrrolo-2-aminoimidazoles from a Myanmarese marine sponge, Clathria prolifera. PubMed. [Link]
-
Royal Society of Chemistry. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Royal Society of Chemistry. [Link]
-
Blackledge, M. S., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PubMed Central. [Link]
-
Koseoglu, E., & Kireçci, Ö. A. (2020). Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents. PubMed Central. [Link]
-
Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Institutes of Health. [Link]
-
El-Demerdash, A., et al. (2017). Marine Pyrrole Alkaloids. PubMed Central. [Link]
-
Baran, P. S., & Maimone, T. J. (2010). Total Synthesis of Palau'amine. PubMed Central. [Link]
-
Kalia, M., et al. (2021). Natural Product-Based 1,2,3-Triazole/Sulfonate Analogues as Potential Chemotherapeutic Agents for Bacterial Infections. ACS Omega. [Link]
-
Savina, S., et al. (2014). Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. PubMed. [Link]
-
Wikipedia. (n.d.). Oroidin. Wikipedia. [Link]
-
ResearchGate. (n.d.). 2-aminoimidazolone containing natural products. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana. ResearchGate. [Link]
-
O'Malley, D. P., et al. (2007). Total Synthesis of Dimeric Pyrrole-Imidazole Alkaloids: Sceptrin, Ageliferin, Nagelamide E, Oxysceptrin, Nakamuric Acid, and the Axinellamine Carbon Skeleton. Journal of the American Chemical Society. [Link]
-
O'Malley, D. P., et al. (2011). Enantioselective Total Syntheses of (−)-Palau'amine, (−)- Axinellamines, and (−)-Massadines. PubMed Central. [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. PubMed. [Link]
-
Sarpong, R. (2010). Stitching together palau'amine. PubMed Central. [Link]
-
Wikipedia. (n.d.). Palau'amine. Wikipedia. [Link]
-
Wikipedia. (n.d.). Ageliferin. Wikipedia. [Link]
-
Alvi, K. A., et al. (1991). Structures and Total Synthesis of 2-Aminoimidazoles from a Notodoris Nudibranch. Journal of Natural Products. [Link]
-
Worthington, R. J., et al. (2012). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. [Link]
-
ResearchGate. (n.d.). The First Synthesis of (–)‐Agelasine F; an Antimycobacterial Natural Product Found in Marine Sponges in the Agelas Genus. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oroidin - Wikipedia [en.wikipedia.org]
- 7. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ageliferin - Wikipedia [en.wikipedia.org]
- 10. Palau'amine - Wikipedia [en.wikipedia.org]
- 11. Total Synthesis of Palau’amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stitching together palau'amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Tide of Therapeutics: A Technical Guide to the Biological Activities of 2-Aminoimidazole Marine Alkaloids
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the potent biological activities inherent in 2-aminoimidazole (2-AI) marine alkaloids. Sourced from the rich biodiversity of marine sponges, these compounds have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] This document provides a detailed examination of their anti-biofilm, anti-cancer, and anti-inflammatory properties, complete with mechanistic insights, experimental protocols, and data-driven analyses to empower your research and development endeavors.
Part 1: The 2-Aminoimidazole Core: A Privileged Scaffold from the Sea
The 2-aminoimidazole moiety is a unique heterocyclic structure that forms the core of a diverse family of alkaloids isolated primarily from marine sponges of the genera Leucetta and Clathrina.[5][6] These natural products have garnered considerable attention for their fascinating and complex molecular architectures, which translate into a wide array of biological functions.[3][4] The inherent chemical properties of the 2-AI scaffold, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its capacity to modulate various biological targets with high specificity and efficacy.[3] This guide will delve into three of the most promising therapeutic applications of these marine-derived compounds.
Part 2: Combating Microbial Resistance: The Anti-Biofilm Potential of 2-Aminoimidazole Alkaloids
Bacterial biofilms present a formidable challenge in both clinical and industrial settings, primarily due to their intrinsic resistance to conventional antibiotics.[7][8] 2-Aminoimidazole marine alkaloids have demonstrated significant potential in combating these resilient microbial communities, not by direct bactericidal action, but by inhibiting and dispersing biofilms.[9][10]
Mechanism of Action: Disrupting the Microbial Fortress
The anti-biofilm activity of 2-AI alkaloids is multifaceted. A key mechanism involves the interference with the production of the extracellular polymeric substance (EPS) matrix, which is the protective scaffold of the biofilm.[8] For instance, certain 5-aryl-2-aminoimidazoles have been shown to downregulate the expression of genes crucial for EPS production in bacteria like Salmonella.[8] This disruption of the biofilm architecture leaves the individual bacteria more susceptible to conventional antibiotics and the host's immune response. Furthermore, some 2-AI derivatives have been shown to act synergistically with traditional antibiotics, enhancing their efficacy against otherwise resistant biofilms.[9][10]
Experimental Protocol: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol outlines a standard method to determine the minimum concentration of a 2-aminoimidazole compound required to inhibit biofilm formation.[7][11]
-
Bacterial Culture Preparation: Inoculate the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in an appropriate growth medium and incubate overnight at 37°C with shaking. The following day, dilute the culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.
-
Plate Setup: Prepare serial dilutions of the test 2-aminoimidazole compound in the growth medium. In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well. Subsequently, add 100 µL of the compound dilutions to the corresponding wells. Include a positive control (bacteria with sterile medium) and a negative control (sterile medium only).
-
Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.
-
Washing and Staining: After incubation, carefully discard the planktonic (free-floating) bacteria. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Solubilization and Quantification: Discard the crystal violet solution and wash the plate multiple times with sterile water. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm. Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.[7]
Data Presentation: Anti-Biofilm Activity of Representative 2-Aminoimidazole Compounds
| Compound | Target Organism | MBIC (µM) | Reference |
| Oroidin | Staphylococcus aureus | 25 | [9] |
| Naamine A Analog | Pseudomonas aeruginosa | 10 | [12] |
| Bromoageliferin | Acinetobacter baumannii | 12.5 | [13] |
| LC0024-NH2 | Staphylococcus aureus | >100 (inhibits formation) | [8] |
Visualization: Proposed Anti-Biofilm Mechanism of 2-Aminoimidazole Alkaloids
Caption: Inhibition of biofilm formation by 2-aminoimidazole alkaloids.
Part 3: Targeting Malignancy: The Anti-Cancer Promise of 2-Aminoimidazole Alkaloids
The unique chemical structures of 2-aminoimidazole marine alkaloids make them promising candidates for the development of novel anti-cancer therapeutics.[14] They have been shown to exert cytotoxic effects against a range of cancer cell lines, often with a degree of selectivity that warrants further investigation.[15]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-cancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects on key cellular processes. Some 2-aminoimidazole alkaloids, such as naamidine A, have been identified as inhibitors of the epidermal growth factor (EGF) receptor signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[6][14] Other derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[14][16] The ability of these compounds to interfere with multiple signaling pathways underscores their potential as robust anti-cancer agents.[16]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anti-cancer compounds.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminoimidazole compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[17]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.[19]
Data Presentation: Cytotoxic Activity of 2-Aminoimidazole-Quinoline Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a (Imd-Ph) | HCT-116 (Colon Cancer) | 8.5 | [15] |
| 5a (Imd-Ph) | DLD-1 (Colon Cancer) | 10.2 | [15] |
| 5a (Imd-Ph) | MDA-MB-231 (Breast Cancer) | > 50 | [15] |
| 5a (Imd-Ph) | HUVEC (Normal Endothelial Cells) | > 50 | [15] |
Visualization: Simplified EGFR Signaling Pathway and Potential Inhibition by 2-Aminoimidazole Alkaloids
Caption: Inhibition of the EGFR signaling pathway by 2-aminoimidazole alkaloids.
Part 4: Quelling the Fire: The Anti-Inflammatory Properties of 2-Aminoimidazole Alkaloids
Inflammation is a complex biological response that, when dysregulated, contributes to a wide range of chronic diseases.[20] Several alkaloids, including those with an imidazole core, have demonstrated potent anti-inflammatory activities.[20][21][22]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of imidazole alkaloids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes.[23][24] Certain imidazole alkaloids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22] This is often achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm in an inactive state.[25][26] By suppressing these central inflammatory mediators, 2-aminoimidazole alkaloids can effectively dampen the inflammatory cascade.
Experimental Protocol: Western Blot Analysis of IκBα Degradation
This protocol describes a method to assess the activation of the canonical NF-κB pathway by monitoring the degradation of its inhibitor, IκBα.[25]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat them with various concentrations of the 2-aminoimidazole compound for a specified time.
-
Stimulation: Induce an inflammatory response by stimulating the cells with an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells indicates NF-κB activation, and the preservation of the IκBα band in compound-treated cells suggests inhibition of the pathway.
Visualization: The NF-κB Signaling Pathway and its Modulation by 2-Aminoimidazole Alkaloids
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
The 2-Aminoimidazole Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Concept of Privileged Scaffolds
In the intricate landscape of medicinal chemistry, the concept of "privileged structures" represents a powerful paradigm in the quest for novel therapeutics.[1][2] First articulated by Evans in 1988, this term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[3][4] These scaffolds are not merely passive molecular skeletons; they are evolutionarily selected frameworks that present functionalities in a precise three-dimensional arrangement, enabling them to interact with a variety of protein families.[5] The strategic advantage of employing privileged scaffolds in drug discovery is manifold: it enhances the efficiency of identifying bioactive compounds, provides a robust starting point for hit-to-lead optimization, and often yields molecules with favorable pharmacokinetic properties.[1][3]
Among the pantheon of these elite structures, the 2-aminoimidazole (2-AI) moiety has emerged as a particularly versatile and fruitful scaffold.[6] This five-membered heterocyclic ring, featuring a unique guanidine-like substructure, is a prominent feature in a vast array of marine natural products, particularly alkaloids isolated from sponges of the Calcarea family.[6][7][8] These natural products exhibit a remarkable spectrum of biological activities, hinting at the inherent potential of the 2-AI core to serve as a foundation for the development of novel therapeutic agents against a wide range of diseases.[9][10]
This technical guide provides a comprehensive exploration of the 2-aminoimidazole scaffold, from its synthetic accessibility to its diverse biological applications and the underlying mechanistic principles that govern its activity.
I. Synthetic Strategies for Accessing the 2-Aminoimidazole Core
The synthetic tractability of a privileged scaffold is paramount to its utility in drug discovery, as it allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The 2-aminoimidazole core can be constructed through a variety of synthetic routes, each with its own advantages in terms of efficiency, scalability, and substitution pattern accessibility.
Classical Approach: Condensation of α-Haloketones with Guanidine
One of the most traditional and straightforward methods for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives. This reaction typically proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to furnish the 2-aminoimidazole ring. Recent advancements have focused on developing more environmentally friendly protocols, such as utilizing deep eutectic solvents (DESs) to facilitate the reaction under milder conditions and with improved yields.[11]
Modern Methodologies: Palladium-Catalyzed Carboamination
More contemporary approaches have leveraged the power of transition-metal catalysis to construct the 2-aminoimidazole ring with greater control and efficiency. A notable example is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[12][13] This methodology is particularly powerful as it forms both a C-N and a C-C bond in a single step, enabling the rapid assembly of complex, substituted 2-aminoimidazoles.[12][13] This strategy has been successfully applied to the total synthesis of several natural products, including preclathridine A and B.[12]
Experimental Protocol: A Greener Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent [11]
This protocol describes a one-pot, two-step synthesis of triaryl-substituted 2-aminoimidazoles using a choline chloride-urea deep eutectic solvent (DES) as the reaction medium.
Materials:
-
α-Chloroketone derivative
-
Guanidine hydrochloride
-
Choline chloride
-
Urea
-
Ethanol
Procedure:
-
Preparation of the Deep Eutectic Solvent: In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the pre-formed DES, add the α-chloroketone (1.0 mmol) and guanidine hydrochloride (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the crude product. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aminoimidazole derivative. The DES can often be recycled after removal of water.
Workflow for 2-Aminoimidazole Synthesis
Caption: A generalized workflow for the synthesis of 2-aminoimidazoles.
II. Diverse Biological Activities of the 2-Aminoimidazole Scaffold
The privileged nature of the 2-aminoimidazole scaffold is underscored by its ability to modulate a wide array of biological targets, leading to a diverse range of pharmacological activities.
Antibacterial and Anti-biofilm Activity
A significant body of research has highlighted the potent antibacterial and, most notably, anti-biofilm properties of 2-aminoimidazole derivatives.[14][15] Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics and host immune responses.[16][17] 2-Aminoimidazoles have been shown to inhibit biofilm formation and disperse pre-existing biofilms across a broad spectrum of pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus (including MRSA), and Acinetobacter baumannii.[14][18][19]
The mechanism of action for their anti-biofilm activity is multifaceted. Some 2-AI derivatives have been shown to disrupt the proton motive force and block the electron transport chain in bacteria.[20] Importantly, many of these compounds are not bactericidal at their effective anti-biofilm concentrations, which may reduce the selective pressure for the development of resistance.[16] A particularly exciting therapeutic strategy involves the use of 2-AIs as adjuvants to conventional antibiotics. They have been shown to act synergistically with antibiotics to eradicate biofilms and can even resensitize multidrug-resistant bacteria to antibiotics to which they were previously resistant.[18][21]
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[22][23] The 2-aminoimidazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[24][25] For example, derivatives of 4-aminoimidazole have been developed as potent inhibitors of Src family kinases (SFKs), which are often hyperactivated in various cancers.[22][25] The nitrogen atoms within the imidazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5]
Other Biological Activities
Beyond their well-documented antibacterial and kinase inhibitory activities, 2-aminoimidazole derivatives have been reported to possess a wide range of other biological properties, including:
-
Anticancer activity: Some 2-AI compounds exhibit direct cytotoxicity against various cancer cell lines.[10]
-
Anti-inflammatory activity: Certain derivatives have shown potential in modulating inflammatory pathways.[10]
-
Advanced Glycation End-product (AGE) Inhibition: 2-AIs have been identified as inhibitors of the formation of, and breakers of pre-formed, AGEs, which are implicated in diabetic complications.[26]
Table 1: Representative Biological Activities of 2-Aminoimidazole Derivatives
| Compound/Derivative Class | Biological Target/Activity | Potency (IC50/EC50/MIC) | Reference(s) |
| H10 (reverse amide 2-AI) | S. aureus Biofilm Inhibition | IC50: 12 µM | [16] |
| H10 (reverse amide 2-AI) | S. aureus Biofilm Dispersion | EC50: 100 µM | [16] |
| H10 (reverse amide 2-AI) | P. aeruginosa Biofilm Inhibition | IC50: 31 µM | [16] |
| H10 (reverse amide 2-AI) | P. aeruginosa Biofilm Dispersion | EC50: 46 µM | [16] |
| 4-aminoimidazole derivative (4k) | Src Kinase Inhibition | IC50 in the nanomolar range | [22][25] |
| 2-amidobenzimidazole (23) | Protein Kinase CK1δ Inhibition | IC50: 98.6 nM | [27] |
| 2-amino-4(5)-(4-biphenylyl)-imidazole | Antibacterial (vs. S. mutans) | Substantial activity | [28] |
III. Mechanism of Action: A Deeper Dive
Understanding the molecular mechanisms by which 2-aminoimidazoles exert their biological effects is crucial for their rational design and optimization as therapeutic agents.
Modulation of Bacterial Signaling and Physiology
The anti-biofilm activity of 2-AIs is not simply due to a non-specific disruption of the cell membrane. Instead, they appear to interfere with specific bacterial signaling pathways that control the transition between planktonic (free-swimming) and biofilm lifestyles. While the precise targets are still under investigation for many compounds, evidence suggests that they can disrupt bacterial communication systems (quorum sensing) and interfere with the synthesis of the extracellular matrix that holds the biofilm together. The ability of 2-AIs to disrupt the proton motive force and electron transport chain further highlights their impact on fundamental bacterial physiology.[20][29]
Competitive Inhibition in the ATP-Binding Pocket of Kinases
In the context of kinase inhibition, 2-aminoimidazoles typically function as ATP-competitive inhibitors. The scaffold's structure allows it to fit into the ATP-binding pocket of the kinase, where the nitrogen atoms of the imidazole ring and the exocyclic amino group can form critical hydrogen bonds with the "hinge" region of the enzyme. This interaction mimics the binding of the adenine portion of ATP, thereby preventing the natural substrate from binding and being phosphorylated. The substituents on the 2-AI core can be modified to extend into other pockets of the active site, thereby conferring potency and selectivity for specific kinases.
Signaling Pathway: Kinase Inhibition by a 2-Aminoimidazole Derivative
Caption: Competitive inhibition of a kinase signaling pathway by a 2-AI derivative.
IV. Conclusion and Future Perspectives
The 2-aminoimidazole scaffold has unequivocally established its status as a privileged structure in drug discovery. Its prevalence in bioactive marine natural products, coupled with its synthetic accessibility and broad spectrum of pharmacological activities, makes it an exceptionally attractive starting point for the development of new medicines. The remarkable success of 2-AI derivatives as anti-biofilm agents, in particular, addresses a critical unmet medical need in the face of rising antimicrobial resistance.
Future research in this area will likely focus on several key aspects:
-
Target Deconvolution: Elucidating the specific molecular targets of 2-AI derivatives, especially for their anti-biofilm and anticancer activities, will enable more rational drug design.
-
Selectivity Optimization: For applications such as kinase inhibition, fine-tuning the substitution pattern of the 2-AI core to achieve greater selectivity will be crucial to minimize off-target effects.
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access previously unexplored regions of 2-AI chemical space will undoubtedly lead to the discovery of new biological activities.
References
-
Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921–1943. [Link]
-
Wolfe, A. L., & Wolfe, J. P. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(17), 4644–4647. [Link]
-
Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396–410. [Link]
-
Kumar, D., Kumar, N., & Shah, K. (2011). 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures. Current Drug Targets, 12(11), 1689–1708. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Rogers, S. A., & Melander, C. (2008). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 52(11), 3963–3969. [Link]
-
Więckowska, A., Więckowski, K., & Paneth, P. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]
-
D'Alves, I., & Guido, R. V. C. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 28(13), 5035. [Link]
-
OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]
-
L'Abbate, L., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
-
Park, J., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Journal of Dairy Science, 101(Supplement 2), 241. [Link]
-
Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Wound Repair and Regeneration, 23(5), 730–739. [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. Retrieved from [Link]
-
Dieltjens, M., et al. (2020). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 11, 1660. [Link]
-
Afoullous, S., et al. (2017). Terrazoanthines, 2-Aminoimidazole Alkaloids from the Tropical Eastern Pacific Zoantharian Terrazoanthus onoi. Organic Letters, 19(8), 2110–2113. [Link]
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
-
Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 27(12), 1798–1818. [Link]
-
Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 27(12), 1798–1818. [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895. [Link]
-
Ermolat'ev, D. S., et al. (2012). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 77(11), 5034–5041. [Link]
-
O'Hagan, D. (2020). Marine Pyrrole Alkaloids. Marine Drugs, 18(10), 512. [Link]
-
Royal Society of Chemistry. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. Retrieved from [Link]
-
Cirigliano, A., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(11), 4349. [Link]
-
ResearchGate. (n.d.). (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Retrieved from [Link]
-
Wolfe, A. L., & Wolfe, J. P. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(17), 4644–4647. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Aminoimidazole in Research and Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Retrieved from [Link]
-
Francini, C. M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]
-
Francini, C. M., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]
-
Amato, R. J., et al. (2015). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. ACS Medicinal Chemistry Letters, 6(6), 695–699. [Link]
-
Morressier. (2020). Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16. Retrieved from [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 20. 2-Aminoimidazole | Antimicrobial agent | TargetMol [targetmol.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 2-aminooxazole inhibitors targeting kinase STK-16 [morressier.com]
- 24. benchchem.com [benchchem.com]
- 25. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
The Depths of Discovery: A Technical Guide to Pyrrole-Imidazole Alkaloids from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine sponges, sessile filter-feeders that have thrived in the oceans for millions of years, are master chemists, producing a vast arsenal of complex natural products. Among these, the pyrrole-imidazole alkaloids (PIAs) stand out as a structurally diverse and biologically potent class of compounds. This in-depth technical guide provides a comprehensive overview of marine-derived PIAs, navigating from their biogenesis and chemical synthesis to their isolation and profound therapeutic potential. We delve into the intricate mechanisms of action of key PIAs, offering detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutic agents from the sea.
Introduction: The Allure of Marine Pyrrole-Imidazole Alkaloids
The pyrrole-imidazole alkaloids are a large and ever-expanding family of nitrogenous secondary metabolites predominantly isolated from marine sponges of the orders Agelasida and Axinellida. Their structures are characterized by the presence of both pyrrole and 2-aminoimidazole moieties, often intricately assembled into complex polycyclic architectures. The structural diversity within this class is remarkable, ranging from simple monomers like oroidin to complex dimeric and even tetrameric structures.[1][2] This structural variety is mirrored by a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them highly attractive targets for drug discovery and development.[1][3]
The journey of these molecules, from their ecological role in the marine environment to their potential as life-saving drugs, is a testament to the untapped chemical diversity of our oceans. This guide aims to provide researchers with a thorough understanding of the core aspects of PIA chemistry and biology, fostering further exploration and innovation in this exciting field.
The Genesis of Complexity: Biosynthesis of Pyrrole-Imidazole Alkaloids
The intricate structures of PIAs are assembled through complex biosynthetic pathways that are still being fully elucidated. It is widely accepted that the fundamental building blocks for these alkaloids are the amino acids L-proline and L-lysine.[1] These precursors undergo a series of enzymatic transformations to yield the key monomeric intermediate, oroidin, from which a plethora of other PIAs are derived through cyclization, dimerization, and other modifications.[4]
Recent studies utilizing metabolomic and multiomic approaches have shed more light on these pathways, identifying key intermediates and suggesting the involvement of symbiotic microorganisms within the sponge holobiont in PIA production.[5][6] The nonproteinogenic amino acid homoarginine has been identified as a critical branch point, connecting primary metabolism (lysine) to the production of these specialized alkaloids.[5][7]
Figure 1: Simplified biosynthetic pathway of pyrrole-imidazole alkaloids.
While the overarching pathway is becoming clearer, the specific enzymes responsible for many of the key transformations, such as the cyclases and oxidases, have yet to be fully characterized.[1] Understanding these enzymatic processes is crucial for developing biocatalytic approaches for the sustainable production of these valuable compounds.
The Art of Creation: Chemical Synthesis of Pyrrole-Imidazole Alkaloids
The structural complexity and potent bioactivities of PIAs have made them formidable and attractive targets for total synthesis. Synthetic chemists have devised numerous elegant strategies to construct these intricate molecules, often pushing the boundaries of modern organic chemistry.[1][8] The total synthesis of these natural products not only provides access to larger quantities for biological evaluation but also allows for the creation of novel analogs with potentially improved therapeutic properties.
A Cornerstone of Synthesis: The Total Synthesis of Oroidin
Oroidin, as the putative biosynthetic precursor to many other PIAs, has been a focal point of synthetic efforts. A common strategy involves the coupling of a pre-functionalized pyrrole carboxamide with a suitable 2-aminoimidazole derivative.
Experimental Protocol: A Generalized Approach to Oroidin Synthesis [4]
-
Preparation of the Pyrrole Fragment: 2-Carboxypyrrole is a common starting material. The carboxylic acid is typically activated for amide bond formation.
-
Synthesis of the 2-Aminoimidazole Moiety: This can be achieved through various routes, often involving the cyclization of a guanidine-containing precursor.
-
Coupling Reaction: The activated pyrrole carboxylic acid is reacted with the 2-aminoimidazole derivative to form the amide bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are also employed to construct the carbon framework.[5]
-
Deprotection: Any protecting groups used to mask reactive functional groups during the synthesis are removed in the final step to yield oroidin.
Figure 2: General synthetic workflow for the total synthesis of oroidin.
Tackling the Giants: Synthesis of Dimeric Pyrrole-Imidazole Alkaloids
The synthesis of dimeric PIAs, such as sceptrin and the ageliferins, presents a significant increase in complexity due to the presence of multiple stereocenters and intricate ring systems.[8][9] Groundbreaking work in this area has often involved the development of novel synthetic methodologies and strategies, including biomimetic approaches that mimic the proposed biosynthetic pathways.[1]
From Sponge to Spectrometer: Isolation and Structural Elucidation
The journey of a PIA from its natural source to a purified, structurally characterized compound is a meticulous process involving extraction, purification, and sophisticated analytical techniques.
Extraction and Purification
Experimental Protocol: General Procedure for the Isolation of PIAs from Marine Sponges [10][11]
-
Collection and Preservation: Marine sponges are collected and immediately preserved, typically by freezing or immersion in a solvent like ethanol or methanol, to prevent degradation of the natural products.
-
Extraction: The sponge material is homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.
-
Preliminary Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography on silica gel or reversed-phase media.
-
High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are then subjected to repeated rounds of HPLC, a powerful technique for separating complex mixtures.[10][12][13][14] Reversed-phase columns (e.g., C18) with gradients of water and acetonitrile or methanol are commonly used.
-
Purity Assessment: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.
Figure 3: A typical workflow for the isolation of pyrrole-imidazole alkaloids.
Unraveling the Molecular Architecture: Structural Elucidation
Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
Key Spectroscopic Techniques for PIA Structural Elucidation: [15][16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: General Approach to NMR-based Structure Elucidation [16][18]
-
Sample Preparation: A few milligrams of the purified PIA are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environments.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
-
-
Data Analysis and Structure Assembly: The data from all NMR experiments are pieced together like a puzzle to construct the complete chemical structure of the alkaloid.
A Spectrum of Power: Biological Activities and Therapeutic Potential
Pyrrole-imidazole alkaloids exhibit a remarkable array of biological activities, positioning them as promising leads for the development of new drugs to combat a range of human diseases.[11]
Anticancer Activity
Many PIAs have demonstrated significant cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Table 1: Cytotoxic Activity of Selected Pyrrole-Imidazole Alkaloids
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Agelastatin A | Human cancer cell panel | 0.097 - 0.703 | [1] |
| (-)-Agelastatin A | Blood cancer cell lines | 0.02 - 0.19 | [8][9] |
| (-)-Dibromophakellstatin | Human cancer cell panel | Not specified, but showed interesting cell growth inhibitory activity | [5] |
| Stylissadines | P2X7 receptor antagonism (inflammatory diseases) | 0.7 - 1.8 | [5] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial and Antiviral Activities
The marine environment is a competitive ecosystem, and it is not surprising that many PIAs possess potent antimicrobial and antiviral properties, likely as a chemical defense mechanism for the producing sponge.
Table 2: Antimicrobial Activity of Selected Pyrrole-Imidazole Alkaloids
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Nagelamide D | Micrococcus luteus | 4.17 | [5] |
| Bacillus subtilis | 33.3 | [5] | |
| Escherichia coli | 33.3 | [5] | |
| Axinellamines B-D | Helicobacter pylori | 1000 | [5] |
| Sceptrin | Escherichia coli | Bacteriostatic at MIC | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Sceptrin has also been reported to have antiviral activity.[5] Ageliferins have shown both antimicrobial and antiviral activities.[5]
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and several PIAs have demonstrated potent anti-inflammatory effects. For instance, hymenialdisine is a known inhibitor of several kinases involved in inflammatory signaling pathways.[19] More recently, newly discovered PIAs, the stylimassalins, have shown promise as leads for anti-inflammatory drugs in a zebrafish model.[10][16][20]
Unveiling the Molecular Targets: Mechanisms of Action
Understanding how PIAs exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Research has begun to unravel the specific cellular targets and pathways modulated by these fascinating molecules.
Hymenialdisine: A Potent Kinase Inhibitor
Hymenialdisine is a well-studied PIA that acts as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[3] By competing with ATP for binding to the active site of these kinases, hymenialdisine can modulate a wide range of cellular processes, including cell cycle progression and signal transduction. Its ability to inhibit kinases implicated in neurodegenerative diseases like Alzheimer's has made it a particularly interesting lead compound.[3]
Figure 4: Simplified signaling pathway showing the inhibitory effects of Hymenialdisine.
Agelastatin A: A Ribosome-Targeting Anticancer Agent
The potent anticancer activity of agelastatin A was a long-standing puzzle until recent studies revealed its fascinating mechanism of action. Agelastatin A selectively inhibits protein synthesis in eukaryotic cells by binding to the A site of the peptidyl transferase center (PTC) on the 80S ribosome.[1][4][21] This binding event prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to apoptosis in cancer cells.
Figure 5: Mechanism of action of Agelastatin A in inhibiting protein synthesis.
Sceptrin: A Multifaceted Antimicrobial and Motility Inhibitor
Sceptrin's antimicrobial activity is attributed to its ability to disrupt the cell membranes of both prokaryotic and eukaryotic cells.[2] At higher concentrations, it exhibits bactericidal effects and induces the formation of spheroplasts in E. coli.[2] Interestingly, sceptrin has also been shown to inhibit the motility of various cancer cell lines without causing toxicity at the effective concentrations. This effect appears to be mediated, at least in part, by its ability to bind to monomeric actin and inhibit cell contractility, suggesting a mechanism involving the actin cytoskeleton.
Future Horizons: The Continuing Voyage of Discovery
The pyrrole-imidazole alkaloids from marine sources represent a treasure trove of chemical diversity and biological activity. While significant progress has been made in understanding their chemistry and pharmacology, much remains to be explored. The advent of new technologies in genomics, metabolomics, and synthetic chemistry will undoubtedly accelerate the discovery of new PIAs and the elucidation of their biosynthetic pathways.
The development of more efficient and scalable synthetic routes will be crucial for advancing these promising natural products through the drug development pipeline. Furthermore, a deeper understanding of their mechanisms of action will enable the design of more potent and selective analogs with improved therapeutic indices. The journey into the chemical world of marine sponges is far from over, and the pyrrole-imidazole alkaloids will undoubtedly continue to be a source of inspiration and innovation for years to come.
References
-
Chen, J., et al. (2013). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Chemical Communications, 49(85), 9845-9856. [Link]
-
Liu, X., et al. (2024). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. Marine Drugs, 22(10), 477. [Link]
-
Forte, B., et al. (2009). A submarine journey: The pyrrole-imidazole alkaloids. Marine drugs, 7(4), 705-753. [Link]
-
Shen, Y., et al. (2011). Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids. Journal of the American Chemical Society, 133(43), 17352-17363. [Link]
-
Martin, M. G., & Banwell, M. G. (2008). Chapter 11 Total synthesis and mechanism of action studies on the antitumor alkaloid, (-)-agelastatin a. In Studies in Natural Products Chemistry (Vol. 35, pp. 433-471). Elsevier. [Link]
-
Meijer, L., et al. (2000). Inhibition of cyclin-dependent kinases, GSK-3β and CK1 by hymenialdisine, a marine sponge constituent. Chemistry & biology, 7(1), 51-63. [Link]
-
McCarthy, A., et al. (2017). Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A. Cell chemical biology, 24(5), 617-626. [Link]
-
Wan, Y., et al. (2004). Synthesis and target identification of hymenialdisine analogs. Chemistry & biology, 11(2), 247-259. [Link]
-
Galdiero, S., et al. (2023). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. Marine Drugs, 21(3), 177. [Link]
-
Walker, R. P., et al. (1993). A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana. The Journal of antimicrobial chemotherapy, 32(4), 539-550. [Link]
-
Romo, D., & Liu, J. O. (2017). Agelastatin A. Baylor Undergraduate Minipharma. [Link]
-
El-Sayed, A. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific reports, 11(1), 1-16. [Link]
-
Liu, X., et al. (2024). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. Marine Drugs, 22(10), 477. [Link]
-
da Silva, A. J., et al. (2013). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. Magnetic Resonance in Chemistry, 51(8), 497-499. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
- Breton, J. J., & Chabot-Fletcher, M. C. (1997). The natural product hymenialdisine inhibits interleukin-8 production in U937 cells by inhibition of nuclear factor-kappaB. The Journal of pharmacology and experimental therapeutics, 282(1), 459-466.
-
Mohanty, I., et al. (2020). Precursor-Guided Mining of Marine Sponge Metabolomes Lends Insight into Biosynthesis of Pyrrole-Imidazole Alkaloids. ACS chemical biology, 15(8), 2185-2194. [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50) of the tested compounds on different cell lines. [Link]
-
Tailor, N. K., et al. (2025). Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Summary of the NMR analysis of compound I. [Link]
-
ResearchGate. (n.d.). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. [Link]
-
ResearchGate. (n.d.). Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl. [Link]
-
Abreu, P., et al. (2008). HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus. Molecules, 13(7), 1518-1526. [Link]
-
Winder, C. L., et al. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(21), 6483. [Link]
-
O'Malley, D. P., et al. (2010). Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines. ACS chemical biology, 5(2), 195-202. [Link]
-
Lagunin, A. A., et al. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 25(1), 587. [Link]
-
Aydin, M., et al. (2025). Investigation of Cytotoxic Activity Properties of Etoxazole Towards Human Cancer and Healthy Cell Lines and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology, e23793. [Link]
-
ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]
-
Diaz, G. J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Pharmacologia, 3(4), 110-116. [Link]
-
Dhakshinamoorthy, S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Drug Delivery and Therapeutics, 11(2-S), 120-126. [Link]
-
ResearchGate. (n.d.). (PDF) A review: Mechanism of action of antiviral drugs. [Link]
-
Mohanty, I., et al. (2020). Precursor-Guided Mining of Marine Sponge Metabolomes Lends Insight into Biosynthesis of Pyrrole-Imidazole Alkaloids. ACS chemical biology, 15(8), 2185-2194. [Link]
Sources
- 1. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies toward the total synthesis of the oroidin dimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. "Approaches Toward the Total Synthesis of Oroidin Alkaloids:Nagelamide " by Apsara Herath [mavmatrix.uta.edu]
- 6. Precursor-Guided Mining of Marine Sponge Metabolomes Lends Insight into Biosynthesis of Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcmas.com [ijcmas.com]
- 10. bfr.bund.de [bfr.bund.de]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.org [mdpi.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. omicsonline.org [omicsonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tarjomefa.com [tarjomefa.com]
- 19. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. imperial.ac.uk [imperial.ac.uk]
From Core Precursor to Clinical Candidate: A Technical Guide to 2-Aminoimidazole in the Synthesis of Nitroimidazole Radiosensitizers
This guide provides an in-depth exploration of the synthesis and application of nitroimidazole-based radiosensitizers, with a specific focus on the pivotal role of 2-aminoimidazole as a foundational precursor. We will delve into the causal chemistry, strategic molecular design, and the validated protocols that underpin the development of these critical agents in radiation oncology. Our discussion is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
The Challenge of Hypoxia in Radiotherapy and the Rise of Nitroimidazoles
A significant hurdle in the efficacy of radiation therapy is tumor hypoxia.[1] The low oxygen levels characteristic of solid tumors reduce the effectiveness of radiation, as oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and lethal to the cancer cell.[2] To overcome this, a class of compounds known as hypoxic cell radiosensitizers has been developed. Among the most extensively studied are the nitroimidazoles.[3] These compounds selectively sensitize hypoxic tumor cells to radiation, effectively mimicking the role of oxygen.[2]
The central mechanism of nitroimidazoles hinges on their electron-affinic nature.[3] In the low-oxygen environment of a hypoxic cell, the nitro group of the imidazole can undergo bioreductive activation by cellular reductases.[1] This process generates reactive radical species that are highly damaging to cellular macromolecules, particularly DNA, thus enhancing the lethal effects of radiation.[4] This guide focuses on the synthetic pathways to these vital compounds, starting from the versatile and fundamental building block, 2-aminoimidazole.
The 2-Aminoimidazole Core: A Strategic Starting Point
2-Aminoimidazole, often used as its sulfate salt (CAS 1450-93-7), is a critical intermediate for the synthesis of 2-nitroimidazole-based radiosensitizers. Its primary strategic advantage lies in the 2-amino group, which can be chemically transformed into the essential 2-nitro group that defines this class of radiosensitizers. The synthesis of the 2-nitroimidazole scaffold from 2-aminoimidazole is a robust and fundamental process in this field.
Core Synthetic Pathway: From 2-Aminoimidazole to the 2-Nitroimidazole Scaffold
The conversion of 2-aminoimidazole to 2-nitroimidazole (also known as azomycin) is the foundational step. This is typically achieved through a diazotization reaction followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group.[5] This two-step, one-pot synthesis is a cornerstone protocol.
Experimental Protocol: Synthesis of 2-Nitroimidazole from 2-Aminoimidazole Hydrochloride
This protocol is a self-validating system for generating the core 2-nitroimidazole scaffold.
Materials:
-
2-Aminoimidazole Hydrochloride
-
40% Fluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Copper Powder (Cu)
-
Deionized Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Diazotization:
-
In a reaction vessel cooled in an ice bath, dissolve 2-aminoimidazole hydrochloride (1.0 eq) in 40% fluoroboric acid.
-
Slowly add a solution of sodium nitrite (1.05 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
Continue stirring the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Nitration:
-
In a separate, larger vessel, prepare a slurry of sodium nitrite (a molecular excess, e.g., 5-10 eq) and copper powder (catalytic amount) in deionized water.
-
Slowly pour the cold diazonium salt solution from Step 1 into this slurry with vigorous stirring. A gas evolution (N₂) will be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Adjust the pH of the reaction mixture to ~2.0 with hydrochloric acid.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the crude residue from ethanol to yield pure 2-nitroimidazole as a crystalline solid.[6]
-
Mechanism of Action: Bioreductive Activation and DNA Damage
Once the 2-nitroimidazole core is synthesized, it can be functionalized to create various radiosensitizers. Regardless of the side chain, the mechanism of action is conserved and is initiated by the bioreduction of the nitro group specifically under hypoxic conditions.
Under normal oxygen levels (normoxia), the initial one-electron reduction of the nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting radical anion, preventing the accumulation of toxic reductive species and protecting healthy tissues.[3]
However, in a hypoxic environment, the lack of oxygen allows for the irreversible multi-electron reduction of the nitro group. This process generates highly reactive intermediates, including nitroso, hydroxylamine, and amine derivatives. These reactive species can directly cause damage to cellular components, most critically inducing DNA strand breaks, which potentiates the cell-killing effects of ionizing radiation.[4]
Caption: Bioreductive activation of nitroimidazoles in normoxic vs. hypoxic cells.
Structure-Activity Relationships (SAR) and Molecular Design
The efficacy and toxicity of nitroimidazole radiosensitizers are not solely dependent on the nitro group but are finely tuned by the substituent at the N-1 position of the imidazole ring. The key physicochemical property governing radiosensitizing efficiency is the one-electron reduction potential (E¹).[7] A higher (less negative) reduction potential indicates greater electron affinity and generally leads to more efficient radiosensitization.[7]
2-nitroimidazoles have a higher electron affinity than their 5-nitroimidazole counterparts, making them more potent sensitizers.[3] For example, Misonidazole (a 2-nitroimidazole) is a more effective radiosensitizer than Metronidazole (a 5-nitroimidazole). The side chain also plays a crucial role in modulating properties like lipophilicity, which affects drug distribution, and toxicity. The goal is to maximize tumor penetration and radiosensitizing effect while minimizing systemic toxicity, particularly neurotoxicity, which has been a dose-limiting factor for many early-generation compounds.[8]
Caption: Key structure-activity relationships for nitroimidazole radiosensitizers.
| Compound | Class | One-Electron Reduction Potential (E¹) (mV) | Sensitizer Enhancement Ratio (SER) | Key Feature |
| Oxygen | - | -200 | ~2.5 - 3.0 | The gold standard |
| Misonidazole | 2-Nitroimidazole | -389 | 1.3 - 2.2[9][10] | High efficacy, but neurotoxic |
| Etanidazole | 2-Nitroimidazole | -380 | ~1.3 | More hydrophilic, less neurotoxic than Misonidazole |
| Nimorazole | 5-Nitroimidazole | -525 | ~1.3 - 1.4[9] | Lower efficacy, but much better tolerated; used clinically[7] |
Note: SER values can vary based on the cell line, drug concentration, and experimental conditions.
Synthesis of Key Nitroimidazole Radiosensitizers
Starting from the 2-nitroimidazole scaffold, diverse side chains can be introduced via N-alkylation to produce different radiosensitizers.
Exemplary Protocol 1: Synthesis of Misonidazole
Misonidazole is synthesized by the reaction of 2-nitroimidazole with 1,2-epoxy-3-methoxypropane.[5]
Materials:
-
2-Nitroimidazole
-
1,2-Epoxy-3-methoxypropane (Glycidyl methyl ether)
-
Anhydrous Ethanol
-
Sodium Carbonate (Na₂CO₃) or another suitable base
Procedure:
-
Reaction Setup:
-
Suspend 2-nitroimidazole (1.0 eq) and sodium carbonate (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 1,2-epoxy-3-methoxypropane (1.2 eq) to the suspension.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Misonidazole.
-
Experimental Protocols for In Vitro Evaluation
The efficacy of a newly synthesized radiosensitizer must be validated. The gold standard for measuring radiosensitivity in vitro is the clonogenic survival assay.[11]
Protocol: Clonogenic Survival Assay for Radiosensitization
Objective: To determine the Sensitizer Enhancement Ratio (SER) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., H460 NSCLC, HCT116 Colon)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Test compound (e.g., newly synthesized nitroimidazole derivative)
-
X-ray irradiator
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% Crystal Violet in methanol)
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and plate a predetermined number of cells (e.g., 100-2000, depending on the radiation dose) into 6-well plates. Plate cells for each condition in triplicate.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment and Hypoxia Induction:
-
For the radiosensitizer arms, replace the medium with a medium containing the test compound at the desired concentration. For control arms, use a vehicle control.
-
Incubate for a specified time (e.g., 2-4 hours).
-
Induce hypoxia by placing the plates in a hypoxic chamber (e.g., <0.1% O₂) for the final hours of drug incubation.
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.[12] One set of plates (drug-treated and control) is irradiated, and one set serves as the non-irradiated control.
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace with fresh, drug-free medium.
-
Return the plates to the incubator and allow them to grow for 10-14 days, until visible colonies of >50 cells are formed.[12]
-
-
Staining and Counting:
-
Aspirate the medium, wash with PBS, and fix the colonies with a fixative solution for ~15-30 minutes.
-
Remove the fixative and stain the colonies with Crystal Violet solution for ~30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.
-
Plot the log(SF) versus radiation dose to generate cell survival curves.
-
The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.1) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
-
Caption: Experimental workflow for the clonogenic survival assay.
Conclusion and Future Outlook
2-Aminoimidazole remains a cornerstone precursor in the development of nitroimidazole radiosensitizers. The synthetic pathways originating from this molecule are well-established and provide a versatile platform for creating novel analogues with improved therapeutic indices. Future research will likely focus on developing next-generation compounds with even greater hypoxic selectivity and lower toxicity. This may involve conjugation to tumor-targeting moieties or the development of prodrug strategies that are activated by the unique tumor microenvironment. The foundational chemistry, robustly initiated from 2-aminoimidazole, will continue to be indispensable in the ongoing effort to overcome hypoxia-induced radioresistance in cancer therapy.
References
-
Hay, M. P., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 834. [Link]
-
Sharma, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3535. [Link]
-
McGill University Radiobiology. (n.d.). Clonogenic Cell Survival Assay. [Link]
- Google Patents. (2013). CN103396369A - Method for preparing 2-chloro-4-nitroimidazole.
-
Lin, Z. P., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Frontiers in Oncology, 11, 706497. [Link]
-
ResearchGate. (n.d.). Synthesis of Misonidazole derivatives. [Link]
-
Yasunaga, M., et al. (2020). Reporting of methodologies used for clonogenic assays to determine radiosensitivity. Journal of Radiation Research, 61(5), 765–771. [Link]
-
JoVE. (2022). Clonogenic Assay: Adherent Cells-Preview. [Link]
-
Takahashi, A., et al. (2017). One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. Journal of Visualized Experiments, (128), 56432. [Link]
- Google Patents. (n.d.). Process for producing 2-methyl-5-nitroimidazole.
- Google Patents. (1969).
-
Liu, Z., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 39(8), 1234-1241. [Link]
-
Overgaard, J., et al. (1982). A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo. British Journal of Cancer, 46(6), 904–911. [Link]
-
S-S, Giordano, et al. (2022). Nutraceutical Compounds as Sensitizers for Cancer Treatment in Radiation Therapy. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Rasey, J. S., et al. (1993). Synthesis of an (iodovinyl)misonidazole derivative for hypoxia imaging. Journal of Medicinal Chemistry, 36(14), 1972-1980. [Link]
-
Adams, G. E., et al. (1976). Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers. Radiation Research, 67(1), 9-20. [Link]
-
Bohn, P., et al. (2009). Design of silicon-based misonidazole analogues and (18)F-radiolabelling. Nuclear Medicine and Biology, 36(8), 955-963. [Link]
-
Suzuki, N., et al. (1984). Tumor sensitizing effect by misonidazole in a clinically relevant radiation dose range. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1409-1412. [Link]
-
Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. [Link]
-
Coleman, C. N. (2015). Chemical Modifiers of Radiation Response. In Clinical Radiation Oncology. [Link]
-
Ferreira, D., et al. (2023). Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12217. [Link]
Sources
- 1. Design of silicon-based misonidazole analogues and (18)F-radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]
- 7. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 9. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor sensitizing effect by misonidazole in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Greener Synthesis of 2-Aminoimidazoles Using Deep Eutectic Solvents: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the greener synthesis of 2-aminoimidazoles (2-AIs), a critical scaffold in medicinal chemistry. Traditional synthetic routes often rely on volatile and hazardous organic solvents, necessitating environmentally conscious alternatives. This document details the application of Deep Eutectic Solvents (DESs) as highly efficient, biodegradable, and reusable reaction media. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for implementing sustainable chemistry in the synthesis of these valuable heterocyclic compounds.
Introduction: The Imperative for Green Synthesis
The 2-aminoimidazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. However, the conventional synthesis of these molecules frequently involves the use of volatile organic compounds (VOCs) which are often toxic, flammable, and contribute to environmental pollution.[1] The principles of green chemistry compel a shift towards more sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer solvent systems.[2]
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a viable alternative to traditional organic solvents.[3][4][5] DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components.[6] Their negligible volatility, non-flammability, high thermal stability, biodegradability, and low cost make them ideal candidates for greener chemical processes.[1][7]
This application note details a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives using DESs as the reaction medium.[1][8][9] This approach not only aligns with the tenets of green chemistry but also offers significant practical advantages, including reduced reaction times and simplified product isolation procedures.[1][8][9]
The Role and Advantages of Deep Eutectic Solvents
The use of DESs in the synthesis of 2-aminoimidazoles offers several distinct advantages over conventional methods:
-
Enhanced Reaction Rates: The unique hydrogen-bonding environment within the DES can act as a catalyst, activating the reactants and accelerating the reaction.[10] This often leads to a significant reduction in reaction times, from 10-12 hours in traditional solvents to 4-6 hours in DESs.[1][8][9]
-
Improved Safety Profile: DESs are non-volatile and non-flammable, significantly reducing the risks associated with handling hazardous organic solvents.[1][7]
-
Simplified Work-up and Product Isolation: In many cases, the 2-aminoimidazole product can be isolated by simple filtration after the addition of water, as the product is often insoluble in the aqueous DES mixture.[1][8][9]
-
Recyclability and Reusability: The DES can often be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process.[8][9][11]
-
"Innocent" Reaction Media: DESs are not just solvents but can also participate in the reaction mechanism through hydrogen bonding, acting as "innocent" catalysts that do not get incorporated into the final product.[8][9][10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of common DESs and the subsequent synthesis of 2-aminoimidazoles.
Preparation of Deep Eutectic Solvents
The preparation of DESs is a straightforward process involving the mixing and gentle heating of the constituent components until a homogeneous liquid is formed.
Protocol 3.1.1: Preparation of Choline Chloride:Urea (ChCl:Urea) (1:2 molar ratio)
-
Combine choline chloride (100 mmol) and urea (200 mmol) in a clean, dry flask.
-
Heat the mixture at 80 °C with continuous stirring.
-
Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed.
-
The resulting DES can be used directly without further purification.
Protocol 3.1.2: Preparation of Choline Chloride:Glycerol (ChCl:Gly) (1:2 molar ratio)
-
Combine choline chloride (100 mmol) and glycerol (200 mmol) in a clean, dry flask.
-
Heat the mixture at 80 °C with continuous stirring.
-
Continue heating and stirring until a clear, colorless, and homogeneous liquid is formed.
-
The resulting DES can be used directly without further purification.
Synthesis of 2-Aminoimidazoles
The following protocols describe the general procedure for the synthesis of 2-aminoimidazoles using the prepared DESs.
Protocol 3.2.1: General Synthesis of 2-Aminoimidazoles in ChCl:Gly (1:2)
-
To 2 g of the pre-prepared ChCl:Gly (1:2) DES in a round-bottom flask, add the desired α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 5 mL of deionized water to the flask.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-aminoimidazole derivative.[8]
Protocol 3.2.2: Synthesis of Triaryl-Substituted 2-Aminoimidazoles in ChCl:Urea (1:2)
-
To 2 g of the pre-prepared ChCl:Urea (1:2) DES in a round-bottom flask, add guanidinium carbonate (1.3 mmol) and potassium hydroxide (1.3 mmol).
-
Heat the mixture to 80 °C for 30 minutes with magnetic stirring to liberate the free guanidine base in situ.
-
Add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol) to the reaction mixture.
-
Stir the reaction at 80 °C for 4 hours, monitoring by GC-MS until the α-chloroketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of water to the mixture.
-
The triaryl-substituted 2-aminoimidazole product will precipitate.
-
Isolate the solid product by filtration and wash with water.
-
The product can be further purified by crystallization.[8]
Data Presentation and Comparative Analysis
The efficiency of DESs in promoting the synthesis of 2-aminoimidazoles is evident when compared to traditional solvent systems.
Table 1: Comparison of Reaction Conditions for the Synthesis of a Model 2-Aminoimidazole
| Parameter | Conventional Method (THF) | Greener Method (ChCl:Urea) |
| Solvent | Tetrahydrofuran (THF) | Choline Chloride:Urea (1:2) |
| Atmosphere | Inert (Argon) | Air |
| Reaction Time | 10-12 hours | 4-6 hours |
| Work-up | Extraction, Chromatography | Filtration, Crystallization |
| Yield | Good | High |
| Solvent Recyclability | No | Yes |
Data compiled from literature sources.[1][8][12]
Mechanistic Insights and Workflow Visualization
The enhanced reactivity in DESs is attributed to the extensive hydrogen-bonding network, which can activate both the electrophilic α-chloroketone and the nucleophilic guanidine.
Proposed Reaction Mechanism
The synthesis of 2-aminoimidazoles in DESs is proposed to proceed via a preliminary regioselective alkylation of the Nsp2 of the guanidine, followed by an intramolecular condensation and subsequent tautomerization/aromatization.[10] The DES components, through hydrogen bonding, are thought to play a crucial role in activating the reagents and intermediates.[10]
Caption: Proposed mechanism for 2-aminoimidazole synthesis in DES.
Experimental Workflow
The general workflow for the synthesis and isolation of 2-aminoimidazoles using DESs is streamlined and efficient.
Caption: General experimental workflow for 2-aminoimidazole synthesis.
Conclusion
The adoption of deep eutectic solvents for the synthesis of 2-aminoimidazoles represents a significant advancement in the pursuit of greener and more sustainable pharmaceutical research and manufacturing. The protocols outlined in this application note demonstrate that DES-mediated synthesis is not only environmentally benign but also offers superior efficiency, reduced reaction times, and simplified product isolation. By embracing these methodologies, researchers and drug development professionals can contribute to a more sustainable future for the chemical sciences while continuing to advance the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Deep Eutectic Solvents In Catalysis: Acid–Base Design, Water Activity And Reusability [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Palladium-Catalyzed Synthesis of Substituted 2-Aminoimidazoles: Application Notes and Protocols
The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, found in numerous marine natural products with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth technical overview of modern palladium-catalyzed methodologies for the synthesis of substituted 2-aminoimidazoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges.
I. Introduction to Palladium-Catalyzed Approaches
Classical methods for constructing the 2-aminoimidazole core often involve the condensation of α-haloketones with guanidine derivatives.[1][2] While effective, these methods can sometimes be limited by harsh reaction conditions and substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds, offering milder conditions and broader functional group tolerance.[3][4] Two prominent palladium-catalyzed strategies for accessing substituted 2-aminoimidazoles have emerged: the Buchwald-Hartwig amination of 2-haloimidazoles and the intramolecular carboamination of N-propargyl guanidines.
II. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide), and it stands as a cornerstone of modern synthetic organic chemistry.[3][5][6] This reaction is particularly valuable for the synthesis of 2-aminoimidazoles from readily available 2-haloimidazole precursors.
A. Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
A critical challenge in the application of this methodology to nitrogen-containing heterocycles like imidazoles is catalyst deactivation.[7] Imidazoles can act as inhibitors for the palladium catalyst, necessitating careful selection of ligands and reaction conditions to ensure efficient turnover.[7]
B. The Critical Role of Ligands
The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination of 2-haloimidazoles. Bulky, electron-rich ligands are often required to promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[7] Ligands such as tBuBrettPhos have demonstrated high efficacy in these transformations, enabling reactions to proceed under milder conditions.[7]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| tBuBrettPhos | (tBuBrettPhos)Pd(allyl)Cl | LHMDS | THF | 50-80 | Good to Excellent | [7] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate | [8] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | Variable | [8] |
| Data is illustrative and adapted from literature reports. Yields are highly substrate-dependent. |
C. Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-Bromo-1H-imidazole
-
Amine of choice
-
tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2-bromo-1H-imidazole (1.0 mmol), the desired amine (1.2 mmol), and the tBuBrettPhos Pd(I) precatalyst (1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M.
-
Base Addition: Carefully add LHMDS (2.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-aminoimidazole.
Figure 2: General Workflow for Buchwald-Hartwig Synthesis of 2-Aminoimidazoles.
III. Palladium-Catalyzed Alkyne Carboamination: A Convergent Approach
A more recent and elegant strategy for the synthesis of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[9][10][11] This methodology is particularly noteworthy as it constructs the 2-aminoimidazole ring through the simultaneous formation of both a C-N and a C-C bond in a single step.[9][10][11]
A. Mechanistic Pathway
The proposed catalytic cycle for this transformation involves several key steps:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl triflate to a Pd(0) species, generating a cationic palladium(II) complex.[9][10]
-
Alkyne Coordination: The palladium(II) complex then coordinates to the alkyne moiety of the N-propargyl guanidine.[9][10]
-
Aminopalladation: An outer-sphere attack of the guanidine nucleophile onto the coordinated alkyne occurs in an anti-aminopalladation fashion.[9][10]
-
Reductive Elimination: Reductive elimination from the resulting Pd-alkenyl intermediate affords an exocyclic product.[9][10]
-
Isomerization: The exocyclic product subsequently undergoes double-bond isomerization to yield the final, thermodynamically more stable 2-aminoimidazole product.[9][10]
Figure 3: Catalytic Cycle for Pd-Catalyzed Alkyne Carboamination.
B. Key Reaction Parameters
The success of this carboamination reaction is highly dependent on the judicious choice of palladium source, ligand, base, and solvent.
| Parameter | Optimized Condition | Rationale | Reference |
| Palladium Source | Pd(OAc)₂ | Efficiently generates the active Pd(0) catalyst in situ. | [10] |
| Ligand | Buchwald-type biarylphosphines (e.g., Nixantphos) | Promote the desired catalytic cycle and suppress side reactions. | [10] |
| Base | LiOtBu | Facilitates the aminopalladation step. | [10] |
| Solvent | PhCF₃ (Trifluorotoluene) | Provides optimal solubility and reaction kinetics. | [10] |
C. Experimental Protocol: Synthesis of N-Tosyl-2-aminoimidazoles via Carboamination
This protocol is adapted from the work of Wolfe and colleagues and serves as a general guideline.[11]
Materials:
-
N-Tosyl protected N-propargyl guanidine
-
Aryl triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald-type biarylphosphine ligand (e.g., Nixantphos)
-
Lithium tert-butoxide (LiOtBu)
-
Trifluorotoluene (PhCF₃)
-
Nitrogen or Argon atmosphere
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the N-tosyl protected N-propargyl guanidine (1.0 equiv), aryl triflate (1.2 equiv), Pd(OAc)₂ (5 mol%), and the biarylphosphine ligand (10 mol%) in a reaction vessel.
-
Solvent and Base Addition: Add anhydrous PhCF₃, followed by the addition of LiOtBu (2.0 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 100 °C) for the required time (typically 12-24 hours). Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-2-aminoimidazole.
-
Deprotection (Optional): The N-tosyl group can be cleaved if desired using conditions such as lithium and naphthalene to afford the free 2-aminoimidazole.[9][10]
IV. Troubleshooting and Optimization
Low to no product yield in palladium-catalyzed reactions can often be attributed to several factors.[7]
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the use of a high-purity palladium precatalyst and strictly anhydrous/anaerobic conditions. Consider using a pre-formed catalyst. |
| Catalyst poisoning by substrate | Increase catalyst loading or screen different ligands that are more resistant to inhibition.[7] | |
| Poorly reactive starting materials | For Buchwald-Hartwig, consider converting aryl chlorides to bromides or triflates. For carboamination, ensure the triflate is of high quality. | |
| Side Reactions | Hydrodehalogenation (Buchwald-Hartwig) | Optimize the ligand and reaction temperature.[7] |
| Homocoupling of starting materials | Adjust catalyst and ligand choice.[7] |
V. Conclusion
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and intramolecular carboamination, represent powerful and versatile strategies for the synthesis of substituted 2-aminoimidazoles. These methods offer significant advantages in terms of mild reaction conditions, broad substrate scope, and the ability to construct complex molecules with high efficiency. A thorough understanding of the reaction mechanisms, careful optimization of reaction parameters, and the use of appropriate ligands are crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement these advanced synthetic methodologies in their drug discovery and development endeavors.
VI. References
-
Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]
-
Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]
-
Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
MDPI. (2018). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. MDPI. [Link]
-
Semantic Scholar. (2012). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
MDPI. (2017). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of N-Tosyl-Protected 2-Aminoimidazoles
Introduction: The Strategic Importance of 2-Aminoimidazoles and N-Tosyl Protection
The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and drug development. It is the core structural component of numerous marine alkaloids, such as those isolated from Agelas sponges, which exhibit a wide spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The guanidine functionality embedded within the 2-AI ring is crucial for its biological action, often mediating interactions with key biological targets.
Synthetic access to this valuable scaffold, however, requires careful strategic planning. The N-tosyl (p-toluenesulfonyl) group serves as an excellent protecting group in 2-AI synthesis for several key reasons.[2] Firstly, as a strong electron-withdrawing group, it modulates the nucleophilicity of the imidazole nitrogen atoms, preventing unwanted side reactions. Secondly, it facilitates certain synthetic transformations that might be challenging on the unprotected heterocycle. Most importantly, the tosyl group is robust but can be cleaved under various conditions, allowing for the release of the free 2-aminoimidazole at a desired stage in a synthetic sequence.[2][3] This guide provides two robust protocols for the synthesis of N-tosyl-protected 2-aminoimidazoles and details common methods for the final deprotection step.
Method A: The Classical Approach via N-Tosyl Thiourea Intermediates
This foundational method builds the 2-aminoimidazole ring through the cyclization of a functionalized thiourea with an α-halocarbonyl compound. It is a reliable, multi-step approach that offers broad substrate compatibility.
Causality and Workflow Rationale
The logic of this pathway is to first construct a linear precursor containing all the necessary atoms for the final ring. This is achieved by first creating an N-tosyl thiourea. The tosyl group is installed on one nitrogen, and the desired substituent (R¹) is placed on the other. This thiourea then acts as a dinucleophile. The reaction with an α-haloketone (or its equivalent, like an α-haloacetal) proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to furnish the stable, aromatic imidazole ring.
Caption: Workflow for the Classical Synthesis of N-Tosyl-2-Aminoimidazoles.
Detailed Experimental Protocol 1: Classical Synthesis
Part 1A: Synthesis of N-Tosyl-N'-phenylthiourea
This protocol first generates an isothiocyanate intermediate from a primary amine, carbon disulfide, and tosyl chloride, which then reacts with p-toluenesulfonamide sodium salt. A more direct approach involves reacting a commercially available or synthesized N-tosyl isothiocyanate with the desired amine.
Materials:
-
Aniline (1.0 equiv.)
-
Carbon disulfide (CS₂, 1.2 equiv.)
-
Triethylamine (Et₃N, 3.0 equiv.)
-
Tosyl chloride (TsCl, 1.2 equiv.)[4]
-
p-Toluenesulfonamide sodium salt (prepared separately or in situ)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 equiv.) followed by the dropwise addition of carbon disulfide (1.2 equiv.). Stir the reaction mixture at 0 °C for 30 minutes, during which a dithiocarbamate salt will form.[4]
-
Isothiocyanate Generation: To the same flask, add a solution of tosyl chloride (1.2 equiv.) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 30-60 minutes. This step mediates the decomposition of the dithiocarbamate salt to phenyl isothiocyanate.[4]
-
Thiourea Formation: In a separate flask, prepare the sodium salt of p-toluenesulfonamide by reacting it with sodium hydride in anhydrous THF. Add this slurry to the reaction mixture containing the in situ generated phenyl isothiocyanate.
-
Stir the reaction at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-tosyl-N'-phenylthiourea.
Part 1B: Cyclization with α-Bromoacetophenone
Materials:
-
N-Tosyl-N'-phenylthiourea (1.0 equiv.)
-
α-Bromoacetophenone (1.1 equiv.)
-
Anhydrous Acetone or Ethanol
-
Sodium Bicarbonate (NaHCO₃) or a non-nucleophilic base (e.g., DIEA)
Procedure:
-
Reaction Setup: Dissolve N-tosyl-N'-phenylthiourea (1.0 equiv.) in anhydrous acetone in a round-bottom flask.
-
Add α-bromoacetophenone (1.1 equiv.) and sodium bicarbonate (2.0 equiv.).
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The reaction involves the initial formation of an isothiourea intermediate, which then cyclizes.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-(phenylamino)-4-phenyl-1H-imidazole.
Method B: Modern Approach via Palladium-Catalyzed Alkyne Carboamination
This elegant and powerful method, developed by Wolfe and colleagues, constructs the N-tosyl-2-aminoimidazole ring in a single step from an N-propargyl guanidine precursor.[1][6] Its key advantage is the simultaneous formation of both a C-N and a C-C bond during the annulation, allowing for rapid assembly of complex, substituted imidazoles.[6]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition with an aryl triflate. The resulting Pd(II) complex coordinates to the alkyne of the N-propargyl guanidine. A crucial anti-aminopalladation step occurs, where the guanidine nitrogen attacks the coordinated alkyne from the face opposite to the palladium. This is followed by reductive elimination to form an exocyclic alkene intermediate, which then isomerizes to the thermodynamically stable aromatic 2-aminoimidazole product.[6] The use of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[7]
Caption: Simplified Catalytic Cycle for Pd-Catalyzed 2-Aminoimidazole Synthesis.[6]
Detailed Experimental Protocol 2: Pd-Catalyzed Synthesis
Materials:
-
N-tosyl-N'-propargyl guanidine (1.0 equiv.)
-
Aryl triflate (Ar-OTf, 2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 4 mol %)
-
RuPhos (8 mol %)
-
Lithium tert-butoxide (LiOᵗBu, 2.4 equiv.)
-
Anhydrous trifluorotoluene (PhCF₃, to 0.1 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.04 equiv.), RuPhos (0.08 equiv.), and LiOᵗBu (2.4 equiv.) to an oven-dried Schlenk tube.
-
Add the N-propargyl guanidine substrate (1.0 equiv.) and the aryl triflate (2.0 equiv.).
-
Add anhydrous trifluorotoluene to achieve a 0.1 M concentration with respect to the guanidine substrate.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.[1]
Comparative Summary of Synthetic Methods
| Feature | Method A: Classical (Thiourea) | Method B: Pd-Catalyzed Carboamination |
| Starting Materials | p-Toluenesulfonamide, Amines, CS₂, α-Haloketones | N-Propargyl guanidines, Aryl triflates |
| Key Reagents | Tosyl chloride, Base | Pd(OAc)₂, RuPhos, LiOᵗBu |
| Bond Formation | C-N and C-S bonds in precursor, then C-N and C=N in cyclization | C-C and C-N bonds formed in a single step |
| Advantages | Utilizes readily available and inexpensive starting materials. Well-established and robust. | High convergence and efficiency. Allows for late-stage diversification by varying the aryl triflate.[6] |
| Disadvantages | Multi-step process, potentially lower overall yield. Use of odorous CS₂. | Requires specialized, air-sensitive reagents (catalyst, ligand, base). Aryl triflates can be expensive. |
| Ideal For | Large-scale synthesis of simpler analogs. | Rapid library synthesis and construction of complex, highly substituted 2-AIs. |
Post-Synthetic Modification: N-Tosyl Deprotection
The removal of the tosyl group is a critical final step to unmask the free 2-aminoimidazole. The choice of method depends on the stability of other functional groups in the molecule.
Common Deprotection Strategies
-
Reductive Cleavage: Strong reducing agents like lithium or sodium in liquid ammonia, or lithium with a catalytic amount of naphthalene, are highly effective but can reduce other functional groups.[1] Magnesium in methanol offers a milder reductive alternative.[8]
-
Acidic Hydrolysis: Harsh acidic conditions (e.g., HBr in acetic acid) can cleave the N-S bond, but this method is not compatible with acid-labile groups.[9]
-
Mild Basic Conditions: For activated systems like N-tosyl indoles and imidazoles, certain bases can facilitate removal. Cesium carbonate in a mixture of THF and methanol has proven to be a very mild and efficient method.[10] The mechanism involves nucleophilic attack by methanol on the sulfonyl group, facilitated by the base.[10]
Summary of Deprotection Conditions
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |
| Reductive Cleavage | Li, Naphthalene, THF, -78 °C to RT | High yield, effective for robust substrates | Harsh conditions, not chemoselective | [1] |
| Mild Basic Cleavage | Cs₂CO₃ (3 equiv.), THF/MeOH (2:1), RT | Very mild, high yield, good functional group tolerance | Can be slow for electron-rich systems | [10] |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol, 90 °C | Potent, effective for very stable sulfonamides | Extremely harsh, low functional group compatibility | [9] |
| Acyl-Assisted | Acetic Anhydride, Pyridine, RT | Mild, clean reaction | Requires subsequent workup to remove acetyl groups | [11] |
Detailed Experimental Protocol 3: N-Tosyl Deprotection
This protocol uses the mild cesium carbonate method, which is often preferred for complex molecules with sensitive functional groups.[10]
Materials:
-
N-Tosyl-2-aminoimidazole substrate (1.0 equiv.)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve the N-tosyl-2-aminoimidazole substrate (1.0 equiv.) in a mixture of THF and MeOH (2:1 v/v) at room temperature.
-
Add cesium carbonate (3.0 equiv.) to the solution. The mixture will become a suspension.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction time can vary significantly (from 30 minutes to 24 hours) depending on the electronic nature of the imidazole substituents.[10] Electron-withdrawing groups accelerate the reaction. Monitor progress carefully by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the free 2-aminoimidazole.
References
-
Semantic Scholar. (n.d.). An expedient synthesis of N-tosyl macrocycles containing two thiourea moieties from trisulfonamide and bis-dithiocarbamate salts. Retrieved from [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. Available from: [Link]
-
Hopkin, M. D., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. Available from: [Link]
-
Hopkin, M. D., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. Available from: [Link]
-
Semantic Scholar. (2010). An expedient synthesis of Np-tosyl macrocycles containingtwo thiourea moieties from trisulfonamide and bisdithiocarbamate salts at room temperature in aqueous media. Retrieved from [Link]
-
Hopkin, M. D., & Wolfe, J. P. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. Available from: [Link]
-
van Nispen, J. W., & Tesser, G. I. (1975). A simple and mild method for the removal of the NIm-tosyl protecting group. International Journal of Peptide and Protein Research, 7(1), 57-67. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Retrieved from [Link]
-
Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(10), 1403. Available from: [Link]
-
Nyasse, B., et al. (1998). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 63(1), 1-11. Available from: [Link]
-
Yap, S. X., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available from: [Link]
-
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. Available from: [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. Retrieved from [Link]
-
MDPI. (n.d.). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Retrieved from [Link]
-
MDPI. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis of Isothiocyanates from Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
PDF Free Download. (n.d.). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in. Retrieved from [Link]
-
Molecules. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Halocyclization of N‐allyl thiourea derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Retrieved from [Link]
Sources
- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Aminoimidazole Libraries
Abstract
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, prominently featured in a multitude of marine natural products with potent biological activities.[1][2] These compounds are recognized for their ability to modulate diverse biological pathways, including the inhibition of bacterial biofilm formation, anti-inflammatory responses, and enzymatic activity.[3][4] The strategic importance of 2-AIs in drug discovery has necessitated the development of efficient and robust synthetic methodologies for the rapid generation of diverse chemical libraries. Solid-phase synthesis (SPS) has emerged as a powerful platform for this purpose, enabling systematic structural modifications and high-throughput screening. This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the solid-phase synthesis of 2-aminoimidazole libraries, intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Aminoimidazoles and the Advantages of Solid-Phase Synthesis
2-Aminoimidazoles represent a critical class of heterocyclic compounds due to their broad therapeutic potential.[3] Their biological versatility is, in part, attributed to the guanidine-like substructure, which facilitates key hydrogen bonding interactions with biological targets.[3] Natural products containing the 2-AI core, such as those isolated from marine sponges, have demonstrated remarkable pharmacological profiles, making them attractive lead compounds for drug development.[1][2]
The generation of compound libraries for screening is a cornerstone of modern drug discovery. Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for this application. By anchoring the initial reactant to a solid support (resin), excess reagents and by-products can be easily removed by simple filtration and washing steps, obviating the need for complex purification of intermediates. This streamlined workflow is highly amenable to automation and the parallel synthesis of large numbers of compounds.
This document outlines a robust protocol for the solid-phase synthesis of 2-aminoimidazole libraries, adapted from established methodologies for nitrogen-containing heterocycles.[5] The presented workflow allows for the introduction of diversity at multiple points of the 2-AI scaffold, facilitating the exploration of structure-activity relationships (SAR).
The Synthetic Strategy: A Modular Approach to 2-Aminoimidazole Library Construction
The solid-phase synthesis of 2-aminoimidazoles typically proceeds through a multi-step sequence involving the initial attachment of a suitable building block to a solid support, followed by sequential reactions to construct the heterocyclic core, and finally, cleavage from the resin to yield the desired products. The following workflow provides a generalized yet detailed overview of this process.
Figure 1: General workflow for the solid-phase synthesis of a 2-aminoimidazole library.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the solid-phase synthesis of a 2-aminoimidazole library. The protocol is designed to be a self-validating system, with suggested in-process controls and analytical checkpoints.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | Synthesis | Other resins (e.g., Wang, Rink Amide) can be used depending on the desired C-terminal functionality. |
| Fmoc-protected Amino Acids | Various | Peptide Synthesis | A diverse set of amino acids can be used to introduce variability. |
| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics | Synthesis | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Oakwood Chemical | Synthesis | Coupling additive to suppress racemization. |
| Piperidine | Fisher Scientific | ACS Grade | For Fmoc deprotection. |
| Isothiocyanates | Various | Synthesis | A diverse set of isothiocyanates will generate library diversity. |
| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | TCI | >97% | Mukaiyama's reagent for cyclization. |
| N,N-Diisopropylethylamine (DIEA) | Alfa Aesar | Synthesis | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Macron Fine Chemicals | Peptide Synthesis | Solvent. |
| Dichloromethane (DCM) | VWR | ACS Grade | Solvent. |
| Trifluoroacetic acid (TFA) | Halocarbon | Synthesis | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Gelest | Synthesis | Scavenger for cleavage. |
| Diethyl ether | EMD Millipore | Anhydrous | For product precipitation. |
Step-by-Step Methodology
-
Place the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
Dissolve the first Fmoc-protected amino acid (3.0 eq.) in DMF (5 mL).
-
Add DIC (3.0 eq.) and HOBt (3.0 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 4-6 hours at room temperature.
-
In-process control: To confirm complete coupling, a small sample of the resin can be subjected to a Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines.
-
Drain the reaction vessel and wash the resin with DMF (3 x 10 mL).
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Swell the deprotected resin in DMF (10 mL).
-
Add a solution of the desired isothiocyanate (3.0 eq.) in DMF (5 mL) to the resin.
-
Add DIEA (1.0 eq.) and agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Swell the thiourea-functionalized resin in DCM (10 mL).
-
Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) (3.0 eq.) and DIEA (6.0 eq.).
-
Agitate the reaction mixture at room temperature for 12-16 hours. This step effects the cyclization to the 2-aminoimidazole ring and cleavage from the solid support.[6]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the individual library members by preparative High-Performance Liquid Chromatography (HPLC).
Analytical Characterization of the 2-Aminoimidazole Library
Effective monitoring of solid-phase synthesis and characterization of the final products are crucial for ensuring the quality and integrity of the compound library.[7][8]
| Technique | Application |
| Kaiser Test (Ninhydrin Test) | A qualitative colorimetric assay to detect the presence of free primary amines on the resin. Used to monitor the completion of coupling and deprotection steps.[9] |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the final cleaved products and for purification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on both the purity and the molecular weight of the synthesized compounds, confirming their identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for structural elucidation of the final products after cleavage from the resin.[10] |
Applications of 2-Aminoimidazole Libraries in Drug Discovery
Libraries of 2-aminoimidazole derivatives are valuable tools for identifying novel therapeutic agents. Their diverse biological activities make them relevant for a wide range of disease areas.
Figure 2: Key application areas for 2-aminoimidazole libraries in drug discovery.
One of the most well-documented applications of 2-AIs is in combating bacterial biofilms.[5] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. 2-AI compounds have been shown to inhibit biofilm formation and disperse pre-existing biofilms in various pathogenic bacteria.[4]
Conclusion
The solid-phase synthesis of 2-aminoimidazole libraries provides an efficient and versatile platform for the discovery of novel bioactive compounds. The protocol detailed in this guide offers a robust and adaptable workflow for the generation of diverse libraries. By systematically varying the amino acid and isothiocyanate building blocks, researchers can rapidly explore the chemical space around the 2-aminoimidazole scaffold, accelerating the identification of promising new drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of 2-Aminoimidazole Compounds.
- Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127.
- Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
- BenchChem. (2025).
- Bentham Science Publishers. (2013). 2-Aminoimidazoles in Medicinal Chemistry.
- ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry | Request PDF.
- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Taylor & Francis Online. (2017).
- ResearchGate. (2025). Solid-phase synthesis of 2-aminoimidazolinones | Request PDF.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification of 2-aminoimidazole derivatives by column chromatography
An In-Depth Guide to the Purification of 2-Aminoimidazole Derivatives by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
2-Aminoimidazole (2-AI) derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds for a multitude of biologically active molecules, including potent enzyme inhibitors and disruptive anti-biofilm agents.[1][2][3] The synthetic routes to these valuable compounds often yield complex crude mixtures containing unreacted starting materials, reagents, and structurally similar by-products.[1] Consequently, robust and efficient purification is a critical, non-negotiable step to isolate the desired active pharmaceutical ingredient for downstream biological assays and preclinical development. Column chromatography, particularly normal-phase flash chromatography, stands as the most widely employed and effective technique for this purpose.[1][4] This comprehensive guide provides a detailed exploration of the principles, protocols, and field-proven insights for the successful purification of 2-aminoimidazole derivatives, designed for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Chemistry of Separation
The successful purification of 2-aminoimidazole derivatives is predicated on a clear understanding of their inherent physicochemical properties and how these properties dictate their behavior within a chromatographic system.
The Nature of the Analyte: Polar and Basic
2-Aminoimidazole derivatives are nitrogen-containing heterocyclic compounds.[5] The presence of the imidazole ring and the primary amino group confers a significant degree of polarity and basicity. This polarity is the primary physical handle exploited for separation in normal-phase chromatography, where molecules are separated based on their differential affinity for a polar stationary phase versus a less polar mobile phase.[6]
However, the basicity of the 2-amino group presents a common challenge. The silica gel stationary phase, the workhorse of normal-phase chromatography, has a surface populated with weakly acidic silanol groups (Si-OH).[7] A basic analyte like a 2-aminoimidazole can undergo strong, sometimes irreversible, acid-base interactions with these silanol groups. This leads to several undesirable outcomes:
-
Peak Tailing: The analyte elutes slowly and asymmetrically from the column, resulting in broad, "tailed" peaks that co-elute with impurities.
-
Poor Recovery: A portion of the compound may bind irreversibly to the column, leading to significant loss of valuable material.
-
Inconsistent Elution: The retention time can be unpredictable and difficult to reproduce.
Selecting the Chromatographic Mode
While several chromatography modes exist, normal-phase is the most direct and common approach for 2-AI derivatives.
-
Normal-Phase Chromatography (NPC): This is the preferred method. It utilizes a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase.[4] Polar compounds, like 2-AIs, adsorb strongly to the silica and are retained, while less polar impurities are washed through more quickly.[6] Elution of the target compound is achieved by gradually increasing the polarity of the mobile phase.[1][8]
-
Reversed-Phase Chromatography (RPC): In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile).[6][9] While highly effective for many compounds, RPC can be challenging for very polar 2-AIs, which may have insufficient retention and elute too quickly with the solvent front.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase.[11] It is an excellent alternative for highly polar compounds that are not retained by reversed-phase columns.[12][13]
-
Ion-Exchange Chromatography (IEC): Given their basic nature, 2-AI derivatives can be protonated to form cations, allowing for purification on a cation-exchange resin.[14] This method is powerful but often requires more complex buffer systems and desalting steps.[15][16]
The Strategic Workflow: From Crude Mixture to Pure Compound
A systematic and logical workflow is essential for achieving high-purity 2-aminoimidazole derivatives efficiently and reproducibly.
Detailed Protocols and Methodologies
This section provides step-by-step protocols grounded in best practices for purifying 2-aminoimidazole derivatives.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
Rationale: TLC is an indispensable, rapid, and low-cost tool for developing the optimal mobile phase (eluent) for the column separation. The goal is to find a solvent system where the target 2-AI derivative has a retardation factor (Rf) of approximately 0.2 to 0.4, ensuring good separation from impurities.[17]
Procedure:
-
Prepare the TLC Plate: Obtain a silica gel TLC plate. Using a pencil, gently draw a thin origin line about 1 cm from the bottom.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary spotter, apply a small, concentrated spot of the solution onto the origin line.
-
Prepare the Eluent: In a beaker, prepare a candidate solvent system. A good starting point for many 2-AI derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).
-
Add a Basic Modifier: To counteract the acidity of the silica, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[7][18] This is a critical step for preventing peak tailing.
-
Develop the Plate: Place the prepared eluent into a developing chamber with a lid and a piece of filter paper to saturate the atmosphere. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Visualize and Calculate Rf: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).
-
Optimization:
-
If the target spot's Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of methanol in a DCM/MeOH mixture).
-
If the Rf is too high (>0.4), the eluent is too polar. Decrease the proportion of the polar solvent.
-
Aim for the largest possible separation between the spot for your desired product and any impurity spots.
-
| Parameter | Description | Typical Values & Notes |
| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (60 Å, 230-400 mesh) is the industry standard for flash chromatography.[19] |
| Mobile Phase | The solvent system that carries the sample through the column. | Dichloromethane/Methanol, Ethyl Acetate/Hexanes, Chloroform/Methanol.[1] |
| Modifier | Additive to improve peak shape and recovery of basic compounds. | Triethylamine (TEA) or Ammonium Hydroxide.[7] |
| Target Rf | The optimal retardation factor for the target compound on TLC. | 0.2 - 0.4 . This provides a good balance between resolution and run time.[17] |
| Table 1: Key Parameters for Method Development. |
Protocol 2: Packing and Running the Flash Chromatography Column
Rationale: A well-packed, homogenous column bed is crucial for an efficient separation. The slurry packing method is superior as it minimizes the chances of trapping air bubbles and creating channels, which would ruin the separation.[1]
Procedure:
-
Column Preparation: Select a column of appropriate size for the amount of crude material. Place a small plug of cotton or glass wool at the bottom outlet, followed by a thin layer of sand.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (determined from TLC) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Pour the silica gel slurry into the column in one continuous motion. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.[1]
-
Finalize Packing: Once the silica has settled, add a protective layer of sand on top to prevent the bed from being disturbed during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in the minimum possible amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the sand layer.[1]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][17] This technique is ideal for samples that are not very soluble in the mobile phase and results in sharper bands.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Isocratic Elution: If all impurities are much less polar than the product, you can run the entire separation with the single mobile phase composition determined by TLC.
-
Gradient Elution: For complex mixtures, it is more effective to start with a less polar solvent system and gradually increase the polarity over time (e.g., start with 1% MeOH in DCM, then move to 2%, 5%, etc.).[18] This elutes non-polar impurities first, followed by your target compound, and finally any highly polar baseline impurities.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Use TLC to analyze the collected fractions to determine which ones contain the pure product. Spot several fractions per TLC plate alongside a spot of the original crude mixture.
-
-
Product Recovery:
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified 2-aminoimidazole derivative.[1]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. columbia.edu [columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. labex.hu [labex.hu]
- 14. JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. sorbtech.com [sorbtech.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chromtech.com [chromtech.com]
Application Notes & Protocols: 2-Aminoimidazole Amino Acids as Potent Inhibitors of Human Arginase I
Introduction: Targeting L-Arginine Metabolism by Inhibiting Arginase I
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] In mammals, two isozymes exist: the cytosolic Arginase I (ARG1), predominantly found in the liver as a key component of the urea cycle, and the mitochondrial Arginase II (ARG2), which is expressed in extrahepatic tissues.[1] Beyond its role in nitrogen disposal, arginase activity is a critical regulator of L-arginine homeostasis, a shared substrate for nitric oxide synthase (NOS).[3] Upregulated arginase activity is implicated in various pathologies, including asthma, cardiovascular diseases, and cancer, primarily by depleting the L-arginine pool available for NO production, leading to endothelial dysfunction and immune dysregulation.[2][4][5] This positions arginase as a compelling therapeutic target for diseases associated with aberrant L-arginine metabolism.[2][6]
This guide focuses on a novel class of arginase inhibitors: 2-aminoimidazole amino acids. These compounds are designed as guanidine mimetics, where the guanidinium group of L-arginine is incorporated into an imidazole ring.[2][4] This structural modification lowers the pKa of the side chain, which can enhance bioavailability and facilitate crucial interactions within the enzyme's active site.[1][4] We present the mechanism of action, structure-activity relationship data, and detailed protocols for the synthesis and evaluation of these promising inhibitors.
Mechanism of Action & L-Arginine Metabolic Pathways
The therapeutic rationale for arginase inhibition lies in its competition with NOS for their common substrate, L-arginine. By blocking arginase, more L-arginine becomes available for NOS, thereby enhancing the production of nitric oxide (NO), a critical signaling molecule for vasodilation and immune modulation.[3][5]
The 2-aminoimidazole moiety is the cornerstone of this inhibitor class.[1] Unlike the parent compound, 2-aminoimidazole, which is a weak, noncompetitive inhibitor (Ki = 3.6 mM), incorporating it into an amino acid scaffold dramatically increases potency.[1][7] The 2-aminoimidazole group can participate in metal coordination and hydrogen bonding within the arginase active site, while the α-amino and α-carboxylate groups of the amino acid backbone establish additional critical hydrogen bonds, anchoring the inhibitor effectively.[7]
Sources
- 1. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase inhibition restores in vivo coronary microvascular function in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to 2-Aminoimidazole in Brewery Biofilm Prevention
Abstract and Introduction
Biofilm formation in brewing environments represents a persistent and costly challenge, leading to product spoilage, equipment damage, and potential safety issues.[1][2][3] These resilient microbial communities, often composed of bacteria and wild yeasts, adhere to surfaces and encase themselves in a protective extracellular polymeric substance (EPS) matrix. This matrix shields them from conventional cleaning and sanitation protocols, making their eradication difficult.[2] Common spoilage organisms like Lactobacillus, Pediococcus, and Brettanomyces are notorious for their ability to form biofilms on materials such as stainless steel, leading to recurrent contamination events.[1][4][5]
2-Aminoimidazoles (2-AIs) are an emerging class of small molecules that have demonstrated potent, broad-spectrum activity in inhibiting and dispersing bacterial biofilms.[6][7][8][9] Unlike traditional biocides, many 2-AI derivatives operate through non-bactericidal mechanisms, mitigating the selective pressure that drives antibiotic resistance.[10][11] Their primary mode of action involves the disruption of bacterial signaling pathways that are crucial for biofilm formation and maturation.[10][12][13] This application note provides a comprehensive guide for researchers on the mechanism of 2-AIs and detailed protocols for evaluating their efficacy against brewery-relevant biofilms.
The Challenge: Brewery-Specific Biofilm Protagonists
Effective biofilm control begins with understanding the primary microbial adversaries in the brewing environment. While numerous microorganisms can be present, a few key players are consistently implicated in spoilage events due to their robust biofilm-forming capabilities.
| Microorganism | Type | Common Impact on Beer | Biofilm Characteristics | Relevant Species Examples |
| Lactobacillus | Gram-Positive Bacterium | Sourness (lactic acid), turbidity, "ropy" texture | Strong biofilm former on stainless steel; often a primary colonizer.[1][2] | L. brevis[2][14], L. lindneri[15] |
| Pediococcus | Gram-Positive Bacterium | Diacetyl (buttery off-flavor), sourness, ropiness | Can tolerate low pH and high ethanol, making it a persistent threat.[16] | P. damnosus[16][17][18] |
| Brettanomyces | Wild Yeast | "Barnyard," "horsey," or "smoky" phenolic off-flavors | Strong adhesion to surfaces like stainless steel and wood; highly persistent.[4][19] | B. bruxellensis[4][19] |
| Acetic Acid Bacteria | Gram-Negative Bacterium | Vinegar-like (acetic acid) off-flavors | Often acts as an early colonizer in biofilm development.[15] | Acetobacter spp.[1] |
Mechanism of Action: How 2-AIs Disrupt Biofilms
The efficacy of 2-AIs stems from their ability to interfere with the fundamental processes of biofilm establishment rather than simply killing the cells. This approach is more subtle and less prone to resistance development.
The primary mechanism involves the modulation of bacterial signaling. Many 2-AI compounds have been shown to disrupt two-component signaling (TCS) systems, which bacteria use to sense and respond to their environment.[12] By binding to key proteins in these pathways, 2-AIs can effectively "blind" the bacteria, preventing them from initiating the genetic programs required for surface attachment and biofilm construction.[10][12]
A key consequence of this signaling disruption is the downregulation of genes responsible for producing the EPS matrix.[10][13][20] For example, in some bacteria, 2-AIs have been observed to reduce the expression of genes like csgD, csgB, and adrA, which are critical for EPS synthesis.[13][20] Without a robust EPS matrix, the biofilm lacks structural integrity, cannot fully mature, and leaves the embedded cells vulnerable.[10][20]
Caption: Figure 1. Simplified diagram of 2-AI interference with a bacterial two-component signaling (TCS) pathway to prevent the expression of genes required for EPS production and biofilm formation.
Experimental Protocols for Efficacy Evaluation
To assess the potential of a 2-AI compound for brewery applications, a series of standardized, sequential assays should be performed. This workflow ensures a comprehensive evaluation from initial screening to detailed characterization.
Caption: Figure 2. A logical workflow for testing the anti-biofilm properties of 2-aminoimidazole compounds against brewery-relevant microorganisms.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the 2-AI compound that inhibits visible growth of the planktonic (free-floating) test organism. This is crucial to distinguish between antimicrobial and non-bactericidal anti-biofilm activity.
Materials:
-
96-well microtiter plates
-
Test microbial strain (e.g., Lactobacillus brevis)
-
Appropriate growth medium (e.g., MRS Broth for Lactobacilli)
-
2-AI stock solution
-
Plate reader (spectrophotometer)
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the test strain. Dilute the culture in fresh medium to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-AI compound in the growth medium. Leave columns for positive (inoculum only) and negative (medium only) controls.
-
Inoculation: Add the standardized inoculum to each well (except the negative control). The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 30°C for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of the 2-AI compound where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol: Static Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of a 2-AI compound at sub-MIC concentrations to prevent the initial formation of a biofilm.
Materials:
-
96-well flat-bottomed microtiter plates
-
Materials from Protocol 4.1
-
30-33% Acetic Acid or 95% Ethanol for solubilization[21][23][24]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the 2-AI compound at concentrations below the determined MIC. Include positive and negative controls.
-
Inoculation: Add the standardized microbial inoculum to each well and incubate for a period sufficient for biofilm formation (typically 24-72 hours) without agitation.[21][24]
-
Remove Planktonic Cells: Gently discard the liquid medium from the wells. Wash the wells carefully with PBS (e.g., 3 times) to remove any non-adherent cells.[21]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[21][23][24] CV stains the total biomass, including cells and the EPS matrix.
-
Washing: Discard the CV solution and wash the wells again with water or PBS to remove excess stain.[24]
-
Drying: Allow the plate to air dry completely.[21]
-
Solubilization: Add 160-200 µL of 33% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[21][23]
-
Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm.[21][24] A lower absorbance value in the presence of the 2-AI compound indicates biofilm inhibition.
Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
Objective: To determine the minimum concentration of a 2-AI compound required to eradicate a pre-formed, mature biofilm. This tests for dispersal activity. The MBEC assay is designed to address the fact that microbes in a biofilm can be up to 1000 times less sensitive to antimicrobials.[11][25]
Materials:
-
MBEC Assay® device (e.g., 96-peg lid) or standard 96-well plates
-
Materials from Protocol 4.1 & 4.2
-
Sonicator bath (optional, for recovery)
Procedure:
-
Grow Biofilm: Inoculate a 96-well plate with the test organism and place the peg lid on top. Incubate for 24-48 hours to allow biofilms to form on the pegs.[25][26]
-
Prepare Challenge Plate: Prepare a new 96-well plate containing serial dilutions of the 2-AI compound.
-
Exposure: Gently rinse the peg lid in PBS to remove planktonic cells. Transfer the peg lid to the challenge plate, exposing the mature biofilms to the 2-AI compound.[25][27]
-
Incubation: Incubate the challenge plate for a set period (e.g., 24 hours).[28][29]
-
Recovery: Move the peg lid to a new 96-well plate containing fresh, sterile growth medium. Dislodge the remaining viable bacteria from the pegs, often by sonication.[27]
-
Incubation for Regrowth: Incubate this recovery plate for 24 hours.
-
Determine MBEC: The MBEC is the lowest concentration of the 2-AI compound that prevented regrowth of the bacteria from the biofilm-coated peg, as indicated by a lack of turbidity in the recovery plate wells.[27][29]
Protocol: Confocal Laser Scanning Microscopy (CLSM) Analysis
Objective: To visually characterize the three-dimensional structure of the biofilm and observe the effects of 2-AI treatment, such as reduced biomass, altered architecture, or increased cell death.
Materials:
-
Confocal microscope
-
Glass-bottom petri dishes or chamber slides
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight Viability Kit, which uses SYTO 9 for live cells and propidium iodide for dead cells)[30]
-
Image analysis software (e.g., ZEN software, ImageJ)
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes, with and without sub-MIC concentrations of the 2-AI compound, for 24-72 hours.
-
Staining: Gently rinse the biofilms with a buffer. Add the fluorescent stain mixture according to the manufacturer's protocol (e.g., incubate for 15 minutes in the dark).[30]
-
Imaging: Mount the dish on the confocal microscope stage. Acquire a series of z-stack images through the full depth of the biofilm. Use appropriate laser lines for excitation (e.g., 488 nm for SYTO 9, 555 nm for propidium iodide).[30]
-
Image Analysis: Reconstruct the z-stack images into a 3D model of the biofilm.[31] Analyze and quantify structural parameters such as total biomass, average thickness, surface coverage, and the ratio of live to dead cells.[32] A successful 2-AI compound will typically result in biofilms that are thinner, less dense, and structurally disorganized compared to untreated controls.
Safety and Handling of 2-Aminoimidazoles
2-Aminoimidazole and its derivatives are classified as hazardous chemicals.[33] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[33][34]
-
Handling: Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhaling dust.[33] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[33]
-
Exposure: The compound can cause skin, eye, and respiratory irritation.[33] In case of skin contact, wash thoroughly with soap and water.[33][35] If in eyes, rinse cautiously with water for several minutes.[33]
-
Storage: Store in a cool, dry, and well-ventilated area, often in a freezer under -20°C in an inert atmosphere.[33]
-
Disposal: Dispose of waste according to federal, state, and local environmental regulations in an approved waste disposal facility.[33]
Conclusion and Future Outlook
2-Aminoimidazoles represent a promising, next-generation approach to combating the persistent issue of biofilms in the brewery industry. Their non-bactericidal mechanism of action, focused on disrupting cell signaling and matrix production, offers a sustainable alternative to traditional sanitizers.[10][12] The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy of novel 2-AI compounds against the specific microbial challenges faced in brewing environments. Future research should focus on optimizing 2-AI structures for enhanced activity against brewery-specific yeast and bacteria, evaluating their performance on different material surfaces (e.g., stainless steel, gaskets, plastic tubing), and assessing their compatibility with existing clean-in-place (CIP) procedures.
References
- Healey, R.S., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. North Carolina State University.
- Bio-protocol. Crystal violet assay.
- ASTM E2799. Minimum Biofilm Eradication Concentration (MBEC) Assay® Method.
- PubMed. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents.
- Benchchem. Essential Safety and Operational Guidance for Handling 2-Aminoimidazole.
- ASM Journals. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy.
- Abcam. Crystal violet staining protocol.
- KU ScholarWorks. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
- iGEM. Crystal Violet Biofilm Assay.
- Benchchem. Application of 2-Aminoimidazole in Antibiofilm Coatings: A Detailed Guide for Researchers.
- NIH. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.
- ResearchGate. Microbial attachment and biofilm formation in brewery bottling plants.
- Murphy and Son. Beware of the Biofilms! Looking out for Biofilms in the Brewery.
- Frontiers. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility.
- Innovotech Inc. MBEC Assay® PROCEDURAL MANUAL Version 2.1.
- iGEM. General Biofilm Assay Protocol.
- NIH PMC. Microtiter Dish Biofilm Formation Assay.
- Emery Pharma. Biofilm Eradication Testing.
- Bio-protocol. Confocal laser scanning microscopy.
- Ambeed.com. 2-Aminoimidazole | Imidazoles.
- Chem-Aqua. Biofilm Challenges in Breweries.
- NIH PMC. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance.
- ResearchGate. Beer enemy number one: genetic diversity, physiology and biofilm formation of Lactobacillus brevis.
- NIH PMC. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
- Supplement 2: Minimal biofilm eradication concentration (MBEC) assays.
- Egyptian Journal of Medical Microbiology. Comparison between Antimicrobial Minimal Biofilm Eradication Concentration and Minimal Inhibitory Concentration in Clinical Isolates in Device Related Infections.
- MDPI. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches.
- ResearchGate. Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects.
- ResearchGate. Biofilm formation and adhesion of B. bruxellensis isolates on...
- NIH PMC. Microbial Communities in Retail Draft Beers and the Biofilms They Produce.
- NIH. Beneficial features of pediococcus: from starter cultures and inhibitory activities to probiotic benefits.
- Frontiers. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization.
- NIH PMC. Assessing the Biofilm Formation Capacity of the Wine Spoilage Yeast Brettanomyces bruxellensis through FTIR Spectroscopy.
- NIH. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers.
- Jasper's Home Brew Supply. A Primer on Biofilms and What to Do About Them.
- Draftec. Biofilm Formation in Breweries and Beer Lines.
- Sigma-Aldrich. 2-Aminoimidazole AldrichCPR.
- OENO One. Critical areas for Brettanomyces bruxellensis contamination and biofilm formation in the cellar: on the origin of wine spoilage.
- ResearchGate. Sequential biofilm formation in the brewery environment according to...
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Aminoimidazole Sulfate | 1450-93-7.
- Wikipedia. Pediococcus damnosus.
- PubMed. Production and Characterization of Antibacterial Compounds Produced by Pediococcus Damnosus and Pediococcus Pentosaceus.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beware of the Biofilms! Looking out for Biofilms in the Brewery - Murphy and Son [murphyandson.co.uk]
- 3. Biofilm Challenges in Breweries | Chem-Aqua [chemaqua.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Communities in Retail Draft Beers and the Biofilms They Produce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pediococcus damnosus - Wikipedia [en.wikipedia.org]
- 17. Beneficial features of pediococcus: from starter cultures and inhibitory activities to probiotic benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production and characterization of antibacterial compounds produced by Pediococcus damnosus and Pediococcus pentosaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the Biofilm Formation Capacity of the Wine Spoilage Yeast Brettanomyces bruxellensis through FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 21. Crystal violet assay [bio-protocol.org]
- 22. static.igem.org [static.igem.org]
- 23. static.igem.org [static.igem.org]
- 24. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 26. innovotech.ca [innovotech.ca]
- 27. emerypharma.com [emerypharma.com]
- 28. ors.org [ors.org]
- 29. applications.emro.who.int [applications.emro.who.int]
- 30. Confocal laser scanning microscopy. [bio-protocol.org]
- 31. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 33. benchchem.com [benchchem.com]
- 34. 2-Aminoimidazole | Imidazoles | Ambeed.com [ambeed.com]
- 35. This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Introduction: A Molecular Hybridization Strategy to Combat Bacterial Resistance
An Application Guide for the Synthesis and Evaluation of 2-Aminoimidazole-Triazole Conjugates for Antibacterial Activity
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. One promising strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced efficacy, a broader spectrum of activity, or a novel mechanism of action.
This guide focuses on the synthesis and evaluation of 2-aminoimidazole-triazole (2-AIT) conjugates. This molecular architecture combines the proven bioactivity of the 2-aminoimidazole (2-AI) scaffold with the versatile and stable 1,2,3-triazole linker. The 2-AI core, found in various marine alkaloids, is a well-established inhibitor of bacterial biofilm formation, a key virulence factor that contributes to antibiotic tolerance and persistent infections.[1][2][3] Studies have shown that 2-AI derivatives can inhibit and disperse biofilms in a range of problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[2][4] Furthermore, these compounds can act as adjuvants, resensitizing multidrug-resistant bacteria to conventional antibiotics.[2][5][6]
The 1,2,3-triazole ring, most efficiently formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as more than just a passive linker. It is a bioisostere for the amide bond, is metabolically stable, and can participate in hydrogen bonding and dipole interactions, thereby contributing to target binding.[7] The CuAAC reaction is exceptionally reliable and high-yielding, making it an ideal tool for generating libraries of diverse conjugates for structure-activity relationship (SAR) studies.[8]
This document provides a detailed protocol for the synthesis of a representative 2-AIT conjugate via a multi-step process culminating in a CuAAC reaction. It also outlines a standard methodology for assessing the antibacterial efficacy of these compounds through the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Workflow Overview
The overall strategy involves the independent synthesis of two key precursors: a 2-aminoimidazole core functionalized with a terminal alkyne, and an azide-containing partner. These precursors are then joined using the CuAAC reaction to form the final conjugate, which is subsequently purified and evaluated for biological activity.
Caption: Overall workflow for the synthesis and evaluation of 2-AIT conjugates.
Part I: Synthesis and Characterization Protocol
This protocol details the synthesis of a model 2-AIT conjugate.
Causality Behind Experimental Choices:
-
Boc Protection: The secondary amine on the 2-aminoimidazole ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent its unwanted reaction (N-alkylation) in the subsequent step where the alkyne handle is introduced.
-
CuAAC Reaction: The choice of the CuAAC reaction is deliberate. Unlike the thermal Huisgen cycloaddition, the copper-catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[9] This specificity is essential for building consistent structure-activity relationships.
Stage 1: Synthesis of the 2-Aminoimidazole-Alkyne Precursor
Protocol 1.1: Synthesis of tert-butyl (1-(prop-2-yn-1-yl)-1H-imidazol-2-yl)carbamate
-
Dissolution & Cooling: Dissolve 2-aminoimidazole sulfate (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in a 1:1 mixture of dioxane and water. Cool the mixture to 0 °C in an ice bath.
-
Basification: Slowly add aqueous sodium hydroxide (2 M) until the pH of the solution is between 9 and 10.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Boc-protected 2-aminoimidazole.
-
Alkylation: Dissolve the crude product from the previous step in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and propargyl bromide (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected signals include the Boc protons (~1.5 ppm), the propargyl methylene protons (~4.8 ppm), and the terminal alkyne proton (~2.6 ppm).
Stage 2: Synthesis of the Organic Azide (Benzyl Azide)
Protocol 1.2: Synthesis of Benzyl Azide
(Safety Note: Organic azides are potentially explosive. Handle with care, use a safety shield, and avoid high temperatures and metal spatulas.)
-
Setup: Dissolve benzyl bromide (1.0 eq) in a 4:1 mixture of acetone and water.
-
Reaction: Add sodium azide (NaN₃, 1.5 eq) to the solution. Stir vigorously at room temperature for 24 hours.
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo at low temperature (<30 °C). The resulting benzyl azide is often used directly in the next step without further purification.
-
Characterization: Confirm product formation via FT-IR spectroscopy by observing the characteristic strong azide stretch at ~2100 cm⁻¹.
Stage 3: CuAAC Conjugation and Deprotection
Protocol 1.3: Synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N-(tert-butoxycarbonyl)methanamine-2-aminoimidazole
-
Reactant Setup: In a round-bottom flask, dissolve the 2-aminoimidazole-alkyne precursor (from Stage 1, 1.0 eq) and benzyl azide (from Stage 2, 1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
Click Reaction: Add the sodium ascorbate solution to the reactant mixture, followed by the copper(II) sulfate solution. The solution should turn a pale yellow/green color. Stir at room temperature for 12-24 hours. Monitor by TLC until the starting alkyne is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate or dichloromethane:methanol gradient) to obtain the Boc-protected conjugate.
-
Deprotection: Dissolve the purified product in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
-
Final Isolation: Remove the solvent and excess TFA in vacuo. Redissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether. Filter the solid and dry to obtain the final 2-aminoimidazole-triazole conjugate as a TFA salt.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Key signals to identify are the disappearance of the Boc group and the appearance of the triazole proton (~8.0 ppm).
Caption: Schematic of the CuAAC "Click" Reaction.
Part II: Antibacterial Activity Protocol
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300) and Gram-negative (e.g., Escherichia coli ATCC 25922, Acinetobacter baumannii ATCC 19606) bacterial strains.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
Compound Preparation: Prepare a stock solution of the synthesized 2-AIT conjugate in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: Culture the bacterial strains overnight on agar plates. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Controls:
-
Positive Control: Wells containing bacteria and MHB but no compound (shows uninhibited growth).
-
Negative Control: Wells containing MHB only (checks for sterility).
-
Solvent Control: Wells containing bacteria and the highest concentration of DMSO used (to ensure the solvent has no antibacterial effect).
-
Reference Antibiotic: Run a parallel dilution of a known antibiotic (e.g., ciprofloxacin, vancomycin) as a procedural control.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Expected Results & Discussion
The synthesized 2-AIT conjugates are expected to exhibit antibacterial activity, particularly against Gram-positive and Gram-negative bacteria known for biofilm formation.[4] The potency of the conjugates will depend on the nature of the substituent attached to the triazole ring. For example, lipophilic or electron-withdrawing groups on the benzyl ring may enhance cell wall penetration and activity.[10]
The results from the MIC assay should be tabulated for clear comparison.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL) of 2-AIT Conjugates
| Compound | R Group on Triazole | S. aureus | MRSA | E. coli | A. baumannii |
| 2-AIT-1 | Benzyl | 16 | 32 | 64 | 32 |
| 2-AIT-2 | 4-Chlorobenzyl | 8 | 16 | 32 | 16 |
| 2-AIT-3 | 4-Nitrobenzyl | 4 | 8 | 16 | 8 |
| Ciprofloxacin | (Reference) | 0.5 | 1 | 0.015 | 1 |
This data allows for the establishment of a preliminary Structure-Activity Relationship (SAR). In the hypothetical data above, adding an electron-withdrawing group (Cl, NO₂) to the benzyl ring appears to improve antibacterial activity. This suggests that modulating the electronics and sterics of the triazole substituent is a viable strategy for optimizing potency. The combination of the 2-AI core and the triazole moiety may result in a synergistic effect, leading to compounds with potent antibacterial and anti-biofilm properties.[2][10]
Conclusion
The synthetic and microbiological protocols detailed in this guide provide a robust framework for the development of novel 2-aminoimidazole-triazole conjugates. By leveraging the anti-biofilm properties of the 2-AI scaffold and the efficient, versatile nature of click chemistry, researchers can generate and screen diverse libraries of hybrid molecules. This approach holds significant promise for identifying new lead compounds in the critical fight against drug-resistant bacterial infections.
References
-
Kamal, A., et al. (2009). Synthesis and antibacterial activity evaluation of metronidazole-triazole conjugates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wietrzyk, J., et al. (2021). Synthesis and antimicrobial activity of novel 1,2,3-triazole-conjugates of quinazolin-4-ones. Molecules. Available at: [Link]
-
Goudjal, Y., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules. Available at: [Link]
-
Melander, R.J., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, C.R., et al. (2022). Click-chemistry-inspired synthesis of new series of 1,2,3-triazole fused chromene with glucose triazole conjugates: Antibacterial activity assessment with molecular docking evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Richards, J.J., et al. (2008). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PLoS ONE. Available at: [Link]
-
Rogers, S.A., & Melander, C. (2008). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Abdel-aal, M.T., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]
-
Rogers, S.A., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem. Available at: [Link]
-
Blackledge, M.S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy. Available at: [Link]
-
Linares, D., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fleming, D., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases. Available at: [Link]
-
Ramana, M.M.V., et al. (2015). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Advances. Available at: [Link]
-
Faidallah, H.M., et al. (2018). Synthesis, antibacterial properties and 2D-QSAR studies of quinolone-triazole conjugates. European Journal of Medicinal Chemistry. Available at: [Link]
-
Faidallah, H.M., et al. (2018). Synthesis, antibacterial properties and 2D-QSAR studies of quinolone-triazole conjugates. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khandelwal, S., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry. Available at: [Link]
-
J. E. M. Lewis, et al. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Chem. Available at: [Link]
-
Abdel-aal, M.T., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Khandelwal, S., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. Available at: [Link]
-
Li, W., et al. (2019). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design. Available at: [Link]
-
ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Available at: [Link]
Sources
- 1. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Click Chemistry [organic-chemistry.org]
- 10. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies | MDPI [mdpi.com]
Application Notes and Protocols: The Use of 2-Aminoimidazole Sulfate in the Synthesis of Chlorohydrins
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Chlorohydrin Synthesis
Chlorohydrins are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, most notably serving as precursors to epoxides and amino alcohols.[1][2] The traditional routes to these valuable compounds often involve harsh reagents and produce significant waste streams.[3] The emerging field of organocatalysis presents a compelling alternative, offering milder reaction conditions, improved selectivity, and a reduced environmental footprint.
This technical guide details the application of 2-aminoimidazole sulfate as an organocatalyst for the synthesis of chlorohydrins via the ring-opening of epoxides. 2-Aminoimidazole and its derivatives are recognized for their diverse biological activities and their utility as building blocks in medicinal chemistry.[4][5] Here, we explore its catalytic potential, leveraging the unique electronic and structural features of the 2-aminoimidazole scaffold to facilitate the nucleophilic addition of a chloride source to an epoxide.
Physicochemical Properties and Safety Information
This compound is a white to yellow crystalline solid.[6] It is essential to handle this reagent with appropriate safety precautions.
| Property | Value | Reference |
| CAS Number | 1450-93-7 | [7][8] |
| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄ | [8][9] |
| Molecular Weight | 132.13 g/mol | [8][9] |
| Melting Point | 270 °C (decomposes) | [8][9] |
| Appearance | White to yellow powder/crystal | [6] |
Safety Summary:
This compound is classified as a hazardous substance.[10] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[9][11][12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9][11]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9][11]
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][11]
Proposed Mechanism of Catalysis
The catalytic activity of 2-aminoimidazole in the ring-opening of epoxides is predicated on its ability to act as a bifunctional catalyst. The proposed mechanism involves the activation of both the epoxide and the nucleophilic chloride source.
-
Epoxide Activation: The imidazole ring, specifically the N-H proton, can act as a hydrogen bond donor, activating the epoxide by polarizing the C-O bond and making the carbon atoms more electrophilic.
-
Nucleophile Activation/Delivery: The amino group can interact with the chloride source, potentially through hydrogen bonding, thereby increasing its nucleophilicity and facilitating its delivery to the activated epoxide.
-
Ring-Opening: The chloride anion attacks one of the electrophilic carbon atoms of the activated epoxide in an SN2-type reaction, leading to the opening of the epoxide ring.[2]
-
Proton Transfer and Catalyst Regeneration: A proton transfer event, likely mediated by the solvent or the catalyst itself, neutralizes the resulting alkoxide to form the hydroxyl group of the chlorohydrin and regenerates the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the this compound-catalyzed synthesis of chlorohydrins.
Experimental Protocol: Synthesis of (R)-2-chloro-1-phenylethan-1-ol from (R)-Styrene Oxide
This protocol describes a representative procedure for the this compound-catalyzed synthesis of a chlorohydrin from a terminal epoxide.
Materials:
-
(R)-Styrene oxide (1.0 equiv)
-
This compound (0.1 equiv)
-
Lithium chloride (LiCl), anhydrous (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 equiv) and anhydrous lithium chloride (1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a final concentration of 0.2 M with respect to the epoxide. Stir the suspension for 10 minutes at room temperature.
-
Substrate Addition: Add (R)-styrene oxide (1.0 equiv) to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chlorohydrin.
Caption: Experimental workflow for the synthesis of a chlorohydrin using this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient reaction temperature.3. Poor quality of chloride source. | 1. Use fresh this compound.2. Gradually increase the reaction temperature in 10 °C increments.3. Use freshly dried, anhydrous lithium chloride. |
| Formation of Diol Byproduct | Presence of excess water in the reaction. | 1. Use anhydrous solvents and reagents.2. Dry the epoxide starting material if necessary. |
| Poor Regioselectivity (for unsymmetrical epoxides) | The electronic and steric differentiation between the two epoxide carbons is minimal. | 1. Screen different solvents to enhance selectivity.2. Lower the reaction temperature to favor the SN2 pathway at the less hindered carbon. |
| Difficulty in Product Purification | The product is highly polar. | 1. Consider using reverse-phase chromatography.2. Derivatize the hydroxyl group to a less polar functional group before purification, followed by deprotection. |
Conclusion
The use of this compound as an organocatalyst for the synthesis of chlorohydrins represents a promising advancement in sustainable chemistry. The proposed methodology offers mild reaction conditions and avoids the use of toxic heavy metals. The bifunctional nature of the 2-aminoimidazole scaffold is believed to be key to its catalytic efficacy, activating both the epoxide and the chloride nucleophile. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this catalytic system in both academic and industrial settings.
References
-
Wolfe, J. P., & Rossi, S. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]
-
Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved from [Link]
-
Träff, A., Bogár, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters, 10(21), 4807–4810. [Link]
-
González-Martínez, D., Gotor-Fernández, V., & Lavandera, I. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7215–7220. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Aminoimidazole in Research and Industry. Retrieved from [Link]
- Google Patents. (n.d.). US5146011A - Preparation of chlorohydrins.
- Pozharskii, A. F., & Soldatenkov, A. T. (2011). 2-Aminoimidazoles. In Heterocycles in Life and Society (pp. 285-304). John Wiley & Sons, Ltd.
-
Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The vicinal functionalization of olefins: a facile route to the direct synthesis of β-chlorohydrins and β-chloroethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives [mdpi.com]
- 12. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 2-Aminobenzimidazole Derivatives as Biofilm Inhibitors
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of 2-aminobenzimidazole (2-ABI) derivatives as potent inhibitors of bacterial biofilms. The protocols and insights herein are designed to be robust, reproducible, and grounded in established scientific principles.
Introduction: The Challenge of Bacterial Biofilms and the Promise of 2-Aminobenzimidazoles
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth renders bacteria notoriously resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections.[1][2] Biofilm-associated infections are a major cause of morbidity and mortality, particularly in clinical settings involving medical implants and in chronic diseases like cystic fibrosis.[2][3]
The development of agents that can inhibit biofilm formation or disperse existing biofilms is a critical therapeutic strategy. The 2-aminobenzimidazole (2-ABI) scaffold has emerged as a privileged structure in this field. Derivatives of 2-ABI have demonstrated potent efficacy in inhibiting and dispersing biofilms of both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[4][5][6] This guide details the workflow for developing and validating novel 2-ABI derivatives as anti-biofilm agents.
Workflow Overview: From Synthesis to Validation
The development pipeline for 2-ABI biofilm inhibitors follows a logical progression from chemical synthesis to biological validation. Each step is critical for identifying potent and effective lead compounds.
Caption: Overall workflow for the development of 2-ABI biofilm inhibitors.
Synthesis and Characterization of 2-ABI Derivatives
A common and efficient method for synthesizing a library of 2-ABI derivatives is the one-step condensation of various functionalized o-phenylenediamines with cyanogen bromide.[4] This approach allows for rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Protocol 3.1: General Synthesis of N-Substituted 2-Aminobenzimidazoles
Causality: This protocol is chosen for its simplicity and high yield. The condensation reaction is a reliable method for forming the benzimidazole ring system. Ethanol is a suitable solvent that facilitates the reaction without producing significant side products.[7][8]
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Cyanogen bromide (CNBr) (1.1 eq) (Caution: Highly Toxic)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine in ethanol.
-
Reagent Addition: Slowly add a solution of cyanogen bromide in ethanol to the flask at room temperature. (Perform this step in a certified fume hood with appropriate personal protective equipment).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-aminobenzimidazole derivative.
Structural Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the position of substituents on the aromatic rings.[7][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[7]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
In Vitro Evaluation of Anti-Biofilm Activity
The crystal violet (CV) assay is a widely used, high-throughput method for quantifying the total biomass of a bacterial biofilm.[10][11][12] It can be adapted to screen for both biofilm inhibition and dispersal.
Protocol 4.1: Biofilm Inhibition Assay (Crystal Violet Method)
Causality: This assay provides a robust and quantitative measure of a compound's ability to prevent the initial stages of biofilm formation. The 96-well plate format allows for simultaneous testing of multiple compounds and concentrations.[13][14]
Caption: Step-by-step workflow for the Crystal Violet biofilm inhibition assay.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus MRSA)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), M9 minimal media)[4]
-
2-ABI derivatives dissolved in DMSO (stock solution)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to an OD₆₀₀ of ~0.05 (~10⁷ CFU/mL).[14][15]
-
Plate Setup:
-
Add 180 µL of the diluted bacterial suspension to each well.
-
Add 20 µL of the test compound dilutions (in media containing DMSO) to the wells. The final DMSO concentration should be ≤1% to avoid solvent toxicity.
-
Controls: Include wells with bacteria and vehicle (DMSO) as a negative control (100% biofilm formation) and wells with sterile media only as a blank control. A known biofilm inhibitor can be used as a positive control.
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C.
-
Washing: Gently discard the media containing planktonic cells from the wells. Wash the wells twice with 200 µL of PBS to remove loosely attached cells. Be careful not to dislodge the biofilm.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13]
-
Final Wash: Discard the stain and wash the plate three times with PBS.
-
Drying: Invert the plate and tap gently on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.[13]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570-600 nm using a plate reader.[15][16]
-
Data Analysis: After subtracting the blank, calculate the percentage of biofilm inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of biofilm formation).
Protocol 4.2: Biofilm Dispersal Assay
This protocol assesses the ability of a compound to break down a pre-formed, mature biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 4.1 (Steps 1-3), but without adding the test compounds.
-
Washing: After the incubation period (e.g., 24h), remove planktonic cells by washing with PBS.
-
Compound Treatment: Add 200 µL of fresh media containing serial dilutions of the 2-ABI derivatives to the wells with the established biofilms.
-
Second Incubation: Incubate for an additional period (e.g., 6-24 hours) to allow for dispersal.
-
Quantification: Wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described in Protocol 4.1 (Steps 4-10).
Data Presentation: Efficacy of 2-ABI Derivatives
Summarize the quantitative data from these assays in a clear, structured table. This allows for easy comparison of the potency of different derivatives.
| Compound ID | R¹ Group | R² Group | Biofilm Inhibition IC₅₀ (P. aeruginosa) [µM][4] |
| 7 | H | H | 38.0 |
| 10 | 5-F | H | 11.0 |
| 13 | 5-Cl | H | 6.0 |
| 21 | 5-CH₃ | 6-CH₃ | 4.0 |
This table presents representative data adapted from the literature to illustrate effective data presentation.[4]
Elucidating the Mechanism of Action
Understanding how 2-ABI derivatives exert their anti-biofilm effect is crucial for rational drug design. Several mechanisms have been proposed.
Interference with Quorum Sensing (QS)
In many Gram-negative bacteria like P. aeruginosa, biofilm formation is regulated by cell-to-cell communication, or quorum sensing.[4] 2-ABI derivatives have been shown to interfere with the Las and Rhl QS systems in P. aeruginosa, reducing the expression of virulence factors required for biofilm maturation.[4]
Caption: Proposed mechanism of Quorum Sensing inhibition by 2-ABI derivatives.
Protocol Insight: The effect on QS can be measured using reporter strains where a fluorescent or luminescent protein is expressed under the control of a QS-regulated promoter. A reduction in signal in the presence of the 2-ABI compound indicates QS inhibition.[4]
Zinc-Dependent Mechanism
For some Gram-positive bacteria, including MRSA, the anti-biofilm activity of certain 2-ABI derivatives is dependent on the presence of zinc (Zn(II)).[5][6] The proposed mechanism involves the chelation of zinc, which may be a critical cofactor for enzymes essential for biofilm integrity.
Protocol Insight: To test this, biofilm inhibition assays (Protocol 4.1) can be run with and without the addition of exogenous Zn(II) to the growth medium. If the inhibitory activity of the compound is reversed or diminished by the addition of zinc, it suggests a zinc-dependent mechanism.[5]
In Vivo Efficacy Assessment
Promising candidates from in vitro screens must be validated in animal models of biofilm infection to assess their therapeutic potential.[3][17]
Murine Model of Subcutaneous Implant-Associated Biofilm Infection
Causality: This model is chosen because it effectively mimics device-related biofilm infections, a common clinical problem.[18] It allows for the assessment of a compound's ability to prevent biofilm formation on an implanted foreign body.
General Protocol Outline:
-
Implant Preparation: Small sterile catheter segments or silicone discs are pre-coated with the test bacteria (e.g., S. aureus).
-
Surgical Implantation: The colonized implant is surgically placed in a subcutaneous pocket on the back of an anesthetized mouse.
-
Compound Administration: The 2-ABI derivative is administered to the mice, either systemically (e.g., via intraperitoneal injection) or locally, starting at the time of surgery. A control group receives only the vehicle.
-
Endpoint Analysis: After a set period (e.g., 3-7 days), the animals are euthanized. The implant and surrounding tissue are harvested.
-
Quantification:
-
Bacterial Load: The implant is sonicated to dislodge the biofilm, and the number of viable bacteria is determined by plating serial dilutions (CFU counting).
-
Histology: The surrounding tissue can be examined for signs of inflammation and infection.
-
A significant reduction in the bacterial load (CFU/implant) in the treated group compared to the control group indicates in vivo efficacy.
Conclusion and Future Directions
The 2-aminobenzimidazole scaffold is a versatile and potent platform for the development of novel anti-biofilm agents. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and in vivo validation of new derivatives. Future work should focus on optimizing the SAR to improve potency and drug-like properties, exploring synergistic combinations with conventional antibiotics, and further elucidating the diverse mechanisms by which these compounds disrupt bacterial biofilms.
References
-
Rogers, S. A., & Melander, C. (2011). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Angewandte Chemie International Edition, 50(7), 1639-1642. [Link]
-
Haney, E. F., Trimble, M. J., & Hancock, R. E. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Rogers, S. A., Huigens, R. W., & Melander, C. (2009). A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society, 131(29), 9868–9869. [Link]
-
Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs. Microbiology Spectrum, 4(2). [Link]
-
Hengzhuang, W., et al. (2011). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(6), 2806-2812. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
-
Kwieciński, J., et al. (2023). Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing. Journal of Microbiological Methods, 204, 106656. [Link]
-
Kouidhi, B., et al. (2023). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Molecules, 28(15), 5869. [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]
-
Lebeaux, D., Ghigo, J. M., & Beloin, C. (2014). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Pathogens, 3(2), 288-356. [Link]
-
ResearchGate. (n.d.). Crystal violet test tube assay for biofilm formation. ResearchGate. [Link]
-
Blackledge, M. S., et al. (2013). Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4848. [Link]
-
Rojas-Báez, S., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 22(10), 1630. [Link]
-
Huigens, R. W., et al. (2010). Identification of Aryl 2-aminoimidazoles as Biofilm Inhibitors in Gram-negative Bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3797-3800. [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole. ResearchGate. [Link]
-
ResearchGate. (2009). A 2-Aminobenzimidazole That Inhibits and Disperses Gram-Positive Biofilms through a Zinc-Dependent Mechanism. ResearchGate. [Link]
-
Mo, C., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Chemistry & Biology, 18(7), 825-832. [Link]
-
ResearchGate. (n.d.). In vivo biofilm models. ResearchGate. [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
IOSR Journal. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Ilomuanya, M. O., et al. (2021). Development of In Vitro and Ex Vivo Biofilm Models for the Assessment of Antibacterial Fibrous Electrospun Wound Dressings. Molecular Pharmaceutics, 18(11), 4325-4337. [Link]
-
Tel Aviv University. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Tel Aviv University Research Portal. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
ResearchGate. (2011). ChemInform Abstract: 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ResearchGate. [Link]
-
Sambanthamoorthy, K., et al. (2011). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. Antimicrobial Agents and Chemotherapy, 55(9), 4369-4378. [Link]
Sources
- 1. Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. ableweb.org [ableweb.org]
- 11. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]
- 13. static.igem.org [static.igem.org]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. From in vitro to in vivo Models of Bacterial Biofilm-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Aminoimidazole Synthesis
Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their synthetic routes. As a privileged scaffold in medicinal chemistry, found in numerous marine natural products with a wide array of biological activities, the efficient synthesis of 2-AIs is of paramount importance.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary synthesis of a 2-aminoimidazole via the condensation of an α-haloketone and guanidine is resulting in a low yield. What are the most likely causes and how can I improve it?
This is one of the most established methods for constructing the 2-aminoimidazole core.[1] Low yields in this classic route often stem from several key factors related to reactants, reaction conditions, and work-up procedures.
Answer:
Low yields in the α-haloketone and guanidine condensation can typically be attributed to one or more of the following:
-
Instability of the α-haloketone: α-haloketones can be unstable and prone to self-condensation or decomposition, especially under basic conditions. It is crucial to use freshly prepared or purified α-haloketone for the reaction.
-
Sub-optimal Reaction Conditions: Traditional methods often require prolonged reaction times at reflux in volatile organic solvents (VOCs) like THF or ethanol.[1] These conditions can lead to the formation of byproducts.
-
Inefficient Cyclization: The intramolecular cyclization step to form the imidazole ring can be slow or incomplete, leading to the accumulation of intermediates.
-
Difficult Purification: The crude reaction mixture can be complex, containing unreacted starting materials, intermediates, and byproducts, making the isolation of the desired 2-aminoimidazole challenging.[4]
Troubleshooting Strategies:
-
Reactant Quality:
-
Ensure the α-haloketone is pure and used promptly after preparation or purification.
-
Consider using the corresponding α-hydroxyketone and an in-situ halogenating agent to generate the α-haloketone just before the condensation.
-
-
Solvent and Temperature Optimization:
-
Green Chemistry Approach: Consider switching to a Deep Eutectic Solvent (DES), such as a mixture of choline chloride and urea or glycerol.[5][6] DESs have been shown to significantly reduce reaction times (from 10-12 hours to 4-6 hours) and improve yields, often under milder conditions (e.g., 80°C).[5][6]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times and often leads to cleaner reactions with higher yields.[7]
-
-
Base Selection:
-
The choice of base is critical. A base that is too strong can promote the decomposition of the α-haloketone. Triethylamine (Et₃N) is commonly used.[5] Experiment with milder, non-nucleophilic bases if side reactions are prevalent.
-
Comparative Data for Synthesis Methods:
| Method | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Traditional | THF | Reflux | 12 h | 81% | [5] |
| Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | 80 °C | 4 h | 85% | [7] |
Experimental Protocol: Greener Synthesis in a Deep Eutectic Solvent [7]
-
Preparation of DES: Prepare the ChCl:Urea (1:2 molar ratio) deep eutectic solvent by mixing choline chloride and urea in a flask and heating at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).
-
Addition of α-Chloroketone: Add the α-chloroketone (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the mixture to room temperature and add 5 mL of deionized water.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Question 2: I am attempting a palladium-catalyzed carboamination of an N-propargyl guanidine and an aryl triflate, but the yield is poor. What are the critical parameters to investigate?
Answer:
Palladium-catalyzed carboamination is a powerful modern method for the synthesis of substituted 2-aminoimidazoles, offering the advantage of forming both a C-N and a C-C bond in a single step.[8][9][10] Low yields in this reaction are often linked to the catalyst system, reaction conditions, and the nature of the substrates.
Key Parameters to Troubleshoot:
-
Ligand Choice: The phosphine ligand is crucial for the success of this transformation. The choice of ligand can influence the rate of reductive elimination versus competing side reactions like hydroamination.
-
Palladium Source: The palladium precursor can impact the catalytic activity.
-
Base: The base plays a critical role in the catalytic cycle.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Protecting Groups: The protecting group on the guanidine nitrogen can influence its nucleophilicity and the overall reaction efficiency. N-sulfonyl protecting groups are often employed.[8]
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 6. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminoimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminoimidazole (2-AI) derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, field-tested advice for optimizing synthetic routes and troubleshooting common experimental hurdles. The 2-AI scaffold is a privileged motif found in numerous marine alkaloids and serves as a vital building block in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This resource combines mechanistic insights with actionable protocols to enhance the efficiency, yield, and purity of your 2-AI syntheses.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of 2-aminoimidazoles.
Q1: What is the most common and robust method for synthesizing the 2-aminoimidazole core?
The most established and versatile method is the condensation reaction between an α-haloketone (typically an α-bromoketone or α-chloroketone) and a guanidine derivative.[2] This approach involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. Its popularity stems from the wide availability of starting materials and the ability to generate diverse substitution patterns on the imidazole core.
Q2: My reactions are very slow. How can I significantly reduce reaction times?
Microwave-assisted synthesis is a highly effective technique for accelerating these reactions.[3] The uniform and rapid heating provided by microwave irradiation can reduce reaction times from many hours (in conventional heating) to just a few minutes.[4][5] For example, a one-pot, two-step protocol starting from 2-aminopyrimidines and α-bromocarbonyl compounds can be completed rapidly at elevated temperatures (100-150 °C) using a microwave reactor.[4][6]
Q3: Are there environmentally friendly or "greener" alternatives to traditional organic solvents like DMF or THF?
Yes, Deep Eutectic Solvents (DESs) have emerged as excellent green alternatives.[7][8] A combination of choline chloride (ChCl) and urea or glycerol can serve as both the solvent and a catalyst.[7] These DESs are non-volatile, biodegradable, and can reduce reaction times to 4-6 hours from the 10-12 hours often required in traditional solvents, even without an inert atmosphere.[7][8] Furthermore, in some cases, the product can be isolated by simple filtration, and the DES can be recycled.[7]
Q4: I'm observing a significant byproduct in my reaction. What is the likely culprit?
In syntheses involving guanidine and α,β-unsaturated carbonyl compounds (like α-bromochalcones), a common side reaction is the formation of a 2-aminopyrimidine isomer.[9] This occurs via an alternative cyclization pathway. Optimizing reaction conditions to favor the intramolecular SN2 displacement of the halide over imine formation is crucial to maximize the yield of the desired 2-aminoimidazole.[9]
Q5: What is the best general approach for purifying my crude 2-aminoimidazole product?
Flash column chromatography on silica gel is the most common and reliable purification method.[4] Typical eluent systems include gradients of dichloromethane/methanol or hexane/ethyl acetate.[4][6] For reactions conducted in DESs where the product is a solid, purification can sometimes be as simple as adding water to the cooled reaction mixture, followed by filtration and crystallization of the precipitated product.[7]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most frequent challenges in 2-aminoimidazole synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues.
Logical Flow for Troubleshooting Low Yield
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Problem 1: Reaction is incomplete, even after extended time.
-
Causality & Explanation: Many 2-AI syntheses, particularly the condensation of guanidines with α-haloketones, can be sluggish under conventional heating in standard organic solvents due to high activation energy for the cyclodehydration step.
-
Recommended Actions:
-
Increase Temperature: If the reaction is running at room temperature or mild heat, cautiously increase the temperature. For many syntheses, heating to 80 °C is effective.[7]
-
Switch to Microwave Irradiation: This is the most direct way to overcome high activation barriers. Microwave heating can dramatically accelerate the reaction, often achieving completion in 5-15 minutes at temperatures between 100-150 °C.[4][6]
-
Change the Solvent System: Switching from a nonpolar solvent to a polar one can help. Using a Deep Eutectic Solvent (e.g., ChCl:Urea) can accelerate the reaction through hydrogen-bonding catalysis, facilitating the key cyclization step.[7]
-
Problem 2: Multiple spots on TLC indicate significant side product formation.
-
Causality & Explanation: Side products can arise from several competing pathways. For instance, in the reaction of guanidine with α-bromochalcone derivatives, an alternative cyclization can lead to 2-aminopyrimidines.[9] In other cases, using reagents like 2-aminopyrimidines can lead to the formation of stable intermediates, such as imidazo[1,2-a]pyrimidin-1-ium salts, which require a separate cleavage step to yield the desired 2-aminoimidazole.[4]
-
Recommended Actions:
-
Adjust Stoichiometry: In reactions where a competing pathway exists, altering the stoichiometry can favor the desired product. For example, when using guanidine, an excess may be required to favor the desired pathway.[9]
-
Employ a Brønsted Acid Catalyst: In some multi-component reactions, a Brønsted acid catalyst can promote the desired cyclization pathway and prevent unwanted side reactions by activating specific intermediates.[10][11]
-
Isolate and Cleave Intermediates: In the divergent synthesis starting from 2-aminopyrimidines, the intermediate imidazo[1,2-a]pyrimidin-1-ium salt is formed first.[4] This salt can be isolated and then cleaved with a nucleophile like hydrazine or piperidine under optimized conditions to yield the final 2-aminoimidazole with high purity.[4]
-
Comparative Data: Solvent and Energy Source Effects
The choice of solvent and energy source has a profound impact on reaction outcomes. The table below summarizes typical results for the synthesis of N,1,5-triphenyl-1H-imidazol-2-amine (a model compound) from 2-chloro-1,2-diphenylethan-1-one and N-phenylguanidine.
| Entry | Solvent | Energy Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anhydrous THF | Conventional | Reflux | ~12 | 81 | [7] |
| 2 | ChCl:Glycerol (1:2) | Conventional | 80 | 4-6 | 85 | [7] |
| 3 | ChCl:Urea (1:2) | Conventional | 80 | 4-6 | 92 | [7] |
| 4 | Acetonitrile | Microwave | 130 | 0.25 | Good to Excellent | [4][6] |
Data synthesized from cited literature for illustrative purposes. Yields are highly substrate-dependent.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic strategies discussed in this guide.
Protocol 1: Greener Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent
This protocol is adapted from a high-yield, one-pot synthesis using a ChCl:Urea DES, which often allows for simple product isolation.[7]
Caption: Experimental workflow for DES-based synthesis.
Methodology:
-
Prepare the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride (1 part) and urea (2 parts by molar ratio). Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the pre-prepared ChCl:Urea DES (e.g., 2 g), add the α-chloroketone (1.0 mmol), the desired guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 4–6 hours. Monitor the disappearance of the α-chloroketone starting material by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (5 mL) to the flask.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash with water. The product can often be recrystallized to high purity. This method is particularly effective for triaryl-substituted 2-AIs.[7]
-
If the product is an oil, extract the aqueous suspension with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Protocol 2: Microwave-Assisted One-Pot, Two-Step Synthesis
This protocol is based on the divergent synthesis from 2-aminopyrimidines, which is highly efficient for producing 1,4,5-trisubstituted 2-aminoimidazoles.[4][6]
Methodology:
-
Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation:
-
In a 10 mL microwave reaction vial, dissolve the 2-aminopyrimidine derivative (1.0 mmol) and the α-bromoacetophenone derivative (1.1 mmol) in 3 mL of acetonitrile.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 15 minutes.
-
-
Step 2: Pyrimidine Ring Cleavage:
-
After cooling the vial, add an excess of hydrazine hydrate (e.g., 60% aqueous solution, ~5 mmol) directly to the reaction mixture containing the intermediate salt.
-
Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.
-
-
Work-up and Purification:
References
-
Belskaya, N. P., et al. (2010). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 75(23), 8137–8144. [Link]
-
Wolfe, J. P., & Rossi, S. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(18), 4124–4127. [Link]
-
Pozharskii, A. F., et al. (2018). 2-Aminoimidazoles. Studies in Natural Products Chemistry, 57, 69-117. [Link]
-
Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]
-
ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Request PDF. [Link]
-
Rizzo, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
-
National Center for Biotechnology Information. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubMed. [Link]
-
Rossi, S. A., & Wolfe, J. P. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. [Link]
-
ResearchGate. (2020). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. [Link]
-
Kaddour, Y., et al. (2007). Synthesis and Characterization of Some New Aminoimidazoles. E-Journal of Chemistry, 4(1), 60-64. [Link]
-
Soh, C. H., Chui, W. K., & Lam, Y. (2004). Synthesis of 2,4-Disubstituted 5-Aminoimidazoles Using Microwave Irradiation. ACS Combinatorial Science, 6(2), 111-115. [Link]
-
Inamdar, S. M., More, V. K., & Pawar, S. S. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ChemistrySelect, 8(15). [Link]
-
Zhang, H., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 87(21), 13945–13954. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Product Formation in 2-Aminoimidazole Reactions
Welcome to the technical support center for 2-aminoimidazole (2-AI) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. The unique electronic properties of the 2-aminoimidazole motif, which make it a valuable pharmacophore and a bioisostere for guanidine, also present specific challenges in its chemical synthesis.[1] Controlling reaction selectivity to minimize the formation of often-isomeric and difficult-to-separate byproducts is paramount for efficient drug discovery and development.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and provide validated protocols to enhance the yield and purity of your target 2-aminoimidazole derivatives.
Section 1: Foundational Synthesis and Common Impurities
The classical and most widely used method for constructing the 2-aminoimidazole core is the condensation of an α-halocarbonyl compound with a substituted or unsubstituted guanidine.[2] While robust, this reaction is frequently plagued by impurities that can complicate downstream processing and biological evaluation.
Q1: My synthesis of a 1,4,5-trisubstituted 2-aminoimidazole from an α-bromoketone and a substituted guanidine is low-yielding and produces a significant byproduct. What is the likely culprit and how can I suppress it?
A1: The most common side reaction in this synthesis is the formation of a 2-aminopyrimidine isomer. This occurs via an alternative reaction pathway where the guanidine acts as a nucleophile at the carbonyl carbon, leading to an imine intermediate, rather than the desired displacement of the bromide.[3]
Causality: The reaction pathway is highly dependent on the reaction conditions. Factors such as solvent, temperature, and the nature of the base used can tip the balance between the desired SN2 reaction (leading to the 2-aminoimidazole) and the competing condensation reaction (leading to the 2-aminopyrimidine).
Troubleshooting Strategies:
-
Solvent Choice: Non-polar or less polar aprotic solvents generally favor the desired SN2 pathway. However, recent "green chemistry" approaches have shown that Deep Eutectic Solvents (DESs), such as a choline chloride:urea mixture, can dramatically improve reaction efficiency and cleanliness, often eliminating the need for an inert atmosphere and toxic organic solvents.[2][4]
-
Temperature Control: Moderate temperatures (e.g., 80 °C) are typically optimal.[2][4] Excessively high temperatures can promote side reactions and decomposition.
-
Base Selection: A non-nucleophilic base like triethylamine (Et₃N) is often used to scavenge the HBr formed during the reaction without competing with the guanidine nucleophile.[2]
Data Summary: Solvent Effects on 2-Aminoimidazole vs. 2-Aminopyrimidine Formation
| Solvent System | Typical Reaction Time | Yield of 2-Aminoimidazole | Notes | Reference |
| Anhydrous THF (reflux) | ~12 hours | ~81% | Requires inert atmosphere; purification by column chromatography is necessary. | [2] |
| ChCl:Urea (1:2 DES) | 4 hours | >90% (often isolated by filtration) | Air-tolerant; significantly cleaner reaction profile; DES can be recycled. | [2] |
| ChCl:Glycerol (1:2 DES) | 4–6 hours | ~85-95% | Requires aqueous workup and extraction. | [2] |
Section 2: Troubleshooting Specific Mechanistic Side Reactions
Beyond isomeric impurities, the inherent reactivity of the 2-aminoimidazole core can lead to other challenging side reactions, particularly dimerization and uncontrolled functionalization.
Q2: During workup and purification, I'm observing a higher molecular weight impurity that I suspect is a dimer of my 2-aminoimidazole product. Why does this happen and how can I prevent it?
A2: Dimerization is a known issue, especially with electron-rich or sterically unhindered 2-aminoimidazoles. The mechanism can involve oxidative coupling or other intermolecular reactions, particularly under acidic or oxidative conditions. While some dimeric 2-AIs are synthesized intentionally for their biological activity, accidental formation is a common problem.[5][6]
Causality: The exocyclic amino group and the endocyclic nitrogens create a nucleophilic system. Proximity between two 2-AI molecules, especially in concentrated solutions or during prolonged storage, can facilitate dimerization. Attempts to synthesize bis-2-AIs have sometimes failed due to decomposition or undesired oligomerization, highlighting the delicate reactivity.[6]
Preventative Measures:
-
pH Control: Maintain neutral or slightly basic conditions during workup and storage. Avoid strong acids, which can protonate the ring and potentially activate it towards nucleophilic attack by another 2-AI molecule.
-
Inert Atmosphere: For particularly sensitive compounds, handle and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.
-
Prompt Purification: Do not let crude reaction mixtures sit for extended periods. Proceed to purification as quickly as possible after workup. Column chromatography is a standard and effective method for removing dimeric byproducts.[7]
-
Use of Protecting Groups: If dimerization is a persistent issue during a multi-step synthesis, consider protecting one of the ring nitrogens (e.g., with a Boc or Tosyl group) to modulate the ring's reactivity.[8][9]
Logical Workflow: Decision Process for Mitigating Dimerization
Sources
- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Aminoimidazole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazole (2-AI) derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you improve the purity of your compounds during purification. The basic nature of the 2-aminoimidazole core, coupled with a wide range of possible substitutions, often presents unique purification challenges. This resource synthesizes technical expertise and practical field insights to help you navigate these complexities.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2-aminoimidazole derivatives.
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
Question: Why is my 2-aminoimidazole derivative co-eluting with impurities during silica gel flash chromatography?
Answer: Co-elution on silica gel is a common issue, often stemming from the basicity of the 2-aminoimidazole nucleus and the polarity of both the target compound and its impurities. The acidic nature of silica gel can lead to strong interactions with basic compounds, causing peak tailing or irreversible adsorption.
Causality and Solutions:
-
Strong Interaction with Silica: The lone pairs on the nitrogen atoms of the 2-aminoimidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant streaking and poor separation.
-
Solution 1: Basic Modifier in Eluent: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (Et₃N) at 0.1-1% (v/v) or ammonia in methanol (e.g., 1-2% of a 7N solution) can neutralize the acidic sites on the silica, leading to sharper peaks and improved resolution.[1]
-
Solution 2: Alternative Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography is often a suitable choice for polar compounds.[1]
-
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.[2]
-
Solution: Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities.[2] Start with a common system like dichloromethane/methanol or ethyl acetate/hexane and adjust the ratio. If separation is still poor, try a different solvent combination, such as chloroform/ethanol.[2]
-
Below is a decision-making workflow for troubleshooting poor separation in column chromatography:
Caption: Workflow for troubleshooting poor separation.
Question: My 2-aminoimidazole derivative is highly polar and doesn't move from the baseline on silica gel. What should I do?
Answer: Highly polar 2-aminoimidazole derivatives can be challenging to purify using traditional normal-phase chromatography.
Causality and Solutions:
-
High Polarity: The presence of multiple polar functional groups (e.g., hydroxyls, carboxylates, or additional nitrogen heterocycles) can cause the compound to bind very strongly to the silica gel.
-
Solution 1: Reversed-Phase Chromatography (RPC): This is often the most effective technique for purifying polar compounds.[1][3] A C18 column is commonly used with a mobile phase of water and an organic modifier like acetonitrile or methanol.[3][4] Adding an acid such as formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the basic nitrogens.[4][5]
-
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating very polar compounds.[4] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Solution 3: Ion-Exchange Chromatography (IEC): Given the basic nature of 2-aminoimidazoles, they are often protonated at neutral or acidic pH, making them suitable for cation-exchange chromatography.[6][7][8][9] The compound is loaded onto the column at a low ionic strength and then eluted by increasing the salt concentration or changing the pH.[7]
-
Here is a summary of recommended chromatographic techniques for polar 2-aminoimidazole derivatives:
| Purification Technique | Stationary Phase | Mobile Phase | Best For |
| Reversed-Phase Chromatography (RPC) | C18, C8 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Moderately to highly polar compounds.[1][4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Cyano, Silica | High organic content (e.g., >80% Acetonitrile) with an aqueous buffer | Very polar compounds that are poorly retained in RPC.[4] |
| Ion-Exchange Chromatography (IEC) | Strong or weak cation exchanger | Aqueous buffers with a salt gradient (e.g., NaCl, KCl) or pH gradient | Compounds that are readily protonated and need purification from neutral or acidic impurities.[6][9] |
Issue 2: Product Degradation During Purification
Question: I am observing decomposition of my 2-aminoimidazole derivative during purification. How can I prevent this?
Answer: 2-Aminoimidazole derivatives can be susceptible to degradation under certain conditions, particularly exposure to strong acids or bases, or prolonged heating.
Causality and Solutions:
-
Acid/Base Sensitivity: The imidazole ring can be sensitive to harsh pH conditions.
-
Solution: Maintain Neutral pH: Whenever possible, conduct purification steps at or near neutral pH. Use buffered aqueous solutions for extractions and chromatography.
-
-
Thermal Instability: Some derivatives may be thermally labile.
-
Solution: Avoid High Temperatures: Concentrate fractions at reduced pressure using a rotary evaporator with a low-temperature water bath. If crystallization is used, avoid prolonged heating.
-
-
Oxidative Degradation: The electron-rich imidazole ring can be prone to oxidation.
-
Solution: Use Inert Atmosphere: If your compound is particularly sensitive, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2-aminoimidazole synthesis and how do they influence the purification strategy?
A1: The impurities largely depend on the synthetic route. For the common synthesis from an α-haloketone and a guanidine derivative, potential impurities include:
-
Unreacted Starting Materials: α-haloketones and guanidine derivatives.
-
By-products: Products from side reactions, such as self-condensation of the α-haloketone.
The purification strategy should be designed to separate compounds with different physicochemical properties. For instance, a basic extraction can remove an acidic α-haloketone impurity, while chromatography is generally required to separate the desired product from structurally similar by-products.
Q2: When is crystallization a better choice than chromatography for purifying 2-aminoimidazole derivatives?
A2: Crystallization is an excellent purification method if your compound is a solid with good thermal stability and there is a significant difference in solubility between your product and the impurities in a given solvent system.[1] It is particularly advantageous for large-scale purifications as it can be more cost-effective and less labor-intensive than preparative HPLC. Often, chromatography is used to obtain a partially purified solid, which is then further purified to high purity by crystallization.
Q3: How can I effectively remove residual starting materials like guanidine or its salts?
A3: Guanidine and its salts are highly polar and often water-soluble.
-
Aqueous Wash: During the workup, washing the organic layer with water or brine can effectively remove a significant portion of these impurities.
-
Ion-Exchange Chromatography: For stubborn cases, cation-exchange chromatography can be very effective at capturing the basic guanidine while allowing less basic compounds to pass through.
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative HPLC is a powerful tool for obtaining highly pure 2-aminoimidazole derivatives, especially for challenging separations or when a very high degree of purity is required for biological testing.[2] Both normal-phase and reversed-phase preparative HPLC can be used, with the choice depending on the properties of your compound.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system on a TLC plate. A good system will give your product an Rf value of ~0.3. Add 0.5% triethylamine to the eluent and observe if the spot shape improves.
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating with the chosen mobile phase (containing the basic modifier).[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[2]
-
Elution: Run the column, collecting fractions.[2]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Caption: Workflow for flash chromatography purification.
Protocol 2: Purification of a Polar 2-Aminoimidazole Derivative by Preparative Reversed-Phase HPLC
-
Analytical Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition (e.g., water/acetonitrile with 0.1% formic acid) and gradient for separation.[4]
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase or a solvent like DMSO. Filter the sample through a 0.45 µm filter to remove any particulates.
-
Preparative Run: Scale up the analytical method to a preparative column. Inject the sample and run the gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of your target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent via rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
References
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
-
Microbe Notes. (2024). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Aminoimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 7. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. microbenotes.com [microbenotes.com]
Technical Support Center: Purification of Polar 2-Aminoimidazole Compounds
Welcome to the technical support center for the purification of polar 2-aminoimidazole (2-AI) compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
The inherent properties of 2-aminoimidazoles—high polarity, basicity, and potential for metal chelation—often lead to frustrating and time-consuming purification steps. This resource is structured to directly address the common issues you may encounter, offering both quick-reference FAQs and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why are polar 2-aminoimidazole compounds so difficult to purify using standard chromatography?
A1: The difficulty primarily stems from their high polarity and basicity. In standard normal-phase chromatography with silica gel, the polar 2-aminoimidazole can bind very strongly to the acidic silanol groups on the silica surface, leading to poor elution and significant tailing. In traditional reverse-phase HPLC, these compounds are often poorly retained on non-polar C18 columns, eluting in or near the void volume, which prevents effective separation from other polar impurities.[1][2]
Q2: What is "peak tailing" in HPLC, and why is it so common with my 2-aminoimidazole compound?
A2: Peak tailing refers to an asymmetrical peak with a "tail" extending to the right.[3] For basic compounds like 2-aminoimidazoles, this is often caused by strong interactions with residual, acidic silanol groups on silica-based columns.[3][4] These interactions create multiple binding energies, causing the molecules to elute at different rates and smearing the peak. This issue is exacerbated at neutral pH where silanols are ionized.[4]
Q3: My compound seems to be binding to metal ions. How can this affect purification?
A3: The 2-aminoimidazole scaffold can act as a chelating agent, binding to metal ions that may be present in your reaction mixture, solvents, or even leached from metal chromatography frits.[5][6] This can lead to the formation of metal-compound complexes that have different chromatographic behavior than the free compound, resulting in broadened or multiple peaks. In some cases, it can also lead to irreversible binding to the column.
Q4: Can I use crystallization to purify my polar 2-aminoimidazole?
A4: Yes, crystallization can be a very effective technique, but it requires careful solvent selection due to the high polarity of these compounds.[7] Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging.[8] Often, a mixed-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is necessary.[7][9]
Troubleshooting Guide: Chromatographic Purification
This section provides in-depth solutions to specific problems encountered during the chromatographic purification of polar 2-aminoimidazole compounds.
Issue 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC
Symptoms:
-
Asymmetrical peaks with a pronounced tail.
-
Poor resolution between your target compound and impurities.
-
Inconsistent peak shape between runs.
Root Cause Analysis: The primary culprit is secondary interactions between the basic 2-aminoimidazole and acidic silanol groups on the silica-based stationary phase.[3][4] At mobile phase pH values above 3-4, a significant portion of the silanol groups are deprotonated and negatively charged, leading to strong ionic interactions with the protonated (positively charged) amine groups of your compound.
Solutions:
-
Mobile Phase pH Adjustment:
-
Explanation: Lowering the pH of the mobile phase (typically to pH 2-3) with an acid modifier like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing their ionic interaction with your basic compound.
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., water) and add 0.1% (v/v) of TFA or formic acid.
-
Ensure your organic mobile phase (e.g., acetonitrile or methanol) also contains the same concentration of the acid modifier.
-
Equilibrate the column with the new mobile phase until the baseline is stable before injecting your sample.
-
-
-
Use of an End-Capped Column:
-
Explanation: "End-capped" columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[3][10] These are highly recommended for the analysis of basic compounds.
-
Recommendation: When purchasing a C18 or similar reverse-phase column, select one that is specified as "end-capped" or designed for the analysis of basic compounds.
-
-
Addition of a Competing Base:
-
Explanation: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your 2-aminoimidazole compound.[11]
-
Caution: TEA is not MS-compatible and can be a nuisance to work with. This approach is generally considered older and less favorable than pH adjustment or using a modern, end-capped column.[11]
-
Issue 2: Poor Retention in Reverse-Phase HPLC
Symptoms:
-
Your compound elutes very early, close to or in the solvent front (void volume).
-
Inability to separate from other highly polar impurities.
Root Cause Analysis: The high polarity of your 2-aminoimidazole derivative makes it highly soluble in the polar mobile phase and have very little affinity for the non-polar stationary phase (e.g., C18).
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Explanation: HILIC is an excellent alternative for highly polar compounds.[12] It utilizes a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent. This provides an orthogonal separation mechanism to reverse-phase.
-
Starting Conditions:
-
Column: Bare silica, amino, or specialized HILIC phase.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B.
-
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification method.
-
-
Ion-Exchange Chromatography (IEX):
-
Explanation: Since 2-aminoimidazoles are basic, they will be protonated and carry a positive charge at acidic to neutral pH. Cation-exchange chromatography can be used to capture these positively charged molecules.[13][14][15] Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[14]
-
Protocol:
-
Column: A strong or weak cation-exchange column.
-
Binding/Wash Buffer: A low ionic strength buffer at a pH where your compound is charged (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer: The same buffer with a high concentration of salt (e.g., 1 M NaCl).
-
Procedure: Equilibrate the column with binding buffer, load your sample, wash with binding buffer, and then elute with a gradient of elution buffer.
-
-
Issue 3: Persistent Metal Impurities
Symptoms:
-
Broad or split peaks that are not resolved by changing chromatographic conditions.
-
Observation of unexpected masses in LC-MS corresponding to your compound + a metal ion.
-
Discoloration of your purified compound.
Root Cause Analysis: The imidazole ring system is a known metal chelator.[5][6] Residual metals from catalysts (e.g., Palladium, Copper) or other sources can form stable complexes with your compound.
Solutions:
-
Use of a Chelating Agent in the Mobile Phase:
-
Explanation: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase can help to "strip" the metal ions from your compound, allowing it to be chromatographed as a single species.
-
Protocol: Add 50-100 µM EDTA to your aqueous mobile phase. Note that EDTA is not volatile and may not be suitable for preparative work where easy removal is required.
-
-
Metal Scavenging Resins:
-
Explanation: Before chromatography, you can treat a solution of your crude product with a specialized resin designed to bind and remove specific metal ions.
-
Procedure:
-
Dissolve your crude compound in a suitable solvent.
-
Add the recommended amount of the metal scavenging resin.
-
Stir the mixture for the recommended time (typically a few hours).
-
Filter off the resin and proceed with your purification.
-
-
Troubleshooting Guide: Crystallization
Issue: Compound "Oils Out" or Fails to Crystallize
Symptoms:
-
Upon cooling, the compound separates as a liquid (an oil) instead of a solid.
-
The solution becomes supersaturated, but no crystals form, even after extended cooling.
Root Cause Analysis:
-
Oiling Out: The compound's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a highly concentrated, amorphous liquid. This is common for impure compounds or when the solvent is not ideal.[8]
-
Failure to Crystallize: The energy barrier for nucleation (the initial formation of a crystal lattice) is too high.
Solutions:
-
Optimize the Solvent System:
-
Explanation: For highly polar 2-aminoimidazoles, single-solvent systems can be difficult. Try a two-solvent system.[9]
-
Protocol (Vapor Diffusion):
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, DMSO).
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, ethyl acetate).
-
The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.[16]
-
-
-
Induce Crystallization:
-
Explanation: If a supersaturated solution has formed, you may need to provide a nucleation site.
-
Techniques:
-
-
Salt Formation for Purification:
-
Explanation: Converting the basic 2-aminoimidazole into a salt by reacting it with an acid (e.g., HCl, methanesulfonic acid) can dramatically alter its physical properties, often making it more crystalline and easier to purify by crystallization.[17][18][19] The salt form often has a more rigid crystal lattice, which can help to exclude impurities during formation.[17]
-
Protocol:
-
Dissolve the crude 2-aminoimidazole base in a suitable solvent (e.g., methanol, isopropanol).
-
Add a stoichiometric amount of a solution of the desired acid (e.g., HCl in diethyl ether).
-
The salt will often precipitate out of the solution. It can then be collected by filtration and recrystallized.
-
-
Data Summary Tables
Table 1: Recommended Starting Conditions for HPLC/UHPLC
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Key Advantage for 2-AI Compounds |
| Reverse-Phase | C18, End-capped | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | 5-95% B over 15 min | Good for less polar derivatives, MS-compatible. |
| HILIC | Bare Silica, Amino, or Amide | 95:5 ACN:Water w/ 10mM Ammonium Formate | 50:50 ACN:Water w/ 10mM Ammonium Formate | 0-100% B over 15 min | Excellent retention for highly polar 2-AIs. |
| Ion-Exchange | Strong Cation Exchange (SCX) | 20 mM Phosphate Buffer, pH 3.0 | 20 mM Phosphate Buffer + 1M NaCl, pH 3.0 | 0-100% B over 20 min | Highly selective based on charge.[14] |
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds? Retrieved from [Link]
-
Taylor & Francis Group. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link]
-
Bio-Rad Laboratories. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]
-
(n.d.). 4. Crystallization. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Principles of Salt Formation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
PubMed Central. (2018, August 4). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
PubMed. (2021, July 1). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. Retrieved from [Link]
-
PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
-
(n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]
-
MDPI. (n.d.). Chelating Extractants for Metals. Retrieved from [Link]
-
PubMed. (n.d.). Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
PubMed Central. (n.d.). Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii. Retrieved from [Link]
-
ResearchGate. (2019, September). Two-Step Preparation of an Amidoxime-Functionalized Chelating Resin for Removal of Heavy Metal Ions from Aqueous Solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Further Study of the Polar Group’s Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. Retrieved from [Link]
-
PubMed. (2022, December 20). 2-Aminoimidazole Analogs Target PhoP Altering DNA Binding Activity and Affect Outer Membrane Stability in Gram-Negative Bacteria. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. mastelf.com [mastelf.com]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. halocolumns.com [halocolumns.com]
- 13. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. unifr.ch [unifr.ch]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 2-Aminoimidazole Sulfate
Welcome to the Technical Support Center for 2-aminoimidazole sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and optimal storage conditions of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Stability of this compound
This compound is a crucial building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various bioactive compounds, including advanced glycation end-product (AGE) inhibitors.[1] The stability of this reagent is paramount to achieving reproducible and successful experimental outcomes. As a salt, this compound is generally more stable than its free base counterpart; however, improper handling and storage can lead to degradation, impacting its purity and reactivity. This guide will delve into the best practices for maintaining the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated place.[2] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic. While some suppliers suggest room temperature storage, storing at temperatures below 15°C in a dark place is also recommended to minimize any potential for thermal degradation over extended periods.[3]
Q2: How should I handle this compound in the laboratory?
A2: When handling this compound, it is important to avoid creating dust.[4] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] Work in a well-ventilated area or under a fume hood.[4] After handling, wash your hands and any exposed skin thoroughly.[4]
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and presence of other reagents. While it is slightly soluble in water, prolonged storage in aqueous solutions is not recommended due to the potential for hydrolysis and other degradation pathways.[5] It is best practice to prepare solutions fresh for each experiment.
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, 2-aminoimidazole derivatives have shown decomposition in the presence of certain reagents like diazomethane and bromine under acidic conditions.[1] It is also advisable to avoid strong oxidizing agents and strong bases, which can potentially degrade the imidazole ring or the amino group.
Q5: How can I assess the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity and identifying any potential impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound.[6] For routine checks, Thin Layer Chromatography (TTC) can also be a useful tool to monitor for the presence of degradation products.
Troubleshooting Guide
Unexpected experimental results, such as low yields or the formation of unknown byproducts, can sometimes be attributed to the quality of the starting materials. This troubleshooting guide will help you identify and resolve potential issues related to the stability of this compound.
Table 1: Common Issues and Troubleshooting Steps
| Issue | Potential Cause Related to Stability | Recommended Action |
| Low reaction yield | Degradation of this compound due to improper storage (moisture, heat, light exposure). | - Confirm the purity of the starting material using HPLC or NMR. - Use a fresh, unopened batch of the reagent if possible. - Ensure the reagent has been stored according to the recommended conditions. |
| Formation of unexpected byproducts | The presence of impurities in the this compound from degradation. | - Analyze the starting material for impurities. - Purify the this compound before use if impurities are detected. - Review the reaction conditions for any incompatibilities. |
| Inconsistent reaction outcomes | Variable quality of this compound between batches or due to gradual degradation over time. | - Standardize the storage and handling procedures for the reagent. - Perform a quality control check on each new batch of the reagent. - Avoid using old batches of the reagent that may have degraded. |
| Poor solubility or color change of the solid | Absorption of moisture leading to clumping or potential degradation indicated by a change from white/off-white to a more yellow or orange crystalline powder. | - Discard the reagent if significant clumping or color change is observed. - Store the reagent in a desiccator to minimize moisture exposure. |
Experimental Workflow: Troubleshooting Low Yield in a Synthesis Reaction
The following flowchart provides a systematic approach to troubleshooting low yields in a reaction where this compound is a key reactant.
References
- 1. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-氨基咪唑硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of 2-Aminoimidazole Compounds
Welcome to the technical support center for forced degradation studies of 2-aminoimidazole (2-AI) compounds. This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to address the specific challenges and chemical nuances of the 2-AI scaffold. Our goal is to provide you with the causal logic behind experimental choices, enabling you to design robust, compliant, and scientifically sound stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies, and why are they a regulatory expectation?
A1: Forced degradation, or stress testing, is the intentional degradation of a drug substance or drug product using conditions more severe than accelerated stability testing.[1][2] These studies are a cornerstone of drug development and are mandated by regulatory bodies under guidelines like ICH Q1A(R2).[3][4]
The core objectives are threefold:
-
Pathway Elucidation: To identify the likely degradation products that could form under normal storage conditions over a product's shelf-life.[3][5]
-
Method Development: To develop and validate a "stability-indicating" analytical method. This means the method must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring accurate potency measurements.[4][6]
-
Molecular Understanding: To understand the intrinsic chemical stability of the molecule, revealing its vulnerabilities to specific stresses like acid, base, oxidation, light, and heat.[5]
For the 2-aminoimidazole moiety, which is a key pharmacophore in many modern therapeutics, understanding its unique stability profile is critical for formulation design and packaging.[7][8][9]
Q2: What are the standard stress conditions for 2-aminoimidazole compounds?
A2: The stress conditions are guided by ICH Q1A(R2) and should be applied to both the drug substance and the drug product.[1][3] While the 2-aminoimidazole ring can be relatively stable, it possesses specific liabilities. The key is to tailor the conditions to achieve a target degradation of 5-20%.[3][10] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to complex secondary degradation, making it difficult to identify primary pathways.[10][11]
Here is a summary of recommended starting conditions:
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Key Considerations for 2-Aminoimidazoles |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M HCl at 60°C | The imidazole ring can be susceptible to acid-catalyzed hydrolysis or ring-opening, depending on substituents. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at 60°C | The carbamate or other labile groups attached to the 2-AI core are often more susceptible than the ring itself.[12] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at Room Temperature | The electron-rich imidazole ring is prone to oxidation, potentially forming N-oxides or ring-opened byproducts.[12] |
| Thermal | Dry Heat | 80°C | Assess the solid-state stability. Monitor for melting point depression or changes in physical appearance. |
| Photostability | Light Exposure (UV/Vis) | ICH Q1B specified exposure: ≥ 1.2 million lux hours and ≥ 200 watt hours/m² UV(A).[1][10] | The 2-aminoimidazole scaffold is known to be photolabile.[2][13] Studies must include a dark control to differentiate between photolytic and thermal degradation.[4] |
Q3: What are the primary analytical techniques for analyzing degradation samples?
A3: The workhorse for forced degradation analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV or Photodiode Array (PDA) detection.[14][15][16] A PDA detector is crucial as it allows for peak purity analysis, ensuring that the parent API peak is spectrally pure and not co-eluting with a degradant.[17][18]
For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12][19][20] High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, which are critical for determining the elemental composition of degradants and proposing fragmentation pathways.
Troubleshooting Guide: Common Experimental Issues
Q4: I've applied standard stress conditions, but my 2-AI compound shows less than 5% degradation. What's my next step?
A4: This indicates your compound is highly stable under the initial conditions. The goal is to systematically and logically increase the stress until you reach the target 5-20% degradation. Avoid drastically increasing all parameters at once.
Troubleshooting Strategy:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C).[4]
-
Increase Reagent Concentration: For acid/base hydrolysis, increase the molarity (e.g., from 0.1 M to 1.0 M HCl). For oxidation, you can increase the H₂O₂ concentration (e.g., from 3% to 10%).
-
Extend Exposure Time: If increasing temperature or concentration is not feasible or effective, extend the duration of the study. Sample at intermediate time points (e.g., 2, 4, 8, 24 hours) to track the degradation kinetics.
-
Change the Stressor: If H₂O₂ is ineffective, consider a radical initiator like azobisisobutyronitrile (AIBN) to explore different oxidative pathways.[12]
Below is a decision tree to guide your approach:
Caption: Troubleshooting low degradation.
Q5: My 2-AI compound degraded by over 50% almost immediately. How can I achieve controlled degradation?
A5: This is a common issue for labile compounds. The key is to dial back the stress conditions significantly to slow the reaction kinetics.
Troubleshooting Strategy:
-
Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.[10]
-
Decrease Reagent Concentration: Use a much lower concentration of the stressor (e.g., 0.01 M or 0.001 M HCl/NaOH).
-
Shorten Time Points: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to catch the degradation within the target window.
-
Neutralize the Reaction: For hydrolytic studies, ensure you are effectively neutralizing the samples with an equimolar amount of acid or base immediately after the desired time point to halt further degradation before analysis.
Q6: My HPLC chromatogram shows poor separation between the parent 2-AI peak and a major degradant. How do I develop a stability-indicating method?
A6: Achieving chromatographic resolution is the primary goal of method development in this context.[14][17] A systematic approach is required.
Method Development Strategy:
-
Modify Mobile Phase pH: The ionization state of 2-aminoimidazoles and their degradants is highly pH-dependent. Adjusting the mobile phase pH (e.g., with phosphate or formate buffers) can dramatically alter retention times and selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can change elution patterns.
-
Adjust Gradient Profile: Make the gradient shallower around the elution time of the critical pair. This provides more time for the column to resolve the two peaks.
-
Evaluate Different Column Chemistries: If a standard C18 column fails, consider alternative stationary phases. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds like the 2-AI core, while a C8 may be suitable for more hydrophobic analogues.
Experimental Workflow & Protocols
General Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for conducting forced degradation studies, from initial stress testing to final method validation.
Caption: Overall forced degradation workflow.
Protocol: Acid Hydrolysis of a 2-Aminoimidazole Compound
This protocol provides a detailed, step-by-step methodology for a typical acid stress experiment.
Objective: To achieve 5-20% degradation of a 2-AI drug substance in an acidic solution.
Materials:
-
2-AI Drug Substance
-
Class A Volumetric Flasks and Pipettes
-
HPLC Grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Water bath or oven set to 60°C
-
HPLC system with PDA detector
Procedure:
-
Prepare API Stock Solution: Accurately weigh and dissolve the 2-AI compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Prepare Control Sample (T=0): Pipette 1 mL of the API stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl. Immediately neutralize with 1 mL of 0.1 M NaOH. Dilute to volume with diluent. This is your unstressed control.
-
Initiate Stress Condition: Pipette 5 mL of the API stock solution into a suitable container. Add 5 mL of 0.1 M HCl to initiate the hydrolysis. The final API concentration will be ~0.5 mg/mL in 0.05 M HCl.
-
Incubate: Place the container in a 60°C water bath.
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw a 1 mL aliquot of the stressed solution.
-
Quench Reaction: Immediately transfer the 1 mL aliquot into a 10 mL volumetric flask containing 1 mL of 0.1 M NaOH to neutralize the acid and stop the degradation.
-
Dilute and Analyze: Dilute the quenched sample to the final volume with diluent. Analyze the control and all stressed samples by the developed RP-HPLC method.
-
Data Evaluation: Calculate the percent degradation by comparing the peak area of the intact API in the stressed samples to the control sample. Assess the chromatograms for new peaks and perform peak purity analysis on the parent peak.
References
- Vertex AI Search. (2025).
- MedCrave online. (2016).
- Chemical Communications (RSC Publishing). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
- PMC - NIH. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
- YouTube. (2025).
- UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth.
- IJCRT.org.
- Pharmaguideline.
- ResearchG
- Forced Degradation Studies: Regulatory Considerations and Implement
- NIH. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers.
- Direct photolysis and photocatalytic degrad
- Plausible mechanism for the formation of 2-aminoimidazoles in DES mixtures.
- PubMed. (2019).
- Biomedical Journal of Scientific & Technical Research. (2022).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Development and Validation of Stability Indic
- Semantic Scholar.
- Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii.
- An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
- ACS Publications. (2025). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside.
- PubMed. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers.
- Dove Medical Press. (2017).
- KU ScholarWorks. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents.
- PubMed. 2-Aminoimidazoles in medicinal chemistry.
- Research Journal of Pharmacy and Technology. Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
- PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
- ResearchGate. (2025). (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
- ResearchGate. (2025). (PDF)
- MDPI.
- PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. m.youtube.com [m.youtube.com]
- 6. biomedres.us [biomedres.us]
- 7. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ijpsm.com [ijpsm.com]
- 15. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges in 2-Aminoimidazole Functionalization
Welcome to the technical support center for 2-aminoimidazole (2-AI) functionalization. The 2-aminoimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] However, its unique physicochemical properties often present significant solubility hurdles during synthesis and functionalization, leading to frustrating delays and suboptimal yields.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. Here, we address common solubility-related questions and provide in-depth troubleshooting guides for specific functionalization reactions. Our approach is rooted in explaining the why behind the how, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) on 2-Aminoimidazole Solubility
Here we address the most common initial hurdles faced when working with 2-aminoimidazoles.
Q1: My 2-aminoimidazole starting material, purchased as a sulfate salt, is insoluble in my reaction solvent. What should I do?
A1: This is a very common issue. The salt form of 2-aminoimidazole is often used for its stability, but this significantly limits its solubility in many common organic solvents.[3] The free base is more soluble in water but can be unstable in air.[4]
-
Initial Troubleshooting Steps:
-
Liberate the Free Base: Before use in many organic reactions, it's often necessary to convert the salt to the free base. This can be achieved by dissolving the salt in an aqueous basic solution (e.g., sodium carbonate or a dilute sodium hydroxide solution) and then either using it in a biphasic reaction or carefully extracting it into an organic solvent.[4] Be aware of the potential instability of the free base.
-
Solvent Screening: If working with the salt form is necessary, a solvent screen is crucial. Highly polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide) are often the first choice. For some reactions, protic solvents like methanol or ethanol can be effective.[4]
-
Consider "Green" Solvents: Deep Eutectic Solvents (DESs), such as a mixture of choline chloride and glycerol or urea, have been shown to be excellent media for the synthesis of 2-aminoimidazoles.[1][5] These solvents can enhance reaction rates and simplify work-up, as the DES is highly soluble in water, allowing for easy separation of the often less-soluble organic product.[1][5]
-
Q2: I'm struggling with the solubility of my substituted 2-aminoimidazole derivative during purification by column chromatography. What are my options?
A2: Purification of 2-aminoimidazole derivatives can be challenging due to their polarity.
-
Troubleshooting Purification:
-
Mobile Phase Modification: For silica gel chromatography, a standard mobile phase is often a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). If your compound is not eluting, gradually increase the polarity by increasing the percentage of methanol.
-
Use of Additives: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to reduce tailing and improve the elution of basic compounds like 2-aminoimidazoles.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation or solubility, consider using a different stationary phase, such as alumina or C18-functionalized silica (for reverse-phase chromatography).
-
Q3: How do protecting groups affect the solubility of 2-aminoimidazoles during functionalization?
A3: Protecting groups are a powerful tool not only for preventing unwanted side reactions but also for modulating solubility.[6][7] The introduction of a lipophilic protecting group can significantly enhance the solubility of a polar 2-aminoimidazole core in common organic solvents used for functionalization.[6]
-
Common Protecting Groups and their Impact on Solubility:
-
Boc (tert-butyloxycarbonyl): The Boc group is widely used and generally increases solubility in a range of organic solvents.
-
Cbz (carboxybenzyl): Similar to Boc, the Cbz group enhances solubility in organic media.
-
Fmoc (9-fluorenylmethyloxycarbonyl): The large, non-polar fluorenyl group can significantly improve solubility in organic solvents.[7]
-
The choice of protecting group should be guided by its compatibility with subsequent reaction conditions and the ease of its removal.[8]
Part 2: Troubleshooting Guides for Specific Functionalization Reactions
This section provides detailed troubleshooting for common functionalization reactions where solubility is a key challenge.
Guide 1: N-Alkylation and N-Arylation Reactions
N-functionalization of the 2-aminoimidazole core is a common strategy in drug design. However, the poor solubility of the starting material can hinder these reactions.
Problem: My N-alkylation/arylation of a 2-aminoimidazole derivative is showing low conversion, and I suspect a solubility issue.
This is a frequent challenge, especially in reactions like the Buchwald-Hartwig amination, which often employ non-polar solvents like toluene or dioxane.[9][10]
Troubleshooting Workflow for N-Alkylation/Arylation
Sources
- 1. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Choosing the Right Protecting Groups for 2-Aminoimidazole Synthesis
Welcome to the Technical Support Center for 2-aminoimidazole (2-AI) synthesis. The 2-aminoimidazole scaffold is a critical pharmacophore found in numerous marine natural products with a wide range of biological activities, making it a focal point in medicinal chemistry and drug development.[1][2] However, the synthesis of substituted 2-AIs can be challenging due to the nucleophilic nature of the guanidine-like amino group. Proper protection of this group is often paramount to prevent undesired side reactions and achieve the desired target molecule.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selection and use of protecting groups in 2-aminoimidazole synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of protected 2-aminoimidazoles and their subsequent deprotection.
Problem 1: Low yield during the protection step of the 2-aminoimidazole core.
Possible Causes:
-
Steric Hindrance: The protecting group you've chosen may be too bulky for the substitution pattern on your 2-aminoimidazole, leading to incomplete reaction.
-
Incorrect Base or Reaction Conditions: The base used may not be strong enough to deprotonate the amino group sufficiently, or the reaction temperature and time may be suboptimal.
-
Protecting Group Reagent Instability: The protecting group precursor (e.g., Boc-anhydride, Cbz-Cl) may have degraded due to improper storage or handling.
Solutions & Insights:
-
Re-evaluate Steric Factors: If you suspect steric hindrance, consider a smaller protecting group. For example, if a di-Boc protection is failing, a mono-Boc or a different carbamate like Cbz might be more successful.
-
Optimize Reaction Conditions:
-
Base Selection: For Boc protection, stronger non-nucleophilic bases like DBU or DMAP can be effective.[4] For Cbz protection, Schotten-Baumann conditions (e.g., NaHCO3 or Na2CO3 in a biphasic system) are standard.[5][6]
-
Solvent: Aprotic polar solvents like DMF or THF are generally good choices.
-
Temperature: While many protection reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor for potential side reactions at elevated temperatures.
-
-
Verify Reagent Quality: Always use fresh or properly stored protecting group reagents. For instance, benzyl chloroformate (Cbz-Cl) is sensitive to moisture.[7]
Problem 2: Unwanted side reactions during subsequent synthetic steps.
Possible Causes:
-
Protecting Group Instability: The chosen protecting group may not be stable to the reaction conditions of your subsequent steps. For example, a Boc group is labile to strong acids, while a Cbz group is sensitive to hydrogenolysis.[3][5]
-
Partial Deprotection: The protecting group may be partially cleaved, exposing the reactive 2-amino group and leading to undesired byproducts.
Solutions & Insights:
-
Orthogonal Protecting Group Strategy: This is a cornerstone of complex molecule synthesis.[8][9] Choose a protecting group that is stable to the conditions required for other transformations in your synthetic route. For instance, if you plan to perform a reaction under acidic conditions, a Cbz group would be a better choice than a Boc group.[3] Conversely, for reactions involving catalytic hydrogenation, a Boc group is preferable.[3][10]
-
Thorough Purification: Ensure that your protected 2-aminoimidazole is completely pure before proceeding to the next step to avoid carrying over any partially deprotected material.
Problem 3: Difficulty in deprotecting the 2-aminoimidazole.
Possible Causes:
-
Incorrect Deprotection Conditions: The chosen deprotection method may be unsuitable for the specific protecting group or your substrate.
-
Catalyst Poisoning: In the case of hydrogenolysis for Cbz removal, sulfur-containing compounds or other impurities can poison the palladium catalyst.[11]
-
Substrate Complexity: The overall structure of your molecule might hinder the access of the deprotection reagent to the protecting group.[12]
Solutions & Insights:
-
Verify Deprotection Protocols:
-
Optimize Hydrogenolysis: For Cbz deprotection, ensure your substrate and solvent are free of catalyst poisons. If the reaction is sluggish, consider increasing the catalyst loading or hydrogen pressure.
-
Alternative Deprotection Methods: If standard conditions fail, explore alternative methods. For example, transfer hydrogenation can sometimes be more effective than using H2 gas for Cbz removal.[5] For substrates sensitive to strong acid, milder deprotection conditions for Boc groups, such as using trimethylsilyl iodide followed by methanol, can be employed.[4]
Problem 4: Racemization or other forms of degradation during protection or deprotection.
Possible Causes:
-
Harsh Reaction Conditions: Extreme pH (either highly acidic or basic) or high temperatures can lead to racemization, especially if there is a chiral center adjacent to the imidazole ring.
-
Inappropriate Reagents: Certain reagents can cause epimerization or other unwanted transformations.
Solutions & Insights:
-
Milder Conditions: Opt for milder protection and deprotection conditions whenever possible. For example, the use of activated esters of Cbz (e.g., Cbz-OSu) can sometimes be gentler than Cbz-Cl.[5]
-
Temperature Control: Perform reactions at the lowest effective temperature. For exothermic reactions, cooling with an ice bath is recommended.
-
pH Control: For reactions in aqueous media, using a buffer system can help maintain a stable pH and minimize side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 2-amino group of imidazole?
The most frequently used protecting groups are carbamates, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being the most popular choices.[7][10] The p-methoxybenzyl (PMB) group is another option, offering different deprotection conditions.[14] Sulfonyl groups, like tosyl (Ts), have also been utilized in specific synthetic strategies.[16][17]
Q2: How do I choose between a Boc and a Cbz protecting group?
The choice primarily depends on the planned subsequent reaction steps, a concept known as an orthogonal strategy.[3][8]
-
Choose Boc if: Your downstream reactions involve catalytic hydrogenation or other reductive conditions. The Boc group is stable to these conditions but is readily removed with acid.[3][13]
-
Choose Cbz if: Your synthetic route requires the use of strong acids. The Cbz group is stable to acidic conditions but is easily cleaved by hydrogenolysis.[3][5]
Q3: Can I protect both the exocyclic amino group and a nitrogen on the imidazole ring?
Yes, this is often necessary for more complex syntheses. An orthogonal protecting group strategy is crucial here.[9][18] For example, you could protect the exocyclic amino group with a Boc group and an imidazole nitrogen with a base-labile group like Fmoc, or a group removable by other specific conditions.
Q4: Are there any "traceless" protecting groups for 2-aminoimidazoles?
While not "traceless" in the strictest sense, some protecting groups can be part of the final desired structure or be cleaved to leave a minimal functional group. However, for the 2-amino position, the goal is typically complete removal of the protecting group to reveal the primary amine.
Q5: What are the advantages of using a PMB group?
The p-methoxybenzyl (PMB) group offers an alternative deprotection pathway. It can be removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[14][15] This adds another layer of flexibility to your synthetic strategy.
Data Summary & Protocols
Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Boc₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl)[13][19] | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, base (e.g., NaHCO₃)[5] | H₂, Pd/C (hydrogenolysis)[6][11] | Boc, Fmoc |
| p-Methoxybenzyl | PMB | PMB-Cl, base (e.g., NaH)[14][19] | Oxidative (DDQ) or strong acid[14][15] | Cbz, Fmoc |
| Tosyl | Ts | Ts-Cl, pyridine | Reductive cleavage[16] | Boc, Cbz |
Experimental Protocols
Protocol 1: Boc Protection of a 2-Aminoimidazole
-
Dissolution: Dissolve the 2-aminoimidazole substrate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Cbz Protection of a 2-Aminoimidazole
-
Dissolution: Dissolve the 2-aminoimidazole substrate (1.0 eq.) in a mixture of dioxane and water.
-
Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq.).
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by recrystallization or column chromatography.
Protocol 3: Cbz Deprotection via Hydrogenolysis
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected 2-aminoimidazole (1.0 eq.) in a solvent like methanol or ethanol.[6]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[6]
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminoimidazole.
Visualizing Protecting Group Strategy
Caption: Decision workflow for selecting an appropriate protecting group.
References
-
American Chemical Society. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. 2-Aminoimidazoles. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. Available at: [Link]. Accessed January 5, 2026.
-
National Institutes of Health. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available at: [Link]. Accessed January 5, 2026.
-
American Chemical Society Publications. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Available at: [Link]. Accessed January 5, 2026.
-
PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines. Available at: [Link]. Accessed January 5, 2026.
-
MDPI. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Available at: [Link]. Accessed January 5, 2026.
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]. Accessed January 5, 2026.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]. Accessed January 5, 2026.
-
American Chemical Society Publications. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. Available at: [Link]. Accessed January 5, 2026.
-
National Institutes of Health. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Available at: [Link]. Accessed January 5, 2026.
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]. Accessed January 5, 2026.
-
American Chemical Society Publications. A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]. Accessed January 5, 2026.
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]. Accessed January 5, 2026.
-
Organic Chemistry Data. PMB Protection - Common Conditions. Available at: [Link]. Accessed January 5, 2026.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]. Accessed January 5, 2026.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]. Accessed January 5, 2026.
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]. Accessed January 5, 2026.
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]. Accessed January 5, 2026.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]. Accessed January 5, 2026.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available at: [Link]. Accessed January 5, 2026.
-
PubMed. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Available at: [Link]. Accessed January 5, 2026.
-
Organic Chemistry Portal. Functional Group Protection. Available at: [Link]. Accessed January 5, 2026.
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]. Accessed January 5, 2026.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]. Accessed January 5, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. PMB Protection - Common Conditions [commonorganicchemistry.com]
Removal of guanidinium salt impurities from 2-aminoimidazole reactions
Introduction
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities, including antimicrobial, anti-biofilm, and anticancer properties.[1][2] Synthesizing these valuable compounds, often through the condensation of α-haloketones or their equivalents with guanidine or its derivatives, is a cornerstone of many drug discovery programs.[1][3]
A persistent challenge in these syntheses is the removal of residual guanidinium salts from the final product. These salts, arising from excess reagents or side reactions, are highly polar and often co-crystallize with the desired 2-AI product, complicating purification and interfering with downstream applications and biological assays. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and expert insights to help researchers effectively remove these persistent impurities.
Troubleshooting and Purification Protocols
This section is designed in a question-and-answer format to directly address the common challenges researchers face when purifying 2-aminoimidazole compounds.
Question 1: My crude ¹H NMR spectrum shows signals corresponding to a guanidinium salt. What is the most straightforward purification method to try first?
Answer: For crystalline 2-aminoimidazole products, recrystallization is the most effective and economical first-line purification strategy. The principle relies on the solubility difference between your desired compound and the guanidinium salt impurity in a chosen solvent system.[4][5] Guanidinium salts are typically highly polar and will either remain in the cold mother liquor or be insoluble in the hot solvent, depending on the system chosen.
Workflow for Selecting a Recrystallization Method
Caption: Decision workflow for choosing a recrystallization method.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) in small test tubes. A suitable solvent will dissolve the compound when boiling but allow it to crystallize upon cooling.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities (including some guanidinium salts) are present, perform a hot gravity filtration to remove them. This step is critical to prevent the impurities from being trapped in your final crystals.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the recrystallized product and the absence of guanidinium salt signals using ¹H NMR, LC-MS, or by checking the melting point.
Question 2: My product is an oil, or recrystallization was ineffective. What is the next-best method?
Answer: When recrystallization is not an option, silica gel column chromatography is the most robust method for separating 2-aminoimidazoles from highly polar guanidinium salts.
The principle is straightforward: the relatively less polar 2-AI product will travel through the silica gel column faster, while the highly polar, charged guanidinium salt will adsorb strongly to the silica and elute much later or not at all.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (eluent) that provides good separation. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The goal is to have the 2-AI product spot with an Rf value between 0.2 and 0.4, while the guanidinium salt remains at the baseline (Rf = 0).
-
Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often yields better separation.
-
Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure 2-AI product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Dry the resulting product under high vacuum and confirm its purity by NMR and LC-MS.
Question 3: I only have a small amount of guanidinium impurity, and I want to avoid a full column. Is there a faster method?
Answer: Yes. For removing excess acidic or basic reagents, scavenger resins are an excellent and high-throughput solution.[8] To remove a basic guanidinium impurity, you would use an acidic resin. The most common choice is a silica-bound sulfonic acid, often referred to as SCX (Strong Cation Exchange).
The workflow involves stirring the crude product solution with the resin, which covalently or ionically binds the impurity. The purified product is then recovered by simple filtration.[8]
Workflow for Scavenger Resin Purification
Caption: Streamlined workflow for impurity removal using a scavenger resin.
Protocol 3: Scavenging with SCX Resin
-
Dissolution: Dissolve the crude 2-aminoimidazole product in a suitable organic solvent (e.g., Dichloromethane, Methanol, THF) in which the product is soluble but the resin is not.
-
Resin Addition: Add a strong cation exchange (SCX) resin, such as SiliaBond Tosic Acid, to the solution.[9] Use approximately 3-5 molar equivalents relative to the estimated amount of guanidinium impurity.
-
Scavenging: Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Filter the mixture through a Büchner funnel or a simple cotton plug in a pipette to remove the resin.
-
Rinsing: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and rinses, and remove the solvent under reduced pressure to yield the purified 2-aminoimidazole.
-
Validation: Check the purity of the final product by NMR to confirm the absence of the guanidinium salt.
Data Summary: Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Recrystallization | Differential Solubility | Highly effective for crystalline solids; Scalable; Low cost; Greenest method.[4][5] | Only works for solids; Can have yield losses; Finding a good solvent can be time-consuming.[5] | First-line purification of crystalline products at any scale. |
| Column Chromatography | Differential Adsorption | Highly effective for most compounds (solids & oils); High resolution. | Labor-intensive; Requires large solvent volumes; Can be costly; Potential for product loss on silica. | Purifying non-crystalline products or when recrystallization fails. |
| Scavenger Resins | Covalent/Ionic Binding | Fast and simple filtration work-up; High-throughput potential; Highly selective.[8][10] | Higher cost of resins; Best for removing smaller amounts of impurities; May require optimization. | Rapidly removing excess reagents or by-products in small to medium-scale synthesis. |
| Acid-Base Extraction | Differential Partitioning | Inexpensive; Fast; Good for removing bulk quantities of salt impurities. | Can be prone to emulsion formation; Requires immiscible solvents; May not be effective for all 2-AI derivatives. | Initial work-up step to remove the bulk of ionic impurities before a final polishing step. |
Frequently Asked Questions (FAQs)
Q: Why do guanidinium salt impurities form in the first place? A: They are typically unreacted starting material. Most 2-aminoimidazole syntheses use a guanidine salt (e.g., guanidinium carbonate or hydrochloride) as a key reagent.[3][11] Often, a slight excess is used to drive the reaction to completion, and any unreacted portion must be removed during work-up.
Q: Can I use a liquid-liquid extraction to remove the salts? A: Yes, an acid-base extraction can be very effective as an initial purification step. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water or a mild aqueous base (like saturated sodium bicarbonate). The ionic guanidinium salt will preferentially partition into the aqueous layer, while the more neutral 2-aminoimidazole product remains in the organic layer. This is often not sufficient for complete purification but is excellent for removing the bulk of the salt before another method like recrystallization.
Q: What are the best analytical techniques to confirm the removal of guanidinium impurities? A:
-
¹H NMR Spectroscopy: This is the most direct method. Guanidinium protons often appear as a broad singlet in a distinct region of the spectrum. The absence of this signal is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. You can monitor the reaction for the disappearance of the guanidinium ion's mass-to-charge ratio (m/z).
-
Specialized HPLC: For quantitative analysis, HPLC with UV or fluorescence detection can be used, sometimes requiring pre-column derivatization to make the guanidino compounds detectable.[12][13][14]
Q: Can I prevent the formation of these impurities? A: While complete prevention is difficult, you can minimize their presence by carefully controlling the stoichiometry of your reagents. Using no more than a slight excess (e.g., 1.1-1.3 equivalents) of the guanidine reagent can reduce the amount that needs to be removed later. Additionally, some modern synthetic methods, such as those using deep eutectic solvents, report cleaner reactions and simpler filtration-based work-ups that can minimize these impurities from the outset.[3][15]
References
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 5, 2026, from [Link]
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available from: [Link]
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved January 5, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732–2735. Available from: [Link]
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available from: [Link]
- Method for removal of guanidine compound from aqueous media. (2005). Google Patents.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 5, 2026, from [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). Canftech. Retrieved January 5, 2026, from [Link]
-
Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4963-4965. Available from: [Link]
-
Buchberger, W., & Ferdig, M. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection. Journal of Separation Science, 27(15-16), 1309–1312. Available from: [Link]
-
A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. (2024). Food Chemistry. Available from: [Link]
-
Organic Scavenger. (n.d.). Samyangcorp. Retrieved January 5, 2026, from [Link]
-
Yamamoto, Y., et al. (1979). Ion-exchange chromatographic separation and fluorometric detection of guanidino compounds in physiologic fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 327-336. Available from: [Link]
-
How to get rid of guanidinium contamination. (2005). Protocol Online. Retrieved January 5, 2026, from [Link]
-
Wipf Group. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved January 5, 2026, from [Link]
-
Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Retrieved January 5, 2026, from [Link]
-
Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. Available from: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). ARKIVOC. Available from: [Link]
-
Separation of Simple Guanidines on Cation-Exchange Columns Using Indirect Ultraviolet Detection. (1989). Hamilton Company. Retrieved January 5, 2026, from [Link]
-
The detection of guanidine compounds on paper chromatograms. (1951). Biochemical Journal. Available from: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules. Available from: [Link]
-
Isolation of RNA using guanidinium salts. (1987). Methods in Enzymology. Available from: [Link]
-
Guanidine Methods for Total RNA Preparation. (n.d.). CORE. Retrieved January 5, 2026, from [Link]
-
2-Aminoimidazoles. (2007). ResearchGate. Available from: [Link]
-
Protein stabilization and destabilization by guanidinium salts. (1981). Biochemistry. Available from: [Link]
Sources
- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Home Page [chem.ualberta.ca]
- 5. LabXchange [labxchange.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. silicycle.com [silicycle.com]
- 10. canftech.com [canftech.com]
- 11. benchchem.com [benchchem.com]
- 12. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anti-Biofilm Activity of 2-Aminoimidazole Coatings
For researchers and drug development professionals, the challenge of bacterial biofilms is a persistent and critical issue. Biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously tolerant to conventional antibiotics and host immune responses, leading to chronic infections and device-related failures.[1][2][3] A promising strategy in combating this threat lies not in killing the bacteria, which often drives resistance, but in preventing them from forming these resilient communities in the first place.
This guide provides an in-depth technical framework for validating the efficacy of 2-aminoimidazole (2-AI) coatings, a novel class of anti-biofilm agents. Unlike traditional bactericidal coatings, 2-AIs typically operate through non-lethal mechanisms, primarily by disrupting the signaling pathways that regulate EPS production.[1][4][5] This approach hinders the initial formation of the biofilm matrix, leaving the bacteria in their more vulnerable planktonic state, and is less likely to impose strong selective pressure for resistance.[1]
The Foundational Principle: A Multi-Assay, Mechanistic Approach
Validating an anti-biofilm coating requires more than a single endpoint. A comprehensive assessment must confirm not only a reduction in surface-adhered biomass but also elucidate the mechanism. Is the coating killing the bacteria, or is it preventing them from attaching and building their protective matrix? This distinction is critical. Our validation workflow is therefore structured in three progressive phases, moving from high-throughput screening to detailed microscopic analysis.
Caption: A progressive workflow for validating anti-biofilm coatings.
Phase 1: Quantifying Total Biofilm Biomass with the Crystal Violet Assay
The Crystal Violet (CV) assay is the workhorse for initial, high-throughput screening. It is a simple, inexpensive colorimetric method that stains the total biofilm biomass, including bacterial cells and the EPS matrix.[6][7][8]
Expert Rationale
We begin with the CV assay to quickly determine if the 2-AI coating has any effect on the total amount of biofilm that can form on the surface. A significant reduction in CV staining is a primary indicator of anti-biofilm activity. However, it's crucial to remember that this assay does not differentiate between live and dead cells.[8] A positive result here necessitates further investigation in Phase 2 to understand the underlying mechanism.
Detailed Experimental Protocol: Crystal Violet Assay
-
Preparation of Coated Surfaces:
-
Place sterile 2-AI coated and uncoated control disks (e.g., titanium) into the wells of a 24-well microtiter plate. Include "media-only" wells as a sterility control.
-
-
Bacterial Inoculation:
-
Incubation:
-
Incubate the plate under static conditions for 24-48 hours at 37°C.[10] The duration can be optimized based on the bacterial strain's biofilm-forming capacity.
-
-
Washing:
-
Fixation & Staining:
-
Final Washing:
-
Remove the CV solution. Wash the disks repeatedly with PBS or distilled water until the wash water runs clear.[6]
-
-
Solubilization and Quantification:
-
Transfer the washed disks to a new plate.
-
Add 1 mL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[10][11]
-
Incubate for 10-15 minutes with gentle agitation.
-
Transfer 200 µL of the solubilized CV solution from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11][12]
-
Trustworthiness: Self-Validating Controls
-
Negative Control: Uncoated disks of the same material. This establishes the baseline for maximum biofilm formation.
-
Positive Control (Optional): A surface known to inhibit biofilm formation.
-
Sterility Control: Wells with media and a disk but no bacteria. This should yield a near-zero reading and confirms the absence of contamination.
Phase 2: Assessing Biofilm Viability with a Metabolic Assay
After confirming a reduction in total biomass, the next logical step is to determine if this reduction is due to the inhibition of attachment and growth or a bactericidal effect. Metabolic assays, such as the Resazurin assay, measure the respiratory activity of viable cells.[7][13]
Expert Rationale
The Resazurin assay uses a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[7][13] If the 2-AI coating shows a significant reduction in CV staining (Phase 1) but a minimal reduction in planktonic cell viability and only a moderate reduction in biofilm metabolic activity, it strongly supports a non-bactericidal, anti-biofilm mechanism of action. This is the expected outcome for 2-AI compounds.[1][14]
Caption: Differentiating the mechanism of action using multiple assays.
Detailed Experimental Protocol: Resazurin Viability Assay
-
Biofilm Formation:
-
Grow biofilms on 2-AI coated and uncoated control disks for 24-48 hours as described in the CV assay protocol (Steps 1-3).
-
-
Washing:
-
Carefully aspirate the culture medium. Wash the biofilms once with 1 mL of sterile PBS to remove planktonic cells.[7]
-
-
Resazurin Staining:
-
Prepare a working solution of Resazurin (e.g., 20 µM) in sterile PBS.[7]
-
Add 1 mL of the Resazurin solution to each well containing a biofilm-coated disk.
-
Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time should be optimized to allow for color development without over-incubation.
-
-
Quantification:
-
Transfer 200 µL of the supernatant from each well to a new, black-walled 96-well plate.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Phase 3: Visualizing Biofilm Architecture with Confocal Microscopy
The final validation phase provides direct visual evidence of the coating's effect on biofilm structure. Confocal Laser Scanning Microscopy (CLSM) is an indispensable tool that allows for the non-destructive, in-situ visualization of fully hydrated, living biofilms in three dimensions.[15][16][17]
Expert Rationale
CLSM moves beyond simple quantitative readouts to answer critical questions: Is the biofilm thinner? Are the bacterial communities patchy and disorganized instead of forming a mature, dense structure? Are the bacteria on the surface alive or dead? By using fluorescent live/dead stains, we can simultaneously visualize the 3D architecture and the spatial distribution of viable and non-viable cells within the biofilm.[18][19] For a 2-AI coating, we expect to see sparsely distributed, viable single cells or small microcolonies, in stark contrast to the thick, mature biofilms on the control surfaces.[1]
Detailed Experimental Protocol: CLSM with Live/Dead Staining
-
Biofilm Formation:
-
Grow biofilms on 2-AI coated and uncoated control disks (ideally on glass coverslips for better imaging quality if the material allows) for 24-48 hours as previously described.
-
-
Staining:
-
Gently wash the disks with sterile saline solution (0.9% NaCl).
-
Prepare a working solution of a commercial live/dead staining kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions.
-
Add the staining solution to cover the disks and incubate in the dark at room temperature for 15-30 minutes.
-
SYTO 9: A green fluorescent dye that penetrates all bacterial membranes, staining both live and dead cells.
-
Propidium Iodide (PI): A red fluorescent dye that only penetrates cells with compromised membranes (dead cells). When both dyes are present, PI displaces SYTO 9 in dead cells.
-
-
-
Imaging:
-
Mount the stained disk for microscopy.
-
Use a confocal microscope to acquire a series of z-stack images (optical sections at different depths) of the biofilm.[17]
-
Use appropriate laser lines and emission filters for the green (live) and red (dead) fluorescence channels.
-
-
Image Analysis:
-
Reconstruct the z-stack images into a 3D representation of the biofilm.
-
Use image analysis software to quantify key architectural parameters such as average thickness, total biovolume, and the ratio of live to dead cells.[15]
-
Comparative Performance Analysis
To contextualize the performance of 2-AI coatings, it is essential to compare them against both standard materials and other anti-biofilm technologies. The data below is synthesized from studies on a 5-aryl-2-aminoimidazole-based coating on titanium (Ti).[1][14]
| Feature | Uncoated Titanium (Control) | 2-Aminoimidazole (2-AI) Coating | Antibiotic-Eluting Coating |
| Mechanism of Action | Inert Surface | Inhibition of EPS Matrix Production[1][5] | Localized Bactericidal Effect |
| Biofilm Reduction vs. Control | 0% (Baseline) | >90% reduction in biofilm cells [1][14] | Variable, high initially |
| Effect on Planktonic Cells | No Effect | No significant effect on viability [1][14] | Can be bactericidal |
| Resistance Potential | N/A | Low; non-lethal mechanism [1] | High; potential for selection of resistant strains |
| Synergy with Antibiotics | Baseline susceptibility | Enhances antibiotic efficacy [2][14] | Often antagonistic or additive |
| Longevity | N/A | High; covalently bonded [1] | Limited by drug elution rate |
Conclusion
Validating the anti-biofilm activity of 2-aminoimidazole coatings requires a systematic, multi-faceted approach. By progressing from high-throughput biomass quantification (Crystal Violet) to viability assessment (Resazurin) and finally to high-resolution structural analysis (CLSM), researchers can build a comprehensive and compelling case for their coating's efficacy. This rigorous methodology not only confirms a reduction in biofilm but also provides crucial insight into the non-bactericidal mechanism of action that makes 2-AI technology a highly promising strategy in the ongoing battle against biofilm-related infections.
References
-
Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Confocal Laser Scanning Microscopy for Biofilm Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Thurnheer, T., & Belibasakis, G. N. (2016). Confocal microscopy imaging of the biofilm matrix. Journal of Microbiological Methods, 138, 50-59. Retrieved from [Link]
-
Crystal Violet Biofilm Assay. (2014). Benchling. Retrieved from [Link]
-
Perez-Nadales, E., et al. (2014). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Microbiology and Molecular Biology Reviews, 78(3), 363-396. Retrieved from [Link]
-
Junker, L. M., & Hay, I. D. (2013). A Method for Quantitative Determination of Biofilm Viability. Methods and Protocols, 1(1), 1-10. Retrieved from [Link]
-
Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29. Retrieved from [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]
-
Al-Tameemi, H. A., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 782. Retrieved from [Link]
-
Quiblier, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54685. Retrieved from [Link]
-
Biofilms in Space—Confocal Laser Scanning Microscopy Helps NASA Research Experiment Take Off. (2021). Evident Scientific. Retrieved from [Link]
-
Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. Retrieved from [Link]
-
Al-Marzooq, F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 105. Retrieved from [Link]
-
Barlow, J., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Journal of Dairy Science, 101(S2), 163. Retrieved from [Link]
-
Evaluation of the cellular viability within the biofilms by the resazurin assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12. Retrieved from [Link]
-
Peeters, E., et al. (2021). (PDF) An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. ResearchGate. Retrieved from [Link]
-
Development of a Crystal Nanocellulose Supported Antibiofilm Coating Based on 2-Aminoimidazoles. (n.d.). KU Leuven Research. Retrieved from [Link]
-
2-Aminoimidazoles that have antibiofilm and antibiofouling properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Di Domenico, E. G., et al. (2017). Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria. Frontiers in Microbiology, 8, 1429. Retrieved from [Link]
-
Melander, R. J., et al. (2015). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 59(4), 2008-2015. Retrieved from [Link]
-
Raja Yahya, M. F., et al. (2024). (PDF) Preparation of Biofilm Assay Using 96-Well and 6-Well Microplates for Quantitative Measurement and Structural Characterization: A Review. ResearchGate. Retrieved from [Link]
-
Wu, B. C., & Hancock, R. E. W. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16(5), 2533-2554. Retrieved from [Link]
Sources
- 1. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal - Development of a Crystal Nanocellulose Supported Antibiofilm Coating Based on 2-Aminoimidazoles [research.kuleuven.be]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols · Benchling [benchling.com]
- 10. static.igem.org [static.igem.org]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 19. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IC50 and EC50 Determination of 2-Aminoimidazole Derivatives Against Staphylococcus aureus Biofilms
In the ongoing battle against antibiotic resistance, Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), presents a formidable challenge to clinicians and researchers. The remarkable ability of S. aureus to form resilient biofilms on both biological and inanimate surfaces is a key contributor to its pathogenicity and treatment failure. These complex bacterial communities are encased in a self-produced extracellular polymeric substance (EPS) matrix, rendering them notoriously tolerant to conventional antibiotics and host immune responses.[1] This guide provides an in-depth technical overview of 2-aminoimidazole (2-AI) derivatives, an emerging class of small molecules that show significant promise in combating S. aureus biofilms. We will delve into the experimental determination of their half-maximal inhibitory concentration (IC50) for biofilm formation and half-maximal effective concentration (EC50) for the dispersal of pre-established biofilms, offering a comparative analysis of their potential as anti-biofilm agents.
The Rise of 2-Aminoimidazoles as Anti-Biofilm Agents
Unlike traditional antibiotics that often target bacterial viability, leading to selective pressure and resistance, many 2-AI derivatives operate through non-bactericidal mechanisms.[2] They primarily function by disrupting the signaling pathways that regulate biofilm formation and maintenance.[3][4] This approach, often termed "anti-virulence" therapy, is a promising strategy to disarm pathogens without directly killing them, thereby potentially slowing the development of resistance. Furthermore, several studies have highlighted the synergistic effects of 2-AI derivatives with conventional antibiotics, effectively resensitizing resistant strains like MRSA to previously ineffective treatments.[2][4]
Understanding the Mechanism: Targeting Biofilm Formation
While the precise mechanism of action can vary between different 2-AI derivatives, a significant body of evidence points towards their interference with bacterial signaling pathways that control the production of the EPS matrix.[5] In Gram-positive bacteria such as S. aureus, some 2-aminobenzimidazole derivatives have been shown to act through a zinc-dependent mechanism.[6][7]
A crucial regulatory network in S. aureus that governs virulence and biofilm formation is the accessory gene regulator (agr) quorum-sensing system.[8][9][10] This cell-density dependent signaling pathway controls the expression of a wide array of virulence factors.[11] While direct evidence linking all 2-AI derivatives to the agr system is still an active area of research, the observed phenotypes of biofilm inhibition and dispersal strongly suggest a potential modulation of this or related regulatory networks. The diagram below illustrates a simplified model of the agr quorum-sensing system, a likely target for anti-biofilm compounds.
Caption: Simplified schematic of the S. aureusagr quorum-sensing system and potential points of inhibition by 2-aminoimidazole derivatives.
Experimental Determination of IC50 and EC50
To quantitatively assess the anti-biofilm efficacy of 2-AI derivatives, two key parameters are determined: the IC50 and the EC50. The following protocols are based on established methodologies and can be adapted for high-throughput screening.
IC50 Determination: Biofilm Inhibition Assay
The IC50 value represents the concentration of a compound that inhibits 50% of biofilm formation. This is a crucial metric for evaluating a compound's ability to prevent the initial stages of biofilm development.
Caption: Experimental workflow for determining the IC50 of 2-aminoimidazole derivatives against S. aureus biofilm formation.
Detailed Protocol for IC50 Determination:
-
Preparation:
-
Culture S. aureus (e.g., ATCC strains or clinical isolates) in a suitable broth medium (e.g., Tryptic Soy Broth supplemented with glucose) overnight at 37°C.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05-0.1) in fresh medium.
-
In a 96-well flat-bottom microtiter plate, prepare serial dilutions of the 2-AI derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well containing the test compounds.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully aspirate the medium from each well and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Add a crystal violet solution (e.g., 0.1% w/v) to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain from the adherent biofilm.
-
Measure the absorbance of the solubilized stain at a wavelength between 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated relative to the no-treatment control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EC50 Determination: Biofilm Dispersal Assay
The EC50 value is the concentration of a compound required to disperse 50% of a pre-formed, mature biofilm. This parameter is critical for assessing the therapeutic potential of a compound in treating established biofilm-associated infections.
Detailed Protocol for EC50 Determination:
-
Biofilm Formation:
-
Follow the same procedure as for the IC50 assay to grow mature biofilms in a 96-well plate (steps 1 and 2 of the IC50 protocol).
-
-
Compound Treatment:
-
After the initial incubation period for biofilm formation, gently remove the planktonic cells by washing with PBS.
-
Add fresh medium containing serial dilutions of the 2-AI derivatives to the wells with the established biofilms.
-
Incubate the plate for a further period (e.g., 24 hours) to allow the compounds to act on the biofilms.
-
-
Staining and Quantification:
-
Follow the same staining and quantification procedure as described for the IC50 assay (step 3 of the IC50 protocol).
-
-
Data Analysis:
-
The percentage of biofilm dispersal is calculated relative to the untreated, mature biofilm control.
-
Plot the percentage of dispersal against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Comparative Analysis of 2-Aminoimidazole Derivatives
While a comprehensive head-to-head comparison of a wide range of 2-AI derivatives against S. aureus in a single study is not yet available in the public domain, data from various publications allow for a preliminary assessment. The table below summarizes the reported anti-biofilm activities of selected 2-AI derivatives and a comparator from a different chemical class.
| Compound | Target Organism | IC50 | EC50 | Reference |
| H10 (2-AI derivative) | S. aureus | 12 µM | 100 µM | [2] |
| Compound 1 (2-AI/triazole conjugate) | S. aureus (MRSA) | MIC = 64 µg/ml | - | [12] |
| β(2,2)-amino acid derivatives (comparator class) | S. aureus | 5.4 - 42.8 µM | - |
Note: The MIC (Minimum Inhibitory Concentration) for Compound 1 is for planktonic growth, not specifically a biofilm IC50, but indicates antibacterial activity.
From the available data, the 2-AI derivative H10 demonstrates potent biofilm inhibitory activity with an IC50 of 12 µM.[2] Its EC50 for dispersing established biofilms is significantly higher at 100 µM, a common observation as disrupting a mature biofilm is more challenging than preventing its formation.[2] The 2-aminoimidazole/triazole conjugate, Compound 1 , also shows activity against MRSA, and its ability to inhibit and disperse biofilms has been documented, although a specific IC50 for biofilm inhibition is not provided in the cited source.[12] For context, a different class of compounds, β(2,2)-amino acid derivatives, have shown IC50 values for S. aureus biofilm inhibition in the range of 5.4 to 42.8 µM.
Concluding Remarks for the Research Professional
The determination of IC50 and EC50 values is a fundamental first step in the evaluation of novel anti-biofilm agents. The 2-aminoimidazole scaffold represents a promising starting point for the development of new therapeutics to combat the persistent threat of S. aureus biofilm infections. The methodologies outlined in this guide provide a robust framework for the screening and characterization of such compounds.
As a senior application scientist, I emphasize the importance of standardized and reproducible assays. Minor variations in protocol, such as inoculum density, incubation time, and nutrient conditions, can significantly impact the results. Therefore, careful optimization and consistent application of these methods are paramount for generating reliable and comparable data.
The future of anti-biofilm research will likely focus on a multi-pronged approach, combining biofilm inhibitors and dispersants like 2-AI derivatives with conventional antibiotics to enhance their efficacy and overcome resistance. The insights gained from the accurate determination of IC50 and EC50 values will be instrumental in advancing these next-generation therapeutic strategies.
References
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. Available at: [Link]
- Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing biofilms across bacterial order, class, and phylum.
-
Draughn, G. L., Allen, C. L., Routh, P. A., Stone, M. R., Kirker, K. R., Boegli, L., Schuchman, R. M., Linder, K. E., Baynes, R. E., James, G., Melander, C., Pollard, A., & Cavanagh, J. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 153–162. Available at: [Link]
- Rogers, S. A., & Melander, C. (2010). A 2-aminobenzimidazole that inhibits and disperses Gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society, 132(32), 11212–11214.
- Huigens, R. W., 3rd, Richards, J. J., Parise, G., Ballard, T. E., Zeng, W., Deora, R., & Melander, C. (2007). Inhibition of Pseudomonas aeruginosa biofilm formation with bromoageliferin analogues. Journal of the American Chemical Society, 129(22), 6966–6967.
- Ausbacher, D., Fallarero, A., Kujala, J., Määttänen, A., Peltonen, J., Strøm, M. B., & Vuorela, P. M. (2014). Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)
-
Peeters, E., Robijns, S., Dieltjens, M., De Coster, D., Van der Eycken, J., Impellizzeri, F., Lammertyn, J., Steenackers, H., & De Coster, J. (2020). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 11, 589. Available at: [Link]
-
Rogers, S. A., Huigens, R. W., 3rd, Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial agents and chemotherapy, 54(5), 2112–2118. Available at: [Link]
-
Tal-Gan, Y., & Belitsky, B. R. (2018). Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System. Frontiers in Microbiology, 9, 113. Available at: [Link]
-
Sully, E. K., Malachowa, N., Elmore, B. O., Alexander, S. M., Femling, J. K., Gray, B. M., DeLeo, F. R., Otto, M., & Cheung, A. L. (2014). Selective chemical inhibition of agr quorum sensing in Staphylococcus aureus promotes host defense with minimal impact on resistance. PLoS pathogens, 10(6), e1004174. Available at: [Link]
-
Murray, E. J., Crowley, J. R., & Horswill, A. R. (2014). Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections. Expert opinion on investigational drugs, 23(7), 925–934. Available at: [Link]
- Otto, M. (2014). Staphylococcal Biofilms. Microbiology Spectrum, 2(4).
-
Le, K. Y., & Otto, M. (2015). Quorum-sensing regulation in staphylococci—an overview. Frontiers in microbiology, 6, 1174. Available at: [Link]
- Novick, R. P. (2003). Autoinduction and signal transduction in the regulation of staphylococcal virulence. Molecular microbiology, 48(6), 1429–1449.
-
Yu, D., Zhao, L., Xue, T., & Sun, B. (2012). Staphylococcus aureus autoinducer-2 quorum sensing decreases biofilm formation in an icaR-dependent manner. BMC microbiology, 12, 288. Available at: [Link]
- Kavanaugh, J. S., & Horswill, A. R. (2016). Impact of quorum sensing on lifecycle and virulence of Staphylococcus aureus. Current topics in microbiology and immunology, 398, 1–27.
Sources
- 1. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 9. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 11. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 12. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminoimidazole and 2-Aminobenzimidazole Efficacy Against Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Pseudomonas aeruginosa and Biofilm Formation
Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its resilience and pathogenicity is its ability to form biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth renders the bacteria up to 1,000 times more resistant to conventional antibiotics and protects them from the host immune system, leading to persistent and often chronic infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] The urgent need for novel therapeutic strategies has led to the exploration of compounds that can inhibit biofilm formation or disperse existing biofilms, thereby rendering the bacteria more susceptible to conventional antibiotics. Among the promising candidates are molecules based on the 2-aminoimidazole (2-AI) and 2-aminobenzimidazole (2-ABI) scaffolds. This guide provides an in-depth comparison of their efficacy against P. aeruginosa, supported by experimental data and mechanistic insights.
2-Aminoimidazole (2-AI): A Foundation for Biofilm Disruption
The 2-aminoimidazole scaffold is a recurring motif in marine natural products, such as oroidin and bromoageliferin, which have demonstrated antibiofilm properties.[1] Synthetic 2-AI derivatives have been extensively studied for their ability to inhibit and disperse biofilms of a broad range of bacteria, including P. aeruginosa.[2][3][4]
Efficacy and Mechanism of Action
One study on a specific 2-AI variant, designated H10, demonstrated its efficacy against P. aeruginosa biofilms. The half-maximal inhibitory concentration (IC50) for biofilm formation was determined to be 31 µM, while the half-maximal effective concentration (EC50) for dispersing a pre-formed biofilm was 46 µM.[5] Furthermore, 2-AI derivatives have shown synergistic effects with conventional antibiotics, resensitizing multidrug-resistant strains to previously ineffective drugs.[5][7]
However, a critical study directly comparing the core structures revealed that the unsubstituted 2-aminoimidazole scaffold itself displayed no significant inhibitory activity against P. aeruginosa biofilms.[8] This suggests that while the 2-AI core is a valuable pharmacophore, its efficacy is highly dependent on the nature of its substituents.
2-Aminobenzimidazole (2-ABI): A More Potent Scaffold for P. aeruginosa Biofilm Inhibition
The 2-aminobenzimidazole scaffold can be viewed as a more complex derivative of 2-AI, with the imidazole ring fused to a benzene ring. This structural modification appears to be critical for its enhanced activity against P. aeruginosa.
Superior Efficacy and Mechanistic Insights
In a direct comparison, while the 2-AI core was inactive, the basic 2-aminobenzimidazole structure (7) was found to almost completely inhibit P. aeruginosa biofilm formation at a concentration of 100 µM, with an IC50 value of 47 µM.[8] This highlights the crucial role of the aryl component of the 2-ABI structure in its antibiofilm activity.[8]
Further studies have identified several 2-ABI derivatives with even greater potency, achieving approximately 90% biofilm inhibition with lower IC50 values.[8] These compounds have been shown to not only inhibit biofilm formation but also to effectively disperse pre-formed biofilms. For instance, compounds 7 and 21 demonstrated strong biofilm dispersion of around 80%, with half-maximal dispersion (DC50) values of 84 µM and 92 µM, respectively.[8]
The mechanism of action for 2-ABIs in P. aeruginosa is thought to involve, at least in part, the interference with the Las and Rhl quorum sensing (QS) circuits.[8] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it plays a pivotal role in biofilm formation and virulence. By disrupting QS, 2-ABIs can effectively shut down the signaling cascade that leads to mature biofilm development.[8] While some 2-ABI derivatives have shown a zinc-dependent mechanism of action against Gram-positive bacteria, this has not been observed in P. aeruginosa.[8][9]
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for the efficacy of 2-AI and 2-ABI derivatives against P. aeruginosa biofilms.
| Compound Class | Derivative | Biofilm Inhibition (IC50) | Biofilm Dispersion (EC50/DC50) | Reference |
| 2-Aminoimidazole | H10 | 31 µM | 46 µM | [5] |
| Core Scaffold | No significant activity | Not determined | [8] | |
| 2-Aminobenzimidazole | Core Scaffold (7) | 47 µM | 84 µM | [8] |
| Derivative 21 | Lower than 47 µM | 92 µM | [8] |
Experimental Protocols
Biofilm Inhibition Assay (Static Microtiter Plate Method)
This protocol is a standard method for quantifying the inhibition of biofilm formation.
-
Preparation of Bacterial Inoculum: A single colony of P. aeruginosa (e.g., PAO1 strain) is inoculated into a suitable broth medium (e.g., M9 minimal media) and grown overnight at 37°C with shaking. The overnight culture is then diluted to a specific optical density (e.g., OD600 of 0.05) in fresh medium.
-
Compound Preparation: The test compounds (2-AI and 2-ABI derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the growth medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the diluted bacterial culture is added to each well. Then, 100 µL of the compound dilutions are added to the respective wells. Wells with bacteria and medium only serve as a positive control, while wells with medium only serve as a negative control.
-
Incubation: The plate is incubated statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.
-
Quantification with Crystal Violet:
-
The planktonic cells are gently removed from the wells by aspiration.
-
The wells are washed three times with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.
-
The plate is allowed to air dry.
-
150 µL of a 0.1% (w/v) crystal violet solution is added to each well and incubated at room temperature for 15-20 minutes.
-
The excess crystal violet is removed, and the wells are washed again with water.
-
The plate is air-dried completely.
-
150 µL of a solvent (e.g., 30% acetic acid or absolute ethanol) is added to each well to solubilize the bound crystal violet.
-
The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Biofilm Inhibition Assay Workflow
Biofilm Dispersion Assay
This protocol assesses the ability of a compound to break down an established biofilm.
-
Biofilm Formation: Biofilms are first grown in a 96-well microtiter plate as described in the inhibition assay (steps 1, 3, and 4), but without the addition of the test compounds.
-
Removal of Planktonic Cells: After the 24-hour incubation, the planktonic cells are removed, and the wells are washed with a buffer.
-
Compound Treatment: Fresh medium containing the test compounds at various concentrations is added to the wells with the pre-formed biofilms.
-
Second Incubation: The plate is incubated for an additional 24 hours at 37°C.
-
Quantification: The remaining biofilm is quantified using the crystal violet staining method as described in the inhibition assay (step 5).
-
Data Analysis: The amount of dispersed biofilm is determined by comparing the amount of biofilm in the treated wells at 48 hours to the amount of biofilm in control wells at 24 hours (before treatment). The EC50 or DC50 value is calculated from the dose-response curve.
Biofilm Dispersion Assay Workflow
Proposed Mechanism of Action: Disruption of Quorum Sensing
The evidence suggests that 2-aminobenzimidazoles may exert their antibiofilm effect against P. aeruginosa by interfering with its quorum sensing (QS) systems, particularly the Las and Rhl systems. These systems are hierarchical and control the expression of numerous virulence factors and genes essential for biofilm maturation.
Proposed QS Inhibition by 2-ABIs
Conclusion and Future Directions
The comparative analysis of 2-aminoimidazole and 2-aminobenzimidazole scaffolds reveals a clear distinction in their intrinsic efficacy against P. aeruginosa biofilms. While substituted 2-AI derivatives can be potent antibiofilm agents, the core 2-AI structure itself is largely inactive. In contrast, the 2-aminobenzimidazole scaffold demonstrates significant inherent activity, which can be further enhanced through chemical modification. This suggests that the benzimidazole moiety is a key structural feature for potent biofilm inhibition in P. aeruginosa.
The mechanism of action for 2-ABIs, likely involving the disruption of quorum sensing, presents a promising anti-virulence strategy that is less likely to induce resistance compared to bactericidal agents. For researchers and drug development professionals, the 2-aminobenzimidazole scaffold represents a more promising starting point for the development of novel therapeutics to combat persistent P. aeruginosa infections. Future research should focus on optimizing the structure of 2-ABIs to enhance their potency and pharmacokinetic properties, as well as further elucidating their precise molecular targets within the complex regulatory networks of P. aeruginosa.
References
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Synergy of 2-Aminoimidazole Derivatives with Conventional Antibiotics
The rise of multidrug-resistant (MDR) bacteria poses a formidable challenge to global health, compelling the scientific community to explore innovative therapeutic strategies beyond the development of new antibiotics. One of the most promising approaches is combination therapy, where existing antibiotics are paired with non-antibiotic adjuvant compounds. These adjuvants can potentiate the effects of antibiotics, resensitizing resistant strains and combating resilient bacterial communities like biofilms.
Among the diverse classes of adjuvants, 2-aminoimidazole (2-AI) derivatives have emerged as a particularly compelling group.[1][2][3] Originally identified from marine sponges, these small molecules have demonstrated a remarkable ability to inhibit and disperse bacterial biofilms across a wide range of species.[1][4][5] This guide provides an in-depth comparison of the synergistic effects observed when 2-AI derivatives are combined with conventional antibiotics, supported by experimental data and detailed protocols for researchers.
The Core Challenge: Antibiotic Resistance and Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix. This matrix acts as a physical barrier, significantly reducing the penetration of antibiotics and immune cells. Bacteria within a biofilm can be up to 1,000-fold more resistant to antibiotics than their free-floating (planktonic) counterparts.[1][5][6] The National Institutes of Health (NIH) estimates that a staggering three in four bacterial infections are biofilm-based, highlighting the urgent need for antibiofilm strategies.[1]
2-AI derivatives tackle this problem head-on. They are not typically bactericidal on their own, which is advantageous as it may impose less selective pressure for the development of resistance.[6] Instead, they function primarily as biofilm dispersal agents, forcing bacteria back into a more vulnerable planktonic state where they are more susceptible to conventional antibiotics.[1]
Mechanism of Synergy: A Two-Pronged Attack
The synergistic relationship between 2-AI derivatives and antibiotics is rooted in a complementary mechanism of action. The 2-AI compound acts as a "door-opener," disrupting the protective biofilm and, in some cases, altering the bacterial outer membrane, thereby allowing the conventional antibiotic to reach its target and exert its bactericidal or bacteriostatic effect.[1][7]
This process can be visualized as a sequential attack:
Caption: Synergistic workflow of 2-AI derivatives and antibiotics against bacterial biofilms.
This dual approach not only enhances the efficacy of the antibiotic but can also resensitize MDR strains to drugs they had previously developed resistance to.[1][3][4][8]
Comparative Experimental Data: 2-AI Adjuvants in Action
Numerous studies have quantified the synergistic effects of 2-AI derivatives with a variety of antibiotics against clinically relevant pathogens. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to assess these interactions, where a value of ≤ 0.5 typically indicates synergy.[9][10][11]
The table below summarizes key findings from the literature, showcasing the potentiation of different antibiotic classes by 2-AI compounds against both Gram-positive and Gram-negative bacteria.
| 2-AI Derivative | Antibiotic | Bacterial Strain(s) | Key Finding | Reference(s) |
| 2-AI/Triazole Conjugate | Tobramycin | Pseudomonas aeruginosa (PA14, PDO300) | Synergistic biofilm dispersion. | [1] |
| 2-AI/Triazole Conjugate | Colistin | Acinetobacter baumannii | Synergistic biofilm dispersion. | [1] |
| 2-AI/Triazole Conjugate | Novobiocin | Staphylococcus aureus, S. epidermidis | Synergistic biofilm dispersion. | [1] |
| 2-AI/Triazole Conjugate | Penicillin G | Methicillin-Resistant S. aureus (MRSA) | 8-fold drop in MIC for Penicillin G. | [1] |
| 2-AI/Triazole Conjugate | Methicillin | Methicillin-Resistant S. aureus (MRSA) | 4-fold drop in MIC for Methicillin. | [1] |
| Aryl 2-AI Adjuvants | Clarithromycin | Acinetobacter baumannii (MDR) | Potentiates macrolide activity against Gram-negative bacteria. | [7] |
| Dimeric 2-AIs | Clarithromycin | Acinetobacter baumannii 5075 | Lowers clarithromycin MIC from 32 µg/mL to 1 µg/mL. | [7] |
| 2-AI Compound H10 | Multiple | P. aeruginosa, S. aureus | Resensitizes bacteria to antibiotics; non-bactericidal. | [6] |
| 2-Aminothiazole | β-Lactams | Biofilm-embedded MRSA & MSSA | Synergistic activity with FICI values as low as 0.193. | [12] |
Experimental Protocol: The Checkerboard Assay
To quantitatively assess the synergy between a 2-AI derivative and a conventional antibiotic, the checkerboard microdilution assay is a widely accepted in vitro method.[13][14][15] This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).[15] Its composition is well-defined and supports the growth of most common pathogens.
-
Inoculum: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells. This ensures reproducibility and that the antibiotic effect is not overwhelmed by an overly dense bacterial population.[13]
-
Serial Dilutions: Two-fold serial dilutions are used to test a wide range of concentrations for both compounds, allowing for a precise determination of the MIC.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the 2-AI derivative (Drug A) and the antibiotic (Drug B) in a suitable solvent (e.g., DMSO or sterile water).[15]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of MHB to all wells.
-
In Row H, create serial two-fold dilutions of Drug A (from columns 1-10). This row will determine the MIC of Drug A alone.
-
In Column 12, create serial two-fold dilutions of Drug B (from rows A-G). This column will determine the MIC of Drug B alone.
-
Across the rest of the plate (columns 1-10, rows A-G), create two-dimensional serial dilutions. Add 100 µL of Drug A at 2x the desired final concentration to each well in a column, then perform serial dilutions across the rows with Drug B. This creates a matrix of combination concentrations.[16]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for sterility controls) with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (MHB + inoculum, no drugs) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone (the lowest concentration showing no visible growth in Row H and Column 12).
-
Identify the MIC of each drug in combination for each well that shows no growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
Calculate the FICI by summing the individual FICs: FICI = FIC of A + FIC of B.[9][17]
-
-
Interpretation:
The workflow for this assay is visualized below.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Conclusion and Future Perspectives
The combination of 2-aminoimidazole derivatives with conventional antibiotics represents a powerful and validated strategy to combat multidrug-resistant and biofilm-forming bacteria. By disrupting the primary defense mechanism of these resilient pathogens, 2-AIs effectively lower the required therapeutic dose of antibiotics, restore the efficacy of older drugs, and offer a promising path to overcoming infections that are currently difficult or impossible to treat.[1]
Future research should focus on optimizing the structure of 2-AI derivatives to enhance their biofilm dispersal activity and reduce potential toxicity.[7] Furthermore, in vivo studies and clinical trials are the necessary next steps to translate the promising in vitro results into tangible therapeutic options for patients suffering from chronic and persistent bacterial infections.
References
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. PubMed. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. [Link]
-
Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative. (2018). Conference of Research Workers in Animal Diseases. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. RTI International. [Link]
-
Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]
-
D'Accolti, M., et al. (2022). New and simplified method for drug combination studies by checkerboard assay. MethodsX - NIH. [Link]
-
2-Aminoimidazoles that have antibiofilm and antibiofouling properties. ResearchGate. [Link]
-
Hansen, J. L. (2021). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy - NIH. [Link]
-
GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index. GARDP Revive. [Link]
-
Worthington, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases. [Link]
-
Celen, M. B., & Telli, M. (2020). Improved β-Lactam Susceptibility Against ica-Dependent Biofilm-Embedded Staphylococcus aureus by 2-Aminothiazole. PubMed. [Link]
Sources
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents | RTI [rti.org]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. Improved β-Lactam Susceptibility Against ica-Dependent Biofilm-Embedded Staphylococcus aureus by 2-Aminothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
The Dawn of a New Adjuvant: A Comparative Guide to the Efficacy of 2-Aminoimidazole Analogs Against Multidrug-Resistant Bacteria
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The ability of these pathogens to form resilient biofilms, communities of bacteria encased in a self-produced matrix, renders conventional antibiotic therapies increasingly ineffective. Bacteria within a biofilm can be up to 1,000-fold more resistant to antibiotics than their free-living, planktonic counterparts[1][2]. This guide provides an in-depth comparison of a promising class of molecules, the 2-aminoimidazole (2-AI) analogs, that are not only potent anti-biofilm agents but also function as powerful adjuvants, resensitizing MDR bacteria to existing antibiotics.
The Achilles' Heel of Bacterial Defenses: The Anti-Biofilm Mechanism of 2-Aminoimidazoles
Unlike traditional antibiotics that aim to kill bacteria directly, many 2-AI analogs employ a more subtle yet highly effective strategy: the disruption of bacterial cooperation. Their primary mechanism of action is the inhibition of biofilm formation and the dispersal of established biofilms[3][4]. This is a crucial advantage, as it is a non-bactericidal mechanism that is less likely to impose selective pressure for the development of resistance[5].
The anti-biofilm activity of 2-AI compounds has been linked to the downregulation of genes essential for the production of the extracellular polymeric substance (EPS), the protective matrix of the biofilm[3][6]. For example, in Salmonella, 2-AIs have been shown to decrease the expression of genes like csgD, csgB, and adrA, which are critical for EPS formation[6]. Furthermore, emerging evidence suggests that 2-AIs can interact with and modulate bacterial two-component systems, which are key signaling pathways that regulate virulence, biofilm formation, and antibiotic resistance[7][8].
Below is a diagram illustrating the proposed mechanism of action of 2-aminoimidazole analogs in disrupting bacterial biofilms and resensitizing bacteria to antibiotics.
Caption: Mechanism of 2-aminoimidazole analogs against bacterial biofilms.
A Synergistic Alliance: Restoring the Efficacy of Conventional Antibiotics
One of the most significant findings in the study of 2-AI analogs is their ability to work synergistically with conventional antibiotics to eradicate MDR bacterial infections.[1][2][9] These compounds can resensitize resistant strains, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to antibiotics that were previously ineffective[1][9][10]. This adjuvant property opens up new avenues for combination therapies, potentially extending the lifespan of our existing antibiotic arsenal.
The synergistic effect is largely attributed to the anti-biofilm action of the 2-AI analogs. By dispersing the protective biofilm, the bacteria are returned to a more vulnerable planktonic state, where they are once again susceptible to the action of conventional antibiotics[1].
Comparative Efficacy of 2-Aminoimidazole Analogs: A Data-Driven Overview
The following table summarizes the reported efficacy of various 2-AI analogs against a range of multidrug-resistant bacteria. The data highlights their potent anti-biofilm activity and their ability to lower the minimum inhibitory concentration (MIC) of conventional antibiotics.
| 2-AI Analog | Target Organism(s) | Key Findings | Reference(s) |
| 2-Aminoimidazole/Triazole (2-AIT) Conjugate (Compound 1) | Staphylococcus aureus (including MRSA), Acinetobacter baumannii (MDR), Pseudomonas aeruginosa, Bordetella bronchiseptica | Potently inhibits and disperses biofilms; resensitizes MRSA and MDR A. baumannii to conventional antibiotics; causes a 3-orders-of-magnitude increase in biofilm dispersion in S. aureus.[1] | [1] |
| H10 (Oroidin Derivative) | Pseudomonas aeruginosa, Staphylococcus aureus | Non-bactericidal; resensitizes antibiotic-resistant S. aureus to penicillin/streptomycin; promotes wound healing in in vitro models.[5] | [5] |
| Dimeric 2-AIs | Acinetobacter baumannii | Highly active macrolide adjuvants; lower the clarithromycin MIC against A. baumannii to or below the gram-positive breakpoint level; exhibit considerably reduced mammalian cell toxicity.[11] | [11] |
| Aryl 2-AIs (Compounds 1 and 7) | Acinetobacter baumannii (MDR and susceptible strains) | Sensitize A. baumannii to aminoglycoside antibiotics; lower the tobramycin MIC against a resistant strain from 128 µg/mL to 2 µg/mL at 30 µM.[12] | [12] |
| 5,6-dimethyl 2-aminobenzimidazole (2-ABI) (Compound 21) | Pseudomonas aeruginosa | One of the most active P. aeruginosa biofilm inhibitors reported, with an IC50 of 4.0 µM; capable of both inhibiting biofilm formation and dispersing preformed biofilms.[13] | [13] |
| SPAR | Pseudomonas aeruginosa (MDR), Staphylococcus aureus (MRSA), Acinetobacter baumannii (MDR) | Successful biofilm modulator against all tested strains; resensitizes highly resistant bacterial strains to common antibiotics; relatively non-toxic in cellular and model organism systems.[14] | [14] |
Experimental Protocols: A Guide to Evaluating 2-AI Analog Efficacy
The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of 2-aminoimidazole analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-AI analog in the appropriate broth.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the 2-AI analog that completely inhibits visible bacterial growth.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the ability of a compound to prevent biofilm formation.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Methodology:
-
Preparation of Bacterial Culture: Grow the test bacterium in a suitable broth overnight at 37°C.
-
Plate Setup: Add serial dilutions of the 2-AI analog to the wells of a 96-well microtiter plate.
-
Inoculation: Add the diluted overnight culture to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the plate with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Drying: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add an appropriate solvent (e.g., 95% ethanol) to each well to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of biofilm inhibition relative to the positive control.
Conclusion
2-Aminoimidazole analogs represent a paradigm shift in the fight against multidrug-resistant bacteria. Their ability to disrupt biofilms and resensitize bacteria to conventional antibiotics offers a promising strategy to overcome the limitations of current antimicrobial therapies. The data presented in this guide underscores the significant potential of these compounds as adjuvants in combination therapies. Further research and development in this area are critical to unlocking their full therapeutic potential and addressing the urgent threat of antibiotic resistance.
References
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118. [Link]
-
Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Chemical Synthesis and Biological Screening of 2-Aminoimidazole-Based Bacterial and Fungal Antibiofilm Agents. PubMed, 30(2), 289-300. [Link]
-
Blackledge, M. S., Worthington, R. J., & Melander, C. (2013). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Dovepress, 6, 457–465. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]
-
Thompson, R. J., Blackwell, K. T., & Melander, C. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. bioRxiv. [Link]
-
Blackwell, K. T., Thompson, R. J., & Melander, C. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. MDPI. [Link]
-
Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. [Link]
-
Boulangé, A., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. Bioorganic & Medicinal Chemistry Letters, 21(22), 6751-5. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489. [Link]
-
Amalaradjou, M. A., Venkitanarayanan, K., & Sapi, E. (2011). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PLoS ONE, 6(5), e19863. [Link]
-
Blackledge, M. S., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Bioorganic & Medicinal Chemistry Letters, 22(3), 1377-1381. [Link]
-
Milton, M. E., et al. (2018). Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. Frontiers in Cellular and Infection Microbiology, 8, 33. [Link]
-
Patil, S. P., et al. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(4), 50-54. [Link]
-
Peeters, E., et al. (2020). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 11, 182. [Link]
-
Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. MDPI. [Link]
-
Milton, M. E., et al. (2018). Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. PubMed Central. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. KU ScholarWorks. [Link]
-
Kuster, C., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci from goat mastitis. Journal of Dairy Science, 101(9), 8343-8353. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PubMed Central. [Link]
-
Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]
- 8. Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents | RTI [rti.org]
- 11. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants [mdpi.com]
- 13. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biocompatibility of 2-Aminoimidazole Coated Implants
For researchers, scientists, and drug development professionals, the prevention of implant-associated infections is a paramount challenge in the development of new medical devices. The ideal implant coating should not only deter microbial colonization but also exhibit excellent biocompatibility, promoting seamless integration with host tissue without eliciting a significant inflammatory response. This guide provides an in-depth comparison of the in vivo performance of a novel class of anti-biofilm agents, 2-aminoimidazoles (2-AIs), against established alternatives such as hydroxyapatite and silver coatings.
The Rise of Anti-Biofilm Strategies: A Paradigm Shift from Bactericidal Coatings
Orthopedic and dental implants, typically made from materials like titanium alloys, provide an ideal surface for bacterial adhesion and subsequent biofilm formation.[1][2] These biofilms create a protective shield for bacteria, rendering them highly tolerant to antibiotics and the host's immune system.[1][2] This challenge has driven the development of various antimicrobial coatings.
Traditional approaches have often relied on bactericidal agents that kill microbes upon contact or through the release of active compounds. However, this strategy carries the inherent risk of promoting antibiotic resistance. A more recent and nuanced approach focuses on disrupting the mechanisms of biofilm formation itself. 2-Aminoimidazole (2-AI) and its derivatives have emerged as a promising class of molecules that inhibit and disperse bacterial biofilms without being bactericidal.[3] This non-lethal mechanism of action is less likely to impose a strong selective pressure for the development of resistance.
2-AIs function by interfering with bacterial quorum sensing and the production of the extracellular polymeric substance (EPS), which is the primary structural component of biofilms.[4] By preventing biofilm formation, 2-AI coatings can maintain bacteria in their more vulnerable planktonic state, potentially increasing their susceptibility to conventional antibiotics.[5]
Comparative In Vivo Performance: 2-AI Coatings vs. Alternatives
This section compares the in vivo biocompatibility of 2-aminoimidazole coated implants with uncoated titanium and two widely used alternatives: hydroxyapatite and silver-based coatings. The comparison is based on key performance indicators including osseointegration, inflammatory response, and antimicrobial efficacy.
Uncoated Titanium: The Baseline for Comparison
Commercially pure titanium and its alloys are the gold standard for implantable medical devices due to their excellent mechanical properties and general biocompatibility. However, their surfaces are biologically inert and do not actively promote tissue integration or prevent bacterial colonization. The in vivo response to uncoated titanium is characterized by a transient and moderate inflammatory response immediately following implantation, which is a normal part of the healing process.[6] This initial inflammation is typically followed by a process of osseointegration, where bone tissue grows in direct contact with the implant surface.
2-Aminoimidazole (2-AI) Coated Implants: A Focus on Biocompatibility and Anti-Biofilm Activity
A key study on a 5-aryl-2-aminoimidazole (2-AI) based antibiofilm coating covalently bonded to a titanium surface demonstrated excellent in vivo biocompatibility in a rabbit osteotomy model.[2][7] Histological evaluation after 8 weeks showed no negative impact on fracture healing or osseointegration compared to uncoated titanium implants.[2][7] Both coated and uncoated implants exhibited a low and comparable amount of inflammatory cell infiltration, indicating that the 2-AI coating does not elicit a significant foreign-body response.[2][7]
The primary advantage of the 2-AI coating lies in its potent anti-biofilm properties. In vitro studies have shown a significant reduction in biofilm formation of clinically relevant pathogens like Staphylococcus aureus on 2-AI coated surfaces.[2][4] Furthermore, the anti-biofilm effect of the coating was found to be synergistic with the antibiotic cefuroxime.[2]
Hydroxyapatite (HA) Coated Implants: Enhancing Osseointegration
Hydroxyapatite [Ca10(PO4)6(OH)2] is a calcium phosphate ceramic that is a major component of natural bone. HA coatings are applied to metallic implants to enhance their osteoconductive properties, meaning they provide a scaffold that encourages bone growth and improves the rate and extent of osseointegration.[8] In vivo studies have shown that HA coatings can lead to a greater bone-to-implant contact area compared to uncoated titanium implants.
While beneficial for osseointegration, the inflammatory response to HA coatings can be influenced by particle size and morphology.[9] Some studies have reported that HA-coated implants can induce a minor release of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Silver (Ag) Coated Implants: A Broad-Spectrum Antimicrobial Approach
Silver has long been recognized for its broad-spectrum antimicrobial properties. Silver-based coatings on implants aim to prevent infections by releasing silver ions, which are toxic to a wide range of bacteria.[11] In vivo studies have demonstrated the efficacy of silver coatings in preventing implant-associated infections, even against anaerobic bacteria.[7] These studies have also shown a reduction in inflammatory markers such as C-reactive protein and IL-6 in the presence of silver-coated implants compared to uncoated controls in an infection model.[7][11]
However, a primary concern with silver coatings is the potential for cytotoxicity to host cells if the concentration of released silver ions is too high.[11] Therefore, controlling the release kinetics of silver is crucial to balance antimicrobial efficacy with biocompatibility.[5] Studies have shown that with optimized silver content, these coatings can be biocompatible and not impede osseointegration.[5][12]
Quantitative Data Summary
| Implant Coating | Key In Vivo Findings | Inflammatory Response | Osseointegration | Antimicrobial Efficacy |
| Uncoated Titanium | Baseline control | Transient, moderate inflammation post-surgery.[6] | Good osseointegration over time.[2] | No inherent antimicrobial properties. |
| 2-Aminoimidazole (2-AI) | Excellent biocompatibility in a rabbit model.[2][7] | Low and similar inflammatory cell infiltration compared to uncoated titanium.[2][7] | No negative impact on fracture healing or osseointegration.[2][7] | Potent anti-biofilm activity without being bactericidal.[2][4] |
| Hydroxyapatite (HA) | Enhanced bone-to-implant contact. | Can induce minor pro-inflammatory cytokine release (TNF-α, IL-6).[10] | Promotes faster and more extensive osseointegration.[8] | No inherent antimicrobial properties. |
| Silver (Ag) | Effective in preventing infections.[7] | Can reduce inflammatory markers (CRP, IL-6) in infection models.[7][11] | Biocompatible and supports osseointegration at optimized concentrations.[5][12] | Broad-spectrum bactericidal activity.[11] |
Experimental Protocols for In Vivo Biocompatibility Assessment
The following protocols are based on established methodologies and align with the principles outlined in the ISO 10993 standards for the biological evaluation of medical devices.
In Vivo Implantation Model (Rabbit Osteotomy)
This model is suitable for evaluating both osseointegration and the local tissue response to orthopedic implants.
Caption: Workflow for in vivo biocompatibility testing in a rabbit osteotomy model.
Detailed Steps:
-
Animal Model: Skeletally mature New Zealand White rabbits are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implant Groups: At a minimum, an experimental group (e.g., 2-AI coated implants) and a control group (e.g., uncoated titanium implants) should be included.
-
Surgical Procedure:
-
Administer general anesthesia.
-
Create a standardized mid-diaphyseal osteotomy in a long bone (e.g., humerus or femur).
-
Fix the osteotomy with the respective implant (e.g., bone plate and screws).
-
Close the surgical site in layers.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals daily for signs of infection, inflammation, and general well-being.
-
Endpoint Analysis (e.g., 8 weeks):
-
Euthanize the animals.
-
Harvest the implanted bone segment.
-
Perform radiographic analysis (X-ray, micro-CT) to assess fracture healing and bone formation.
-
Conduct biomechanical testing (e.g., pull-out tests) to quantify the strength of osseointegration.
-
Process the tissue for histological analysis.
-
Histological and Immunohistochemical Analysis
This analysis provides a detailed microscopic evaluation of the tissue response at the implant interface.
Caption: Workflow for histological and immunohistochemical analysis of peri-implant tissue.
Detailed Steps:
-
Tissue Preparation:
-
Fix the explanted tissue in 10% neutral buffered formalin.
-
Decalcify bone samples using a suitable agent (e.g., EDTA).
-
Process the tissue through graded alcohols and embed in paraffin wax.
-
Cut thin sections (5-7 µm) using a microtome.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, cell types, and the presence of inflammatory infiltrates.
-
Masson's Trichrome: To visualize collagen deposition and assess fibrous capsule formation.
-
Immunohistochemistry (IHC): Use specific antibodies to identify and quantify different cell populations, such as macrophages (e.g., anti-CD68), T-lymphocytes (e.g., anti-CD3), and neutrophils.
-
-
Quantitative Analysis:
-
Use image analysis software to quantify the thickness of the fibrous capsule, the percentage of bone-to-implant contact, and the density of different inflammatory cell types in the peri-implant tissue.
-
Conclusion and Future Directions
The in vivo data strongly support the excellent biocompatibility of 2-aminoimidazole coated implants. They do not interfere with normal bone healing and osseointegration and do not provoke a significant inflammatory response compared to the gold standard, uncoated titanium. The key advantage of 2-AI coatings is their non-bactericidal, anti-biofilm mechanism, which represents a significant step forward in combating implant-associated infections without contributing to the growing problem of antibiotic resistance.
While hydroxyapatite coatings excel at promoting osseointegration and silver coatings offer potent broad-spectrum antimicrobial activity, they each have limitations that 2-AI coatings may overcome. Future research should focus on direct, head-to-head in vivo comparisons of these coating technologies, including long-term studies to assess the durability of the anti-biofilm effect and the continued biocompatibility of 2-AI coated implants. Additionally, quantitative analysis of a broader range of inflammatory cytokines at the implant site would provide a more detailed understanding of the host response to these novel materials.
References
-
Coppola, G., Onsea, J., Moriarty, T. F., Nehrbass, D., Constant, C., Zeiter, S., ... & Metsemakers, W. J. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology, 12, 658521. [Link]
-
Rogers, S. A., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial agents and chemotherapy, 54(12), 5326–5328. [Link]
-
Coppola, G., Onsea, J., Moriarty, T. F., Nehrbass, D., Constant, C., Zeiter, S., ... & Metsemakers, W. J. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. PubMed Central. [Link]
-
Coppola, G., Onsea, J., Moriarty, T. F., Nehrbass, D., Constant, C., Zeiter, S., ... & Metsemakers, W. J. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. ResearchGate. [Link]
-
Coppola, G., Onsea, J., Moriarty, T. F., Nehrbass, D., Constant, C., Zeiter, S., ... & Metsemakers, W. J. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers. [Link]
-
Rogers, S. A., & Melander, C. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Bioorganic & medicinal chemistry letters, 22(3), 1435–1438. [Link]
- Kienapfel, H., Sprey, C., Wilke, A., & Griss, P. (1999). Implant fixation by bone ingrowth. The Journal of arthroplasty, 14(3), 355–368.
- Laquerriere, P., Grandjean-Laquerriere, A., Jallot, E., Balossier, G., Frayssinet, P., & Guenounou, M. (2003). Importance of hydroxyapatite particles characteristics on cytokines production by human monocytes in vitro.
- BenchChem. (2025).
- International Organization for Standardization. (2018). ISO 10993-1: Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. ISO.
- Rogers, S. A., & Melander, C. (2010). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties.
- Søballe, K., Hansen, E. S., Brockstedt-Rasmussen, H., & Bünger, C. (1991). Hydroxyapatite coating enhances fixation of porous coated implants. A comparison in dogs between press fit and noninterference fit. Acta orthopaedica Scandinavica, 62(2), 143–147.
- champagnepapi, & Mitragotri, S. (2017).
-
Bael, S. V., & Chai, Y. C. (2024). Biocompatibility Analysis of the Silver-Coated Microporous Titanium Implants Manufactured with 3D-Printing Technology. MDPI. [Link]
-
Brodbeck, W. G., Macewan, M., Colton, E., Anderson, J. M., & Ziats, N. P. (2001). In vivo cytokine-associated responses to biomaterials. Cytokine, 16(4), 148–155. [Link]
- de Rezende, D. C. L., da Silva, J. V. L., de Faria, J. C. C., de Oliveira, A. V., & de Mello, E. D. (2024). Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. Acta Cirurgica Brasileira, 39, e391811.
- vivo Science. (n.d.). Testing of Medical Devices - ISO 10993. vivo Science.
- Medical Device and Diagnostic Industry. (2024). Ensuring Biocompatibility in Medical Devices. MDDI Online.
- Al-Sammarraie, M. S., & Al-Bayati, W. M. H. (2025). Biomedical Implant Coating for Improving Mechanical-Biological Properties: in vivo Study.
- Lee, J. H., Kim, H. E., & Shin, K. H. (2013). Hydroxyapatite-coated magnesium implants with improved in vitro and in vivo biocorrosion, biocompatibility, and bone response. Journal of biomedical materials research. Part A, 101(11), 3177–3186.
- Al-Ansari, A., Gulab, N., Arora, H., & Khamis, M. F. (2021). The biocompatibility of silver and nanohydroxyapatite coatings on titanium dental implants with human primary osteoblast cells. Journal of materials science.
- de Oliveira, G. J. P. L., & de Vasconcellos, L. M. R. (2025). Hydroxyapatite coatings versus osseointegration in dental implants: A systematic review. The Journal of Prosthetic Dentistry, 134(1), 92–99.
-
Hotchkiss, K. M., & Reddy, G. B. (2018). Surface Characteristics on Commercial Dental Implants Differentially Activate Macrophages In Vitro and In Vivo. Journal of oral implantology, 44(6), 426–435. [Link]
-
Biguetti, C. C., & Cavalcanti, B. N. (2020). Effects of Titanium Corrosion Products on In Vivo Biological Response: A Basis for the Understanding of Osseointegration Failures Mechanisms. Frontiers in immunology, 11, 584458. [Link]
- Ding, T., & Wang, Y. (2011).
-
Hotchkiss, K. M., & Reddy, G. B. (2018). Surface Characteristics on Commercial Dental Implants Differentially Activate Macrophages In Vitro and In Vivo. National Institutes of Health. [Link]
- Hamlet, S. M., & Ivanovski, S. (2021). Titanium Implant Surface Effects on Adherent Macrophage Phenotype: A Systematic Review.
-
Biguetti, C. C., & Cavalcanti, B. N. (2020). Effects of Titanium Corrosion Products on In Vivo Biological Response: A Basis for the Understanding of Osseointegration Failures Mechanisms. Frontiers in Immunology. [Link]
- Bratu, E., & Anghel, A. (2010). Comparative in vivo evaluation of two titaniul implants biocompatibility.
- Zhang, Q., & Chen, G. (2013). Histological response to and immunogenicity of different material patches implanted in rabbit abdominal walls. Bio-medical materials and engineering, 23(3), 197–206.
-
Al-Falahi, A. M., & Al-Saeed, M. H. (2019). Histological assessment of the efficiency of rabbit serum in healing skin wounds. Veterinary world, 12(1), 143–148. [Link]
- Hendriks, T., & Mastboom, W. J. (1990). Histological features of wound repair: a comparison between experimental ileal and colonic anastomoses. The British journal of surgery, 77(10), 1162–1167.
- Al-Dhahir, A. H. A., & Al-Hadithy, H. H. A. (2025). Histological and Histomorphomitrical Evaluation of Rabbit Oral Cavity Wound Healing by Feeding Absorbable Amino Acid.
- Behlau, M., & Gonçalves, M. I. R. (2009). Histologic behavior of the inflammatory process in autologous fat implantation in rabbit vocal folds. The Laryngoscope, 119(5), 1012–1017.
Sources
- 1. In-vivo comparisons of clot formation on titanium and hydroxyapatite-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inferior Survival of Hydroxyapatite versus Titanium-coated Cups at 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Long-term Silver Release from Surface Modified Porous Titanium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Titanium Corrosion Products on In Vivo Biological Response: A Basis for the Understanding of Osseointegration Failures Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The shape and size of hydroxyapatite particles dictate inflammatory responses following implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyapatite-Coated SPIONs and Their Influence on Cytokine Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ionic silver coating prevents implant-associated infection by anaerobic bacteria in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to 2-Aminoimidazole Alkaloids as Anti-Biofilm Agents: Structure-Activity Relationship and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, often thriving within protective biofilm communities, presents a critical challenge to modern medicine. An estimated 80% of all bacterial infections are associated with biofilms, which can be up to 1,000-fold more resistant to conventional antibiotics than their free-floating counterparts.[1][2] This reality has spurred the search for novel therapeutic strategies that target biofilm formation and integrity. Among the most promising candidates are the 2-aminoimidazole (2-AI) alkaloids, a class of marine natural products and their synthetic derivatives that exhibit potent anti-biofilm activity across a broad spectrum of bacterial species.[1][3]
This guide provides an in-depth comparison of 2-AI alkaloids as anti-biofilm agents, focusing on their structure-activity relationships (SAR). We will explore how chemical modifications to the core 2-AI scaffold influence efficacy, delve into the mechanistic underpinnings of their action, and provide detailed, field-proven experimental protocols for their evaluation.
The 2-Aminoimidazole Scaffold: A Privileged Structure for Biofilm Disruption
The 2-aminoimidazole moiety is the key pharmacophore responsible for the anti-biofilm activity of this class of compounds.[4][5] Natural products like oroidin, bromoageliferin, and batzelladine, isolated from marine sponges, have served as the inspiration for the development of extensive libraries of synthetic 2-AI derivatives.[1][6] These compounds have demonstrated the ability to both inhibit the initial formation of biofilms and disperse pre-existing ones, often without exhibiting direct bactericidal activity, which may reduce the likelihood of resistance development.[2][4][7]
The general mechanism of action for many 2-AI compounds is believed to involve the modulation of bacterial signaling pathways that control the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. For instance, some 2-AI derivatives have been shown to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development.[8]
Structure-Activity Relationship: Decoding the Molecular Determinants of Efficacy
Systematic modifications of the 2-AI scaffold have revealed critical structural features that govern their anti-biofilm potency and spectrum of activity. The following sections dissect the key SAR findings for different classes of 2-AI alkaloids.
Oroidin and its Analogs
Oroidin, a foundational 2-AI alkaloid, features a 2-aminoimidazole ring linked to a dibrominated pyrrolecarboxamide moiety.[4] SAR studies on oroidin analogs have demonstrated that both the 2-AI core and the brominated pyrrole are crucial for activity against Pseudomonas aeruginosa.[4][5]
-
The 2-Aminoimidazole Core: The presence of the 2-AI motif is essential for anti-biofilm activity.
-
The Pyrrole Moiety: Dibromination of the pyrrole ring is a key determinant of potency.[4]
-
The Linker: The nature of the linker connecting the 2-AI and pyrrole units can be modified. For instance, "reverse amide" analogs, where the amide bond orientation is flipped, have shown enhanced activity against P. aeruginosa and Acinetobacter baumannii.[6][9]
| Compound | Modification | Target Organism(s) | Key Finding | Reference |
| Oroidin | Natural Product | Pseudomonas aeruginosa | Moderate biofilm inhibitor. | [5] |
| Reverse Amide Oroidin Analogs | Amide bond reversal | P. aeruginosa, A. baumannii | Increased potency in biofilm inhibition and dispersion. | [6][9] |
| Indole-based Oroidin Analogs | Indole replaces dibromopyrrole | MRSA, Streptococcus mutans | Indole acts as a successful dibromopyrrole mimetic. | [10] |
5-Aryl-2-Aminoimidazoles
This synthetic class of 2-AI derivatives has been extensively explored. The introduction of an aryl group at the 5-position of the imidazole ring has yielded compounds with potent inhibitory effects against a range of Gram-negative and Gram-positive bacteria.[11][12]
-
The Aryl Substituent: The nature and substitution pattern of the aryl ring significantly impact activity. Halogen substitutions (F, Cl, Br) on the phenyl ring have been shown to enhance anti-biofilm efficacy.[11]
-
N1 and N2-Substitution: Dimerization of 5-aryl-2-aminoimidazoles through alkyl linkers at the N1 or N2 positions can dramatically increase anti-biofilm activity against Salmonella Typhimurium, Escherichia coli, and Staphylococcus aureus.[11]
2-Aminobenzimidazoles (2-ABIs)
Replacing the imidazole ring with a benzimidazole core has led to the discovery of potent biofilm inhibitors. These compounds have shown particularly strong activity against P. aeruginosa.[13]
-
Aryl Group Substitutions: Halide and methyl substitutions on the aryl portion of the 2-ABI scaffold can increase potency.[13]
Below is a diagram illustrating the key structural features of 2-AI alkaloids and their impact on anti-biofilm activity.
Caption: Key structural modifications of the 2-aminoimidazole scaffold influencing anti-biofilm activity.
Comparative Efficacy and Synergistic Potential
Different 2-AI derivatives exhibit varying degrees of efficacy against different bacterial species. For example, while oroidin analogs with a dibrominated pyrrole are potent against P. aeruginosa, indole-based analogs show promise against MRSA and S. mutans.[4][10] Furthermore, a significant advantage of many 2-AI compounds is their ability to act synergistically with conventional antibiotics.[1][3] These compounds can resensitize multidrug-resistant strains to antibiotics to which they were previously resistant, offering a promising avenue for combination therapies.[1]
Experimental Protocols for Evaluating Anti-Biofilm Activity
To facilitate research and development in this area, we provide detailed protocols for three standard methods used to assess the anti-biofilm properties of 2-AI alkaloids.
Crystal Violet (CV) Biofilm Inhibition Assay
This high-throughput method is used to quantify the ability of a compound to inhibit biofilm formation.
Principle: Crystal violet stains the extracellular matrix of the biofilm, and the amount of bound dye is proportional to the total biofilm biomass.
Protocol:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the target bacterium in a suitable medium (e.g., Tryptic Soy Broth - TSB). Dilute the culture to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.[14]
-
Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.[14]
-
Compound Addition: Add 100 µL of the 2-AI compound at various concentrations (in duplicate or triplicate) to the wells. Include a vehicle control (no compound) and a negative control (sterile medium only).[14]
-
Incubation: Cover the plate and incubate statically at the optimal growth temperature (e.g., 37°C) for 24-48 hours.[14]
-
Washing: Carefully discard the planktonic culture and gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.[14]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
-
Washing: Discard the crystal violet solution and wash the plate three to four times with sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.[14]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a plate reader.[14]
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Calgary Biofilm Device (CBD) for MBEC Assay
The Calgary Biofilm Device is used to determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15][16]
Principle: Biofilms are grown on 96 pegs of a lid, which can then be transferred to a plate containing different concentrations of the test compound.
Protocol:
-
Biofilm Formation: Inoculate the wells of the 96-well plate of the CBD with the bacterial culture and place the peg lid on top. Incubate on a shaker to allow biofilm formation on the pegs.[17]
-
Rinsing: After incubation, rinse the peg lid in a plate containing PBS to remove planktonic bacteria.[17]
-
Challenge Plate: Transfer the peg lid to a 96-well plate containing serial dilutions of the 2-AI compound. Incubate for a specified time (e.g., 24 hours).[15]
-
Recovery: After the challenge, rinse the peg lid again in PBS. Place the lid in a new 96-well plate containing fresh growth medium.
-
Sonication and Plating: Break off the pegs and place them in tubes with media. Sonicate to dislodge the biofilm bacteria and perform viable cell counts by plating serial dilutions.[15]
-
MBEC Determination: The MBEC is the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.[15]
Caption: Workflow for the Calgary Biofilm Device MBEC assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilms and the assessment of cell viability within the biofilm structure.[18]
Principle: Fluorescent dyes are used to stain different components of the biofilm (e.g., live/dead cells, extracellular matrix), which are then imaged in optical sections to reconstruct a 3D image.
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or flow cells).[19]
-
Treatment: Treat the biofilms with the 2-AI compound at the desired concentration and for the desired duration.
-
Staining: Stain the biofilm with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).[20]
-
Imaging: Acquire z-stack images of the biofilm using a confocal microscope.[19][20]
-
Image Analysis: Use image analysis software to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[18][20]
Caption: Workflow for Confocal Laser Scanning Microscopy of biofilms.
Conclusion and Future Directions
2-Aminoimidazole alkaloids represent a versatile and potent class of anti-biofilm agents with significant therapeutic potential. A deep understanding of their structure-activity relationships is crucial for the rational design of new derivatives with improved efficacy, broader spectrum of activity, and favorable pharmacological properties. The ongoing exploration of novel 2-AI scaffolds, coupled with their potential for synergistic application with existing antibiotics, offers a promising strategy to combat the growing threat of biofilm-associated infections. Further research into their precise molecular targets and mechanisms of action will undoubtedly pave the way for the clinical translation of these exciting compounds.
References
-
Rogers, S. A., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2114–2121. [Link]
-
Healey, R. S., Zeng, D., & Anderson, K. L. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci (CNS) isolated from goat mastitis. Journal of Dairy Science, 101(Supplement 2), 204. [Link]
-
D’Hondt, M., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. Bioorganic & Medicinal Chemistry Letters, 21(22), 6751–6755. [Link]
-
Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. Retrieved January 5, 2026, from [Link]
-
Oppenheimer-Shaanan, Y., et al. (2013). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology, 949, 211–224. [Link]
-
Benchling. (2014). Crystal Violet Biofilm Assay. Benchling. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the modified Calgary Biofilm Device... ResearchGate. Retrieved January 5, 2026, from [Link]
-
iGEM. (2018). Crystal Violet Biofilm Assay. iGEM. Retrieved January 5, 2026, from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Van der Veken, P., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry, 26(8), 1839–1852. [Link]
-
Richards, J. J., et al. (2008). Synthesis and screening of an oroidin library against Pseudomonas aeruginosa biofilms. ChemBioChem, 9(8), 1263–1275. [Link]
-
Moraes, J., et al. (2024). Batzelladine D, a Marine Natural Product, Reverses the Fluconazole Resistance Phenotype Mediated by Transmembrane Transporters in Candida albicans and Interferes with Its Biofilm: An In Vitro and In Silico Study. Journal of Fungi, 10(11), 905. [Link]
-
ResearchGate. (n.d.). Effect of batzelladine D on C. albicans 95-142 biofilm formation. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Gorske, B. C., et al. (2007). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 129(44), 13342–13343. [Link]
-
Miquel Guennoc, C., et al. (2022). A New Method for Qualitative Multi-scale Analysis of Bacterial Biofilms on Filamentous Fungal Colonies Using Confocal and Electron Microscopy. Journal of Visualized Experiments, (186), e54771. [Link]
-
Oppenheimer-Shaanan, Y., et al. (2013). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology, 949, 211–224. [Link]
-
Rogers, S. A., et al. (2012). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Development and Industrial Pharmacy, 38(12), 1466–1472. [Link]
-
Huigens, R. W., 3rd, et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Toxicology and applied pharmacology, 259(1), 108–115. [Link]
-
Azeredo, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods in Molecular Biology, 2649, 161–171. [Link]
-
ResearchGate. (n.d.). Synthesis and Screening of an Oroidin Library against Pseudomonas aeruginosa Biofilms. ResearchGate. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Antibiofilm Activity of a Second-Generation Reverse-Amide Oroidin Library: A Structure-Activity Relationship Study. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Peterlin Mašič, L., et al. (2014). Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin. Bioorganic & Medicinal Chemistry Letters, 24(11), 2497–2501. [Link]
-
ResearchGate. (n.d.). Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Richards, J. J., Ballard, T. E., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 6(8), 1356–1363. [Link]
-
Neu, T. R., & Woelfl, S. (2022). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Microscopy Research and Technique, 85(1), 3–23. [Link]
-
Horne, C. R., et al. (2020). Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy. Journal of the American Chemical Society, 142(21), 9850–9857. [Link]
-
Roy, R., et al. (2018). Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches. Frontiers in Microbiology, 9, 1989. [Link]
-
Horne, C. R., et al. (2020). Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy. Journal of the American Chemical Society, 142(21), 9850–9857. [Link]
-
Ryder, C. R., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 777. [Link]
-
Ceri, H., et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology, 37(6), 1771–1776. [Link]
-
Rogers, S. A., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial Agents and Chemotherapy, 54(5), 2114–2121. [Link]
-
Huigens, R. W., 3rd, et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Toxicology and applied pharmacology, 259(1), 108–115. [Link]
-
ResearchGate. (n.d.). The most (23) and least (24) successful modifications from the second-generation oroidin SAR. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Richards, J. J., et al. (2010). Identification of Aryl 2-aminoimidazoles as Biofilm Inhibitors in Gram-negative Bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3797–3800. [Link]
-
Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. Innovotech Inc.. Retrieved January 5, 2026, from [Link]
-
Nickel, J. C., et al. (2015). Flexible biofilm monitoring device. Bio-protocol, 5(15), e1547. [Link]
-
De Brucker, K., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Food Microbiology, 96, 103723. [Link]
-
iFyber. (n.d.). BIOFILM SUSCEPTIBILITY TESTING. iFyber. Retrieved January 5, 2026, from [Link]
-
Horne, C. R., et al. (2020). Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D. ChemRxiv. [Link]
Sources
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of an oroidin library against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ifyber.com [ifyber.com]
- 17. innovotech.ca [innovotech.ca]
- 18. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to 2-Aminoimidazole and Other Natural Product Biofilm Inhibitors
Introduction: The Impervious Nature of Biofilms
In both clinical and industrial settings, microbial biofilms present a formidable challenge. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), adhere to surfaces and exhibit a dramatically increased tolerance to antimicrobial agents and host immune responses.[1][2] This inherent resistance, which can be up to 1,000-fold greater than their free-floating planktonic counterparts, is a leading cause of persistent and chronic infections, biofouling of industrial equipment, and the failure of medical implants.[1][3] The urgent need for novel therapeutic strategies that can effectively prevent biofilm formation or disperse established communities without promoting widespread resistance has driven research toward innovative, non-biocidal approaches.[4][5]
Among the most promising candidates are natural products, which have evolved over millennia as sophisticated chemical defenses.[6] This guide provides an in-depth comparison of the 2-aminoimidazole (2-AI) class of biofilm modulators with other prominent natural product inhibitors, including phenolic compounds, flavonoids, terpenoids, and alkaloids. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
The Rise of 2-Aminoimidazoles (2-AIs): A Novel Mechanism of Action
The 2-aminoimidazole scaffold, inspired by marine alkaloids like oroidin and bromoageliferin isolated from sea sponges, represents an emerging and powerful class of biofilm-modulating agents.[1][7][8] Unlike traditional antibiotics that target bacterial viability, 2-AIs operate through a non-biocidal mechanism, which is believed to exert less selective pressure for the development of resistance.[4][9]
Mechanism of Action: The primary mode of action for many 2-AIs involves the disruption of bacterial two-component systems (TCS).[9][10] These signal transduction pathways are crucial for bacteria to sense and respond to environmental changes, including those that trigger the switch from a planktonic to a biofilm lifestyle. By interfering with TCS response regulators, 2-AIs effectively prevent bacteria from initiating the genetic cascade required for surface attachment and EPS production, thus keeping them in a more vulnerable planktonic state.[9][10] For instance, in Salmonella, 2-AIs have been shown to significantly reduce the expression of genes essential for EPS production, such as csgD, csgB, and adrA.[3] This disruption of the biofilm matrix is a key factor in their efficacy.[3]
Key Advantages:
-
Broad-Spectrum Activity: 2-AIs have demonstrated the ability to inhibit and disperse biofilms across a wide range of bacterial species, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Acinetobacter baumannii) pathogens.[1][11][12]
-
Synergy with Conventional Antibiotics: Perhaps the most significant therapeutic advantage of 2-AIs is their potent synergistic effect with traditional antibiotics.[1][11] By dispersing established biofilms and reverting bacteria to a planktonic state, 2-AIs can restore the efficacy of antibiotics against otherwise tolerant infections.[1] This has been documented to resensitize multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), to conventional treatments.[11][13]
A Survey of Other Natural Product Biofilm Inhibitors
Nature provides a vast arsenal of compounds with anti-biofilm properties. These are often categorized by their chemical structure and typically function by interfering with bacterial communication (quorum sensing) or matrix integrity.[6][14][15]
-
Phenolic Compounds & Flavonoids: This large group includes well-studied molecules like curcumin (from turmeric), eugenol (from clove oil), tannic acid, and the flavonoid baicalein.[5][16] Their primary mechanism often involves the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors like biofilm formation and virulence factor expression.[5][17][18] By acting as antagonists to QS receptors or inhibiting signal molecule synthesis, these compounds effectively "disarm" bacteria without directly killing them.[17][18]
-
Terpenoids: Found in the essential oils of many plants, terpenoids like carvacrol, geraniol, and thymol are known for their antimicrobial properties.[14][19] In the context of biofilms, they can disrupt the integrity of the EPS matrix and interfere with bacterial adhesion.[14] Some terpenoids also exhibit anti-QS activity.[18]
-
Alkaloids: This class of nitrogen-containing compounds includes berberine, isolated from various medicinal herbs.[14] Berberine has demonstrated potent antifungal activity, inhibiting biofilm formation in Candida species by disrupting the cell membrane and key signaling pathways.[14]
Comparative Analysis: 2-AIs vs. Other Natural Products
The choice of a biofilm inhibitor depends critically on the specific application, the target organism, and the desired outcome (prevention vs. eradication).
Mechanism of Action at a Glance
The fundamental difference lies in the primary molecular targets. While many natural products focus on disrupting the QS communication network, 2-AIs target the underlying regulatory switches (TCS) that control the entire biofilm phenotype.
Caption: Comparative mechanisms of biofilm inhibitors.
Quantitative Performance Comparison
To objectively evaluate biofilm inhibitors, standardized metrics are essential. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an agent required to prevent biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the concentration needed to destroy a pre-formed, mature biofilm.[20][21][22] It is critical to distinguish between these values, as preventing biofilm is often significantly easier than eradicating it.[20]
| Class | Example Compound(s) | Primary Mechanism | Typical MBIC Range (µM) | Key Features |
| 2-Aminoimidazoles | H10, Compound 1 | Two-Component System Disruption | 10 - 100[23] | Broad-spectrum; Potent synergy with antibiotics; Non-biocidal.[1][10] |
| Phenols/Flavonoids | Curcumin, Eugenol, Baicalein | Quorum Sensing Inhibition | 25 - 500+[5][16] | Often targets specific QS pathways; Can have antioxidant properties.[5] |
| Terpenoids | Carvacrol, Thymol | EPS Matrix Disruption, QS Inhibition | 50 - 1000+[19] | Component of essential oils; Can have direct antimicrobial effects at higher concentrations.[14] |
| Alkaloids | Berberine | Membrane Disruption, Enzyme Inhibition | 20 - 200[14] | Effective against both bacteria and fungi (e.g., Candida).[14] |
Note: The MBIC values are representative and can vary significantly based on the microbial species, strain, and specific assay conditions.
Essential Experimental Protocols for Biofilm Inhibitor Assessment
A robust evaluation of any potential anti-biofilm agent requires a multi-faceted approach, combining quantitative measurements of biomass and viability with qualitative visualization of biofilm architecture.
Protocol 1: Biofilm Biomass Quantification (Crystal Violet Assay)
This is the most common high-throughput method for quantifying the total biomass of a biofilm, including cells and the EPS matrix.[2][24] The positively charged crystal violet dye binds non-specifically to negatively charged surface molecules, such as polysaccharides in the EPS and DNA.[2]
Workflow Diagram: Crystal Violet Assay ```dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial"];
A [label="1. Inoculation\nAdd bacterial culture + test compounds\nto 96-well plate."]; B [label="2. Incubation\nGrow biofilm for 24-48 hours\nat 37°C."]; C [label="3. Wash\nGently remove planktonic cells\nwith PBS or water."]; D [label="4. Staining\nAdd 0.1% Crystal Violet solution.\nIncubate for 15 min."]; E [label="5. Wash\nRinse away excess stain\nand air dry."]; F [label="6. Solubilization\nAdd 30% acetic acid or ethanol\nto dissolve bound dye."]; G [label="7. Quantification\nRead absorbance at ~590 nm\nin a plate reader."];
A -> B -> C -> D -> E -> F -> G; }
Sources
- 1. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 4. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholars.direct [scholars.direct]
- 15. d-nb.info [d-nb.info]
- 16. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Molecules and Metabolites from Natural Products as Inhibitors of Biofilm in Candida spp. pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MBEC Versus MBIC: the Lack of Differentiation between Biofilm Reducing and Inhibitory Effects as a Current Problem in Biofilm Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of novel anti-mycobacterial biofilm agents based upon the 2-aminoimidazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ableweb.org [ableweb.org]
A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of 2-Aminoimidazole Compounds
The 2-aminoimidazole (2-AI) scaffold, a recurring motif in alkaloids from marine sponges, represents a privileged structure in medicinal chemistry.[1][2] Synthetic and natural 2-AI compounds have demonstrated a wide array of biological activities, including promising anticancer, antibacterial, and anti-biofilm properties.[1][3][4][5] As researchers explore this chemical space for novel therapeutic agents, a robust and logical framework for evaluating their cytotoxicity is paramount. This guide provides a comparative analysis of essential in vitro cytotoxicity assays, explains the causality behind experimental choices, and offers detailed protocols to ensure data integrity and reproducibility.
The Foundation: Strategic Selection of Cell Lines
The choice of cell line is the cornerstone of any cytotoxicity study. It dictates the relevance and translatability of your findings. A multi-pronged approach is often most informative.
-
Cancer Cell Panels: To assess anticancer potential, a panel of cancer cell lines from different tissue origins is recommended. The NCI-60 panel is a well-established resource for broad initial screening.[6][7] For targeted studies, cell lines relevant to a specific cancer type are used, such as A549 (lung), MCF-7 (breast), HL-60 (leukemia), and K562 (chronic myelogenous leukemia), all of which have been used to test 2-AI compounds.[3][8][9]
-
Normal, Non-Transformed Cell Lines: To determine the therapeutic index—the ratio between cytotoxic concentration to cancer cells and healthy cells—it is critical to test compounds on non-cancerous cell lines. Human fibroblasts or human embryonic kidney cells (HEK-293) are common choices.[3][10][11] High cytotoxicity against normal cells may be an early indicator of unacceptable off-target effects.
A Comparative Toolkit: Selecting the Right Cytotoxicity Assay
No single assay can tell the whole story. A combination of methods targeting different cellular processes provides a more complete picture of a compound's cytotoxic profile. We will compare three classes of assays: those that measure metabolic activity, membrane integrity, and the specific mechanism of cell death.
Metabolic Viability Assays: Gauging the Cellular Powerhouse
These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability. They are often the first-pass screening method due to their high-throughput nature and cost-effectiveness.
The MTT Assay is a gold-standard colorimetric assay.[12] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Alternative Metabolic Assays:
-
Resazurin (AlamarBlue) Assay: This fluorometric assay works on a similar principle, where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells. It has been used to test the cytotoxicity of 2-AI analogues.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary currency of cellular energy, indicating the presence of metabolically active cells.[15]
Causality: Why choose a metabolic assay first? They are sensitive, rapid, and excellent for screening large numbers of compounds or concentrations to determine the half-maximal inhibitory concentration (IC50). A decrease in metabolic activity is one of the earliest signs of cellular stress or death.
Membrane Integrity Assays: Detecting Catastrophic Failure
When a cell's plasma membrane is compromised, it leaks its contents into the surrounding culture medium. Assays that detect these leaked components provide a direct measure of cell lysis, a hallmark of necrosis or late-stage apoptosis.
The Lactate Dehydrogenase (LDH) Release Assay is the most common method in this category. LDH is a stable, cytosolic enzyme present in all cell types.[16][17] Upon loss of membrane integrity, LDH is released and its activity can be quantified in the culture supernatant through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[16][18]
Causality: Why pair an LDH assay with an MTT assay? An MTT assay might show reduced viability, but it doesn't distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). An LDH assay confirms that cell death involving membrane rupture has occurred. If a compound reduces the MTT signal but does not increase LDH release, it may be cytostatic rather than cytotoxic.
Apoptosis Assays: Unraveling Programmed Cell Death
Understanding how a compound kills cells is crucial. Many effective anticancer agents, including some 2-aminoimidazoles, induce apoptosis, or programmed cell death.[3] Flow cytometry is a powerful technique for dissecting this process.
The Annexin V & Propidium Iodide (PI) Assay is a cornerstone of apoptosis detection.[19][20]
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[20]
-
Interpretation: By staining with both reagents, flow cytometry can distinguish four cell populations[19]:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
-
Causality: Why perform an apoptosis assay? It provides mechanistic insight. Confirming that a 2-AI compound induces apoptosis is a significant finding, as this is a preferred mode of cell death for anticancer drugs. It avoids the inflammatory response associated with necrosis.[22] Studies have confirmed that some 2-AI compounds induce apoptosis, demonstrated by phosphatidylserine exposure and DNA fragmentation.[3]
Visualizing the Workflow
A well-defined experimental plan is essential for generating reliable data. The following diagram illustrates a typical workflow for the primary screening and secondary validation of 2-aminoimidazole compounds.
Detailed Protocol: The MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results. It is adapted from standard methodologies.[13][23]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cell line(s) in appropriate culture medium
-
2-Aminoimidazole compounds dissolved in a suitable vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the incubation period.
-
Seed 100 µL of cell suspension per well into a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 2-AI compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Essential Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).
-
Medium Blank: Wells with medium but no cells, to subtract background absorbance.[13]
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this is done by aspiration.[13]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at 570 nm. Use a reference wavelength of 690 nm to correct for background absorbance.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Comparative Analysis
Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds.
Table 1: Comparative Cytotoxicity (IC50) of Hypothetical 2-AI Compounds
| Compound | A549 (Lung Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Human Fibroblasts (Normal) IC50 (µM) | Selectivity Index (Normal/Cancer Avg.) |
| 2-AI-01 | 15.2 | 2.9 | 18.5 | >100 | >8.1 |
| 2-AI-02 | 3.1 | 0.8 | 4.5 | 50.1 | 17.8 |
| 2-AI-03 | 45.8 | 25.1 | 51.3 | >100 | >2.4 |
| Doxorubicin | 0.9 | 0.1 | 1.2 | 2.5 | 2.9 |
Data are hypothetical but representative of published findings for novel cytotoxic agents. The Selectivity Index (SI) is a simple ratio to estimate tumor cell specificity.
Uncovering the Mechanism: Tubulin Polymerization Inhibition
For many anticancer 2-AI compounds, a primary mechanism of action is the disruption of microtubule dynamics.[1] These compounds can bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a cascade of events culminating in apoptotic cell death.
This disruption of the microtubule network prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. The cell's internal checkpoints detect this failure, triggering cell cycle arrest in the G2/M phase and ultimately initiating the apoptotic cascade.[1] This mechanism provides a clear, testable hypothesis that can be validated with further experiments like cell cycle analysis and immunofluorescence staining of microtubules.
References
- Agilent. (n.d.). Apoptosis Assays by Flow Cytometry.
-
Gémes, N., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Shao, C-L., et al. (2018). Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities. Molecules. Retrieved from [Link]
-
Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]
-
El-Demerdash, A., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Molecules. Retrieved from [Link]
-
Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental Oncology. Retrieved from [Link]
-
Wang, W., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities. Retrieved from [Link]
-
D'Souza, A. W., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Journal of visualized experiments : JoVE. Retrieved from [Link]
-
Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Infection and drug resistance. Retrieved from [Link]
-
Kumar, D., et al. (2020). Imidazoles as potential anticancer agents. BMC cancer. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Montalbán, M. G., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of medicinal chemistry. Retrieved from [Link]
-
Al-blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]
-
Shibamoto, Y., et al. (1990). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. International journal of radiation oncology, biology, physics. Retrieved from [Link]
-
Jamieson, S. M., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical pharmacology. Retrieved from [Link]
-
Cowan, D. S., et al. (1993). DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies. British journal of cancer. Retrieved from [Link]
-
Rogers, S. A., & Melander, C. (2008). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chemistry & biodiversity. Retrieved from [Link]
-
Garrison, A. T., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS infectious diseases. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 5. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. agilent.com [agilent.com]
- 22. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminoimidazole Sulfate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Aminoimidazole sulfate. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through expert-driven safety and handling information.
Section 1: Hazard Profile and Immediate Safety Precautions
Before any disposal protocol is initiated, a complete understanding of the chemical's hazard profile is paramount. This compound is a solid, often appearing as brown crystals, used as a building block in chemical synthesis[1][2][3]. While not classified as acutely toxic, it poses significant irritant hazards that demand careful handling[1].
1.1 Health Hazard Summary
-
Primary Hazards: Causes skin, eye, and respiratory tract irritation[4][5].
-
Routes of Exposure: Inhalation of dust, direct skin or eye contact, and ingestion[1].
-
Health Effects: Contact may lead to redness and pain. Inhalation can irritate the respiratory system, and ingestion may cause irritation of the digestive tract[1][5].
1.2 Chemical and Physical Properties
A clear understanding of the substance's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 1450-93-7[2] |
| Alternate CAS | 42383-61-9[6] |
| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄[2][7] |
| Molecular Weight | 132.13 g/mol (as hemisulfate)[2][7] |
| Appearance | Brown crystalline solid[1] |
| Melting Point | 270 °C (decomposes)[2] |
| Solubility | Water soluble[8] |
1.3 Mandatory Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133.[4][8] This is non-negotiable to prevent eye irritation from airborne particulates or splashes.
-
Hand Protection: Use chemically resistant, protective gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling[5][8].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure[4][8].
-
Respiratory Protection: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to prevent respiratory tract irritation[1][9]. If a fume hood is not available, a NIOSH/MSHA approved respirator with a particle filter is necessary[8][10].
Section 2: The Regulatory Landscape: EPA and OSHA Frameworks
Disposal is not merely a physical act but a regulated process. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework.
2.1 EPA: The Generator's Responsibility
Under the Resource Conservation and Recovery Act (RCRA), the laboratory that creates chemical waste is the "generator" and is legally responsible for that waste from "cradle to grave".[11][12] A critical first step is waste characterization. Chemical waste generators must determine if their waste is legally defined as hazardous[1][8].
This compound is not explicitly on an EPA list of hazardous wastes (e.g., P-series or U-series).[1] Therefore, the responsibility falls on the generator to determine if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Not applicable, as the material is a combustible solid with no listed flash point[2].
-
Corrosivity: While the pure solid is not corrosive, aqueous solutions could be, depending on the final pH.
-
Reactivity: The material is stable under normal conditions[8].
-
Toxicity: The toxicological properties have not been fully investigated[8].
Given the irritant nature and the lack of comprehensive toxicity data, it is a prudent and standard practice to manage all this compound waste as hazardous waste.
2.2 OSHA: The Chemical Hygiene Plan (CHP)
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP). This plan must include specific policies and procedures for the safe handling and disposal of all chemicals, including this compound[10]. Your institution's CHP, managed by your Environmental Health & Safety (EHS) department, is your primary source for specific internal procedures.
Section 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. By following these steps, you ensure that waste is handled safely and in accordance with regulatory standards.
3.1 Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste stream at the point of generation.[11] Never mix incompatible waste streams.[13]
Caption: Decision workflow for the characterization and segregation of this compound waste.
3.2 Step 2: Containerization
Proper container selection is crucial to prevent leaks and reactions.[11]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof screw cap.[11][12] Do not use metal containers for aqueous waste streams that may be acidic.[12]
-
Label Correctly: All waste containers must be labeled with the words "Hazardous Waste".[11] The label must also include the full chemical name "this compound" (no formulas or abbreviations) and any other constituents in the container with their approximate percentages.[11]
-
Keep Closed: Containers must remain closed at all times except when adding waste. This is an EPA requirement to prevent the release of vapors.[11]
3.3 Step 3: Accumulation and Storage
Designated storage areas are required for safety and compliance.
-
Use a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Provide Secondary Containment: Place your waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[11]
-
Adhere to Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14] While unlikely for this specific chemical in a research setting, it is the legal limit.
-
Monitor and Inspect: Regularly inspect the SAA for any signs of container degradation or leaks.[11]
3.4 Step 4: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[8][11]
-
Arrange for Pickup: Once the waste container is full (no more than 90% capacity) or has been in the SAA for the maximum time allowed by your institution (typically 6-12 months), contact your EHS department to arrange for pickup.[11][12][14]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.[8][15]
Section 4: Emergency Procedures for Spills and Exposures
Preparedness is a key component of laboratory safety.
4.1 Spill Cleanup Protocol
For small, solid spills:
-
Ensure Safety: Ensure the area is well-ventilated and wear all required PPE (goggles, gloves, lab coat, respirator).[15]
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep or vacuum up the material, avoiding the generation of dust.[1][4] Place the collected material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
4.2 First-Aid Measures
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[15]
-
If Inhaled: Move the person to fresh air.[1] If breathing is difficult, give oxygen and seek immediate medical attention.[1]
-
If Swallowed: Rinse the mouth with water.[5] Do NOT induce vomiting.[1] Seek immediate medical attention.[15]
Conclusion
The proper disposal of this compound is a multi-step process governed by principles of chemical safety and regulatory compliance. By rigorously following the sequence of Characterize, Segregate, Contain, and Dispose through approved institutional channels, researchers protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department as the final authority on waste management procedures.
References
-
Material Safety Data Sheet - 2-Aminoimidazole hemisulfate. Cole-Parmer.
-
SAFETY DATA SHEET: 2-Aminoimidazole hemisulfate. Fisher Scientific.
-
Safety Data Sheet: 2-Aminoimidazole. MedchemExpress.com.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Essential Safety and Operational Guidance for Handling 2-Aminoimidazole. Benchchem.
-
2-Aminoimidazole hemisulfate | C6H12N6O4S. PubChem, National Center for Biotechnology Information.
-
This compound | 42383-61-9. ECHEMI.
-
This compound Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
-
SAFETY DATA SHEET: this compound. Thermo Fisher Scientific.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
This compound, 98%. Sigma-Aldrich.
-
This compound | CAS 1450-93-7. Santa Cruz Biotechnology.
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
-
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
-
This compound 98% | 1450-93-7. Sigma-Aldrich.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration.
-
The OSHA Laboratory Standard. Lab Manager.
-
Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
-
OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. Occupational Safety and Health Administration.
-
SAFETY DATA SHEET. Sigma-Aldrich.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-氨基咪唑硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.nl [fishersci.nl]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-氨基咪唑硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. osha.gov [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 2-Aminoimidazole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Aminoimidazole sulfate. The following procedural guidance is designed to ensure a safe laboratory environment and build a foundation of trust in your operational safety protocols. This is not a rigid template, but a dynamic set of recommendations to be adapted to your specific laboratory conditions.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous chemical.[1][2] Understanding the nature of these hazards is the first step in mitigating risk. The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[3]
-
Serious Eye Irritation (Category 2): The compound can cause serious eye irritation if it comes into contact with the eyes.[3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may cause respiratory irritation.[2][3]
While the toxicological properties have not been fully investigated, it is crucial to handle this compound with the assumption that it may have other potential health effects.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with a snug fit, or a face shield in addition to goggles.[4] | To prevent accidental splashes or dust from entering the eyes and causing serious irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To protect the skin from direct contact and potential irritation.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron/coverall.[4] | To protect the skin and personal clothing from contamination.[3] |
| Respiratory Protection | Generally not required for small-scale use in a well-ventilated area or chemical fume hood.[3][6] For large-scale operations or in cases of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[3][5] | To prevent the inhalation of dust particles that can cause respiratory tract irritation.[3][5] |
| Footwear | Closed-toe shoes.[7] | To protect the feet from potential spills. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
Preparation
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[6]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, is readily available.
-
Don PPE: Correctly don all required PPE as outlined in the table above.
Weighing and Solution Preparation
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[5]
-
Weighing: Weigh the desired amount of this compound in a tared, sealed container to prevent dust from becoming airborne.[6]
-
Dissolving: Slowly add the weighed solid to the solvent in the reaction vessel with continuous stirring to aid dissolution and prevent clumping. Keep the vessel covered whenever possible to minimize the release of any potential vapors.[6]
Post-Experiment Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Accidental Release and Disposal Plan
Spill Response
-
Small Spills: For minor spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust during this process.[5] Ensure adequate ventilation in the area.[5]
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not empty into drains.[2] Collect all waste in appropriately labeled containers and consult with your institution's environmental health and safety (EHS) department for proper disposal procedures.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
This compound. Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
-
This compound. Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc. March 30, 2024.
-
2-Aminoimidazole hemisulfate. Safety Data Sheet. Fisher Scientific UK. September 29, 2023.
-
Stowe, S. D., Tucker, A. T., Richards, J. J., Rogers, S. A., Mathies, L. D., Melander, C., & Cavanagh, J. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Toxicology mechanisms and methods, 22(5), 358–366.
-
Stowe, S. D., Tucker, A. T., Richards, J. J., Rogers, S. A., Mathies, L. D., Melander, C., & Cavanagh, J. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PubMed, 22292413.
-
Material Safety Data Sheet - 2-Aminoimidazole hemisulfate. Cole-Parmer.
-
This compound 98%. Sigma-Aldrich.
-
This compound. TCI Europe N.V.
-
Personal protective equipment for handling Octyl sulfate. Benchchem.
-
Rogers, S. A., Melander, C., & Melander, R. J. (2013). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Antimicrobial agents and chemotherapy, 57(11), 5364–5369.
-
Essential Safety and Operational Guidance for Handling 2-Aminoimidazole. Benchchem.
-
This compound. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Institutes of Health.
-
Personal Protective Equipment. U.S. Environmental Protection Agency.
-
2-Aminoimidazole hemisulfate. PubChem.
-
Personal Protective Equipment (PPE). CHEMM.
-
Essential Chemical PPE. Trimaco. September 8, 2023.
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. December 7, 2022.
-
2-Aminoimidazoles in Medicinal Chemistry. ResearchGate.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
